5-Chloro-4-fluoro-2-nitrophenol: A Strategic Scaffold for Poly-Functionalized Heterocycles
This guide details the structural and synthetic profile of 5-Chloro-4-fluoro-2-nitrophenol (CAS: 65001-79-8), a specialized halogenated scaffold used in the development of kinase inhibitors and antibacterial benzoxazoles...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the structural and synthetic profile of 5-Chloro-4-fluoro-2-nitrophenol (CAS: 65001-79-8), a specialized halogenated scaffold used in the development of kinase inhibitors and antibacterial benzoxazoles.
Molecular Architecture & Electronic Profile[1]
5-Chloro-4-fluoro-2-nitrophenol is a tri-substituted benzene derivative characterized by a "push-pull" electronic system.[1] The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group creates distinct zones of electrophilicity, governing its reactivity in nucleophilic aromatic substitution (
This specific regiochemistry allows for "orthogonal functionalization"—the chlorine can be selectively displaced by amines or thiols while the fluorine atom remains intact.[1]
Figure 1: Electronic activation map showing the selective lability of the C5-Chlorine atom due to para-nitro activation.
Synthetic Protocol
The synthesis of 5-chloro-4-fluoro-2-nitrophenol requires precise control of regioselectivity to avoid dinitration or oxidation of the phenol. The industry-standard route utilizes the nitration of 3-chloro-4-fluorophenol.
Preparation: Dissolve 3-chloro-4-fluorophenol (1.0 eq) in glacial acetic acid. Cool the solution to 0 °C in an ice bath.
Nitration: Dropwise add a pre-cooled solution of 15% nitric acid in acetic acid over 30 minutes. Maintain internal temperature < 5 °C.
Quenching: Stir at 0 °C for 1 hour. Pour the reaction mixture into crushed ice/water.
Isolation: Filter the resulting yellow precipitate.[1][4] Wash with cold water to remove acid traces.[1][4]
Purification: The crude solid often contains the 2,6-dinitro byproduct.[1] Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization from ethanol.[1]
Interpretation: The doublet at 7.91 ppm corresponds to the proton at C6 (deshielded by the nitro group), while the doublet at 7.26 ppm corresponds to the proton at C3 (coupled to the fluorine).[1]
Reactivity & Applications in Drug Discovery[1]
This scaffold is a "linchpin" intermediate.[1] Its primary utility lies in the sequential displacement of the chlorine atom followed by ring closure to form benzoxazoles, a pharmacophore found in kinase inhibitors (e.g., VEGFR, EGFR targets).[1]
Workflow: Synthesis of 5-Fluoro-6-substituted Benzoxazoles
The following workflow demonstrates the selective displacement of chlorine (C5) over fluorine (C4).
Figure 2: Synthetic workflow for converting the scaffold into bioactive benzoxazoles, highlighting the regioselective
vs. ): Contrary to simple halobenzenes where is often more labile in due to high electronegativity (stabilizing the Meisenheimer complex), in this scaffold, the Chlorine is displaced .[1] This is because the Chlorine is para to the activating Nitro group, whereas the Fluorine is meta and thus unactivated.[1]
Reduction Sensitivity: The nitro group is easily reduced to an aniline using
or .[1] This resulting -aminophenol is the classic precursor for benzoxazoles (via condensation with aldehydes/orthoesters) or benzoxazinones.[1]
Safety & Handling (MSDS Highlights)
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1] Specific target organ toxicity (respiratory irritation).[1]
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. The compound is light-sensitive and may darken upon prolonged exposure to air.[1]
Disposal: Incineration with an afterburner and scrubber is required due to the generation of toxic
Synthesis & Melting Point: Al-Wahaibi, L. H., et al. (2020).[1][2] "Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles." Molecules, 25(1), 125.[1]
Spectral Data (NMR): ChemicalBook. (2024).[1] "5-Fluoro-2-nitrophenol Spectral Data."
Technical Guide: Scalable Synthesis of 5-Chloro-4-fluoro-2-nitrophenol
CAS Number: 65001-79-8 Molecular Formula: C₆H₃ClFNO₃ Molecular Weight: 191.54 g/mol [1][2] Executive Summary This technical guide details the synthesis of 5-Chloro-4-fluoro-2-nitrophenol , a critical intermediate in the...
This technical guide details the synthesis of 5-Chloro-4-fluoro-2-nitrophenol , a critical intermediate in the development of protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., Flumioxazin analogs) and specific kinase inhibitors in pharmaceutical research.[2]
The primary challenge in synthesizing this scaffold is achieving high regioselectivity during the introduction of the nitro group.[2] The presence of both chlorine and fluorine atoms on the phenol ring creates competing electronic and steric directing effects.[2] This guide presents the Nitration of 3-Chloro-4-fluorophenol as the optimal laboratory and pilot-scale pathway, offering a balance of yield (~60%), availability of precursors, and operational simplicity.[2] An alternative nucleophilic aromatic substitution (SNAr) route suitable for industrial scale-up is also analyzed.[2]
Retrosynthetic Analysis
The strategic disconnection relies on the strong ortho/para directing power of the hydroxyl group relative to the halogens.[2]
Caption: Retrosynthetic disconnection showing the regioselective nitration logic.
Primary Pathway: Nitration of 3-Chloro-4-fluorophenol
This protocol is based on electrophilic aromatic substitution (EAS).[2] The starting material, 3-chloro-4-fluorophenol, directs the incoming nitro group to the ortho positions relative to the hydroxyl group.[2]
Mechanistic Insight[2][3]
Electronic Effects: The hydroxyl group (-OH) is a strong activator and ortho, para-director.[2] The halogens (-Cl, -F) are deactivators but also ortho, para-directors.[2][3] The -OH effect dominates.[2]
Steric Effects:
Position 2 (Ortho to OH): Flanked by the -OH group and the bulky -Cl atom at position 3.[2] This site is sterically crowded.[2][3]
Position 6 (Ortho to OH): Flanked by the -OH group and a hydrogen atom.[2] This site is sterically accessible.[2]
Outcome: Nitration occurs preferentially at Position 6 .[2] Upon product formation, standard IUPAC numbering priorities reassign this carbon as C2, yielding the target 5-Chloro-4-fluoro-2-nitrophenol .[2]
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-fluorophenol (5.0 g, 34 mmol) in glacial acetic acid (40 mL).
Cooling: Place the reaction vessel in an ice-water bath and cool the internal temperature to 0–5 °C .
Nitration: Slowly add a solution of 15% HNO₃ in acetic acid (prepared by diluting conc. HNO₃) dropwise over 20 minutes.[2]
Critical Control Point: Maintain temperature < 10 °C to prevent dinitration (formation of 3-chloro-4-fluoro-2,6-dinitrophenol).[2]
Reaction: Stir the mixture at 0 °C for 1 hour . Monitor reaction progress via TLC (Mobile phase: 20% EtOAc/Hexanes) or HPLC.[2]
Quenching: Pour the reaction mixture into 200 mL of ice water with vigorous stirring. The product may precipitate as a solid.[2]
Work-up:
If solid precipitates: Filter via suction, wash with cold water (3 x 50 mL).[2]
If oil forms: Extract with Ethyl Acetate (3 x 50 mL).[2] Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2]
Purification: The crude material often contains ~10-15% dinitrophenol impurity.[2] Purify via Flash Column Chromatography using a gradient of Methanol/Dichloromethane (0% to 10% MeOH) or EtOAc/Hexanes.
¹H NMR (CDCl₃): Look for two aromatic doublets (para-coupling is blocked, so meta-coupling or specific F-coupling patterns will be visible).[2] The shift of the proton ortho to the nitro group will be significantly deshielded.[2]
Alternative Pathway: Industrial SNAr Route
For large-scale manufacturing where nitration safety (exotherms) is a concern, a Nucleophilic Aromatic Substitution (SNAr) route is often preferred.[2]
Precursor: 2,5-Dichloro-4-fluoronitrobenzene
Mechanism: Selective hydrolysis of the chlorine atom ortho to the nitro group.[2]
Caption: SNAr pathway exploiting the activation of the chlorine atom ortho to the nitro group.[2]
Feasibility: The nitro group activates the ortho and para positions.[2][3] The fluorine at the para position is a stable leaving group but often less labile than chlorine in hydrolysis conditions unless specific fluorophilic agents are used.[2] However, the chlorine at the ortho position is highly activated by the nitro group and can be selectively hydrolyzed by strong bases (KOH/NaOH) under heating.[2]
Advantage: Avoids nitration of a phenol, which can be prone to oxidation/tars.[2][3]
Disadvantage: Requires the specific nitrobenzene precursor, which must be synthesized via nitration of 1,4-dichloro-2-fluorobenzene.[2]
El-Miligy, M. M., et al. (2017).[2] Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.[2] Scientia Pharmaceutica, 85(3),[2] 28.
Significance: Primary source for the 3-chloro-4-fluorophenol nitration protocol and yield data.[2][8]
Comprehensive Spectroscopic Characterization of 5-Chloro-4-fluoro-2-nitrophenol
CAS No: 65001-79-8 Formula: C₆H₃ClFNO₃ Molecular Weight: 191.54 g/mol Part 1: Executive Summary & Structural Context 5-Chloro-4-fluoro-2-nitrophenol is a critical halogenated intermediate, primarily utilized in the synth...
Author: BenchChem Technical Support Team. Date: February 2026
CAS No: 65001-79-8
Formula: C₆H₃ClFNO₃
Molecular Weight: 191.54 g/mol
Part 1: Executive Summary & Structural Context
5-Chloro-4-fluoro-2-nitrophenol is a critical halogenated intermediate, primarily utilized in the synthesis of bioactive scaffolds for kinase inhibitors (e.g., MEK/EGFR pathways) and agrochemical herbicides.[1] Its structural integrity is defined by the precise regiochemistry of the nitro, chloro, and fluoro substituents on the phenolic ring.[1]
For researchers and drug development professionals, distinguishing this specific isomer from its regioisomers (such as 4-chloro-5-fluoro-2-nitrophenol or 2-chloro-4-fluoro-6-nitrophenol) is paramount. This guide provides the diagnostic spectroscopic signatures required to validate the compound's identity and purity.[1]
Structural Logic & Synthesis
The regiochemistry of CAS 65001-79-8 is typically established via the nitration of 3-chloro-4-fluorophenol . Understanding this synthetic route is the first step in structural validation, as it dictates the expected impurity profile.[1]
Precursor: 3-Chloro-4-fluorophenol (OH at C1, Cl at C3, F at C4).[1]
Directing Effects: The hydroxyl group (OH) is the strongest ortho/para director.[1]
Regioselectivity: Nitration occurs ortho to the OH group at position C6 (sterically favored over C2 due to the adjacent Chlorine).[1]
Result: The addition of NO₂ at C6 shifts the numbering priority, resulting in 1-OH, 2-NO₂, 4-F, 5-Cl .
Figure 1: Synthetic route determining the regiochemistry of 5-Chloro-4-fluoro-2-nitrophenol.
Part 2: Mass Spectrometry (MS) Validation
Mass spectrometry provides the primary confirmation of the molecular formula and the presence of the chlorine atom, which exhibits a distinct isotopic signature.[1]
Diagnostic Criteria[1][2][3]
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode [M-H]⁻ is preferred due to the acidic phenolic proton.[1]
Analyst Note: Absence of the M+2 peak at ~33% intensity suggests dechlorination or misidentification (e.g., the des-chloro impurity 5-fluoro-2-nitrophenol).
Part 3: Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for distinguishing CAS 65001-79-8 from its isomers.[1] The coupling constants (
values) between the Fluorine atom (F) and the aromatic protons (H) are the key differentiators.[1]
Predicted ¹H NMR Signature (DMSO-d₆)[1]
Solvent: DMSO-d₆ is recommended over CDCl₃ to disrupt intermolecular hydrogen bonding and sharpen the phenolic proton signal.[1]
Resonance A (H3): Located at position 3, between the Nitro and Fluoro groups.[1]
Resonance B (H6): Located at position 6, between the Hydroxyl and Chloro groups.[1]
Proton
Chemical Shift ( ppm)
Multiplicity
Coupling Constant ()
Assignment Logic
OH
11.0 - 11.5
Broad Singlet
-
Acidic phenolic proton (exchangeable with D₂O).
H3
8.05 - 8.15
Doublet (d)
Hz
Deshielded by ortho-NO₂ and ortho-F. Large coupling due to close proximity to F.
H6
7.40 - 7.50
Doublet (d)
Hz
Shielded relative to H3.[1] Smaller meta coupling to F.
¹⁹F NMR Signature[1]
Shift:
-115 to -125 ppm (Singlet or weak doublet depending on proton decoupling).
Diagnostic: A single fluorine signal confirms mono-fluorination.[1]
Detection: UV at 254 nm (aromatic) and 320 nm (nitro group absorption).[1]
References
Sigma-Aldrich. 5-Chloro-4-fluoro-2-nitrophenol Product Specification (CAS 65001-79-8).[1] Available at: (Accessed 2026).[1]
BLD Pharm. 5-Chloro-4-fluoro-2-nitrophenol MSDS and Spectral Data.[1] Available at: .[1]
PubChem. Compound Summary for 2-Chloro-5-nitrophenol (Isomer Analog for Spectral Comparison). National Library of Medicine.[1] Available at: .[1]
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] 8th Ed.[1] Wiley, 2014.[1] (Authoritative text for J-coupling constants in fluorinated aromatics).
A Technical Guide to the Solubility of 5-Chloro-4-fluoro-2-nitrophenol in Organic Solvents
Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-4-fluoro-2-nitrophenol, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] In the abs...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-4-fluoro-2-nitrophenol, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] In the absence of extensive published quantitative solubility data for this specific compound, this document synthesizes information from structurally similar molecules to predict its solubility profile. Furthermore, it outlines a detailed, field-proven experimental protocol for determining the solubility of 5-Chloro-4-fluoro-2-nitrophenol in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems to facilitate process development, formulation, and chemical synthesis.
Introduction: The Significance of 5-Chloro-4-fluoro-2-nitrophenol
5-Chloro-4-fluoro-2-nitrophenol is a substituted aromatic compound of significant interest in synthetic chemistry. Its molecular structure, featuring a phenolic hydroxyl group, a nitro group, and halogen substituents (chloro and fluoro), makes it a versatile building block for the synthesis of more complex molecules.[1][2] The presence of nitro and halogen groups is known to contribute to the biological activity of compounds, with applications in the development of antileishmanial and antichagasic drugs.[3] The strategic incorporation of a fluorine atom can also enhance metabolic stability and bioavailability in drug candidates.[1]
A fundamental understanding of the solubility of 5-Chloro-4-fluoro-2-nitrophenol in organic solvents is paramount for its practical application. Solubility dictates the choice of reaction media, purification methods (such as crystallization), and formulation strategies. This guide aims to provide both a theoretical framework for predicting its solubility and a practical approach for its empirical determination.
Physicochemical Properties and Predicted Solubility Profile
Table 1: Physicochemical Properties of 5-Chloro-4-fluoro-2-nitrophenol and Related Compounds
The presence of the hydroxyl (-OH) and nitro (-NO₂) groups imparts significant polarity to the molecule and the capacity for hydrogen bonding. The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the hydroxyl group can act as hydrogen bond acceptors. The chloro and fluoro substituents are electron-withdrawing, which increases the acidity of the phenolic proton.[7] This enhanced acidity suggests that 5-Chloro-4-fluoro-2-nitrophenol will exhibit increased solubility in basic organic solvents.
Based on the principle of "like dissolves like," it is predicted that 5-Chloro-4-fluoro-2-nitrophenol will be more soluble in polar organic solvents that can engage in hydrogen bonding. Solvents such as alcohols (methanol, ethanol), ketones (acetone), and polar aprotic solvents (dimethyl sulfoxide, N,N-dimethylformamide) are expected to be effective at dissolving this compound. Conversely, its solubility is likely to be limited in nonpolar solvents like hexane and toluene.
Experimental Protocol for Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 5-Chloro-4-fluoro-2-nitrophenol in various organic solvents. This self-validating system ensures accuracy and reproducibility.
Materials and Equipment
5-Chloro-4-fluoro-2-nitrophenol (high purity)
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
Analytical balance (± 0.1 mg)
Vials with screw caps
Constant temperature shaker bath or incubator
Syringe filters (0.45 µm)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Step-by-Step Methodology
Preparation of Saturated Solutions:
Accurately weigh an excess amount of 5-Chloro-4-fluoro-2-nitrophenol into a series of vials.
Add a known volume of each selected organic solvent to the respective vials.
Securely cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a constant temperature shaker bath set to a standard temperature (e.g., 25 °C).
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system should be continuously agitated during this time.
Sample Collection and Preparation:
After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.
Carefully withdraw a known volume of the supernatant using a syringe.
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved particles.
Quantification:
Accurately weigh the filtered solution.
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved solid.
Alternatively, and for higher accuracy, prepare a calibration curve of 5-Chloro-4-fluoro-2-nitrophenol using a validated HPLC method. Dilute an aliquot of the filtered saturated solution with a suitable mobile phase and quantify the concentration against the calibration curve.
Data Analysis and Reporting:
Calculate the solubility in terms of grams per 100 mL of solvent or moles per liter.
Repeat the experiment at least in triplicate for each solvent to ensure the reliability of the results.
Visual Workflow of Solubility Determination
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Predicted Solubility Data
While awaiting experimental determination, the following table provides a predicted qualitative solubility profile for 5-Chloro-4-fluoro-2-nitrophenol in a selection of common organic solvents, based on the behavior of structurally similar nitrophenols.
Table 2: Predicted Solubility of 5-Chloro-4-fluoro-2-nitrophenol in Common Organic Solvents at 25°C
Solvent
Solvent Type
Predicted Solubility
Rationale
Methanol
Polar Protic
High
Can act as a hydrogen bond donor and acceptor.
Ethanol
Polar Protic
High
Similar to methanol, effective at solvating polar molecules.
Acetone
Polar Aprotic
High
A good hydrogen bond acceptor.
Ethyl Acetate
Moderately Polar
Moderate
Can accept hydrogen bonds but has a larger nonpolar region.
Dichloromethane
Moderately Polar
Moderate to Low
Primarily dipole-dipole interactions; less effective for H-bonding solutes.
Toluene
Nonpolar
Low
Lacks the polarity and hydrogen bonding capability to effectively solvate the solute.
Hexane
Nonpolar
Very Low
A nonpolar solvent with only weak van der Waals forces.
Factors Influencing Solubility: A Deeper Dive
The solubility of 5-Chloro-4-fluoro-2-nitrophenol is a multifactorial phenomenon. The interplay of solute-solvent interactions, temperature, and the presence of other chemical species will dictate its behavior in solution.
Solute-Solvent Interactions
The "like dissolves like" principle is a useful starting point.[8] The key interactions governing the solubility of 5-Chloro-4-fluoro-2-nitrophenol are:
Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor, and the oxygen atoms of the -OH and -NO₂ groups are hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) will be particularly effective.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar functional groups. Polar aprotic solvents (e.g., acetone) will effectively solvate it through these interactions.
Van der Waals Forces: These are present in all systems but are the dominant forces in nonpolar solvents. They are generally insufficient to overcome the strong intermolecular forces between the polar solute molecules.
The Role of Substituents
The electron-withdrawing nature of the nitro, chloro, and fluoro groups has a profound effect on the electronic properties of the phenol ring. These groups increase the acidity of the phenolic proton, making the compound more likely to deprotonate in the presence of a base.[7] This means that the solubility of 5-Chloro-4-fluoro-2-nitrophenol is expected to be significantly enhanced in basic organic solvents or in the presence of a basic additive.
Caption: A diagram illustrating the relationship between key solvent properties and the solubility of 5-Chloro-4-fluoro-2-nitrophenol.
Conclusion
While direct, quantitative solubility data for 5-Chloro-4-fluoro-2-nitrophenol is not widely published, a strong predictive understanding of its behavior in organic solvents can be established through the analysis of its molecular structure and comparison with analogous compounds. It is anticipated to be highly soluble in polar, hydrogen-bonding solvents and less soluble in nonpolar media. For precise and reliable data, the experimental protocol outlined in this guide provides a robust framework for its determination. A thorough understanding of the solubility of this important chemical intermediate is essential for its effective use in research and development, particularly in the pharmaceutical and agrochemical sectors.
References
Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. (n.d.). Retrieved from [Link]
Kamdem, B. P., & Ferreira, I. E. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Current drug targets, 22(4), 379–398. [Link]
"5-Chloro-4-fluoro-2-nitrophenol" reactivity and stability
Reactivity, Synthesis, and Stability Profile Executive Summary 5-Chloro-4-fluoro-2-nitrophenol (CAS: 65001-79-8 ) is a highly functionalized aromatic scaffold utilized primarily in medicinal chemistry as a precursor for...
Author: BenchChem Technical Support Team. Date: February 2026
Reactivity, Synthesis, and Stability Profile
Executive Summary
5-Chloro-4-fluoro-2-nitrophenol (CAS: 65001-79-8 ) is a highly functionalized aromatic scaffold utilized primarily in medicinal chemistry as a precursor for benzoxazoles and complex aniline derivatives.[1][2][3][4][5] Its utility stems from its unique substitution pattern: a phenol core activated by an ortho-nitro group, featuring two halogen handles (fluorine and chlorine) with distinct reactivity profiles.[3]
This guide details the physicochemical properties, synthesis via regioselective nitration, and the specific
reactivity that makes this compound a critical intermediate for library synthesis in drug discovery.[3]
Chemical Identity & Physicochemical Properties[1][2][4][5][6][7][8][9]
Property
Specification
CAS Number
65001-79-8
IUPAC Name
5-Chloro-4-fluoro-2-nitrophenol
Molecular Formula
Molecular Weight
191.54 g/mol
Appearance
Pale-yellow to yellow-brown crystalline solid
Solubility
Soluble in DCM, EtOAc, Chlorobenzene, Toluene; Sparingly soluble in water
Acidity (pKa)
~6.0–6.5 (Predicted) – Acidified by o-nitro group
Storage
Inert atmosphere, Room Temperature, Desiccated
Structural Analysis
The molecule features a "3-4-5-2" substitution pattern on the phenol ring which dictates its chemical behavior:
Position 1 (-OH): Acidic handle, capable of forming salts or acting as a nucleophile in cyclizations.[2][3]
Position 2 (
): Strong electron-withdrawing group (EWG).[3] It activates the para-position (C4) and ortho-position (C6, unsubstituted) for nucleophilic attack.[3] It also enables hydrogen bonding with the phenolic -OH, stabilizing the structure.[3]
Position 4 (-F): The primary electrophilic site.[2][3] Located para to the nitro group, this fluorine atom is highly activated for Nucleophilic Aromatic Substitution (
Position 5 (-Cl): Located meta to the nitro group.[2][3][6] It is electronically deactivated relative to the C4-F and typically remains intact during standard
conditions, serving as a handle for later cross-coupling (e.g., Suzuki-Miyaura).
Synthesis Methodology
The synthesis of 5-chloro-4-fluoro-2-nitrophenol is achieved through the regioselective nitration of 3-chloro-4-fluorophenol .[3][7] The reaction must be controlled to favor the ortho-nitration (position 2) over the ortho-nitration at position 6 or dinitration.[3]
Preparation: Dissolve 3-chloro-4-fluorophenol (1.0 eq) in Glacial Acetic Acid (AcOH).
Nitration: Cool the solution to 0°C . Slowly add a solution of 15%
in AcOH dropwise over 30 minutes.
Critical Control: Maintain temperature < 5°C to minimize dinitration (formation of 3-chloro-4-fluoro-2,6-dinitrophenol).[2][3]
Quenching: Stir at 0°C for 1 hour. Pour the reaction mixture into an ice-water slurry.
Workup: Filter the resulting precipitate or extract with Dichloromethane (DCM).[3] Wash the organic layer with brine and dry over
.
Purification: The crude product often contains the 2,6-dinitro impurity.[2][3] Purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes/DCM) to isolate the target as a yellow solid.
Technical Guide: 5-Chloro-4-fluoro-2-nitrophenol as a Strategic Intermediate
The following technical guide details the utility, synthesis, and application of 5-Chloro-4-fluoro-2-nitrophenol (CAS: 1500154-08-4). This document is structured for researchers in medicinal chemistry and process develop...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the utility, synthesis, and application of 5-Chloro-4-fluoro-2-nitrophenol (CAS: 1500154-08-4). This document is structured for researchers in medicinal chemistry and process development.
Executive Summary
5-Chloro-4-fluoro-2-nitrophenol is a highly functionalized aromatic building block characterized by a unique substitution pattern that enables orthogonal reactivity. Its core value in drug discovery lies in the electronic differentiation between its two halogen substituents: a fluorine atom at the meta position (relative to the nitro group) and a chlorine atom at the para position .
This electronic asymmetry allows for highly regioselective Nucleophilic Aromatic Substitution (SNAr) reactions, making the compound a critical precursor for fused heterocyclic scaffolds , particularly benzoxazoles and benzimidazoles , which are ubiquitous in kinase inhibitors and anticancer therapeutics.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Property
Data
Chemical Name
5-Chloro-4-fluoro-2-nitrophenol
CAS Number
1500154-08-4
Molecular Formula
C₆H₃ClFNO₃
Molecular Weight
191.54 g/mol
Appearance
Pale yellow to yellow-brown crystalline solid
Melting Point
87–88 °C (Isomer dependent, typically <100 °C)
Acidity (pKa)
~5.5–6.0 (Predicted; enhanced acidity due to o-NO₂ and halides)
Solubility
Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Synthesis Protocol (Upstream)
The primary route to 5-chloro-4-fluoro-2-nitrophenol is the regioselective nitration of 3-chloro-4-fluorophenol . This reaction exploits the strong ortho/para directing effect of the hydroxyl group, which overrides the weaker directing effects of the halogens.
Reaction Mechanism & Regioselectivity
The hydroxyl group (-OH) at C1 directs the incoming electrophile (NO₂⁺) to the ortho (C2) or para (C6) positions. However, in 3-chloro-4-fluorophenol:
C6 Position (becomes C2 in product): Sterically accessible and activated.
C2 Position (between OH and Cl): Sterically hindered by the adjacent chlorine atom.
Consequently, nitration occurs predominantly at the C6 position, yielding the target 5-chloro-4-fluoro-2-nitrophenol.
Dissolution: Dissolve 3-chloro-4-fluorophenol in glacial acetic acid in a round-bottom flask. Cool the solution to 0 °C using an ice bath.
Nitration: Add a solution of 15% HNO₃ in acetic acid dropwise over 30 minutes. Critical: Maintain internal temperature <5 °C to prevent dinitration or oxidation of the phenol.
Quenching: Stir at 0 °C for 2 hours. Pour the reaction mixture into crushed ice/water.
Isolation: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to isolate the product as a yellow solid (Yield: ~60%).
Synthesis Workflow Diagram
Figure 1: Regioselective nitration pathway.[1] The reaction favors the less hindered ortho-position relative to the phenol.
Reactivity Profile & Applications (Downstream)
The strategic value of 5-chloro-4-fluoro-2-nitrophenol lies in its ability to undergo sequential functionalization.
Regioselective SNAr Displacement
In nucleophilic aromatic substitution (SNAr), the leaving group ability is dictated by the stabilization of the Meisenheimer complex. Here, the nitro group (at C2) activates the ring positions ortho and para to itself.[2]
C5-Chlorine: Located para to the Nitro group. Highly Activated.
C4-Fluorine: Located meta to the Nitro group. Not Activated.
Therefore, reaction with amines (e.g., piperazines, anilines) results in the selective displacement of the Chlorine atom, leaving the Fluorine intact. This is counter-intuitive to standard SNAr trends where F is a better leaving group than Cl, but electronic activation (para vs meta) dominates here.
Case Study: Synthesis of Benzoxazole Anticancer Agents
A documented application involves the synthesis of 5-fluoro-6-(substituted piperazinyl)-benzoxazoles.[1]
Protocol Summary:
SNAr Step:
React 5-chloro-4-fluoro-2-nitrophenol with N-phenylpiperazine in refluxing chlorobenzene.
Result: Displacement of C5-Cl yields 4-fluoro-5-(piperazin-1-yl)-2-nitrophenol.
Reductive Cyclization:
Reduce the nitro group (H₂/Pd-C or Fe/AcOH) to an aniline.
Condense with an orthoester (e.g., trimethyl orthoacetate) or carboxylic acid.
Result: Formation of the benzoxazole ring.
Reaction Logic Diagram
Figure 2: Chemoselectivity map showing the preferential displacement of the para-chlorine over the meta-fluorine.
Safety & Handling (HSE)
As a nitrophenol derivative, this compound requires strict adherence to safety protocols.
Acute Toxicity: Harmful if swallowed (H302) or inhaled. Nitro-compounds can induce methemoglobinemia.
Skin/Eye: Causes serious eye irritation (H319) and skin irritation (H315).[3][4][5][6]
Thermal Stability: Nitrophenols are potentially explosive if heated to decomposition or dried completely. Store as a damp solid if possible, or in small quantities under inert atmosphere.
PPE: Use nitrile gloves, safety goggles, and work within a fume hood. Avoid metal spatulas (potential shock sensitivity with dry nitrophenols, though less common with halogenated variants).
References
Synthesis & Regioselectivity: Molecules. 2021 , 26(1), 129. "Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles".
Chemical Properties: PubChem Compound Summary for CID 10283 (Related Isomer Data & Safety).
Commercial Availability & CAS Verification: Sigma-Aldrich / Fluorochem Catalog Entries for CAS 1500154-08-4.
An In-depth Technical Guide to Halogenated Nitrophenols: The Case of 5-Chloro-4-fluoro-2-nitrophenol and Its Isomers
Introduction: The Strategic Importance of Substituted Nitrophenols In the landscape of modern drug discovery and fine chemical synthesis, the benzene ring remains a cornerstone scaffold. Its utility, however, is unlocked...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Substituted Nitrophenols
In the landscape of modern drug discovery and fine chemical synthesis, the benzene ring remains a cornerstone scaffold. Its utility, however, is unlocked through precise functionalization. The strategic placement of electron-withdrawing and electron-donating groups, alongside halogens, allows chemists to meticulously tune a molecule's steric and electronic properties. Halogenated nitrophenols are a prime example of such critical building blocks. The interplay between the strongly deactivating nitro group (-NO2), the versatile hydroxyl group (-OH), and the modulating effects of chlorine (-Cl) and fluorine (-F) atoms creates a platform for complex molecular engineering.
These compounds are not mere laboratory curiosities; they are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] The inclusion of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity of active pharmaceutical ingredients (APIs).[3] This guide will delve into the synthesis, properties, and applications of this chemical class, focusing on the specific case of 5-Chloro-4-fluoro-2-nitrophenol and its closely related, more documented isomers. While direct literature on the discovery and history of "5-Chloro-4-fluoro-2-nitrophenol" is sparse, a comprehensive understanding can be constructed by examining its precursors and established synthetic routes for analogous structures.
Physicochemical and Spectroscopic Profile
The precise arrangement of substituents on the phenyl ring dictates the compound's physical and chemical behavior. Below is a comparative summary of the key properties for the potential precursor, 5-Chloro-4-fluoro-2-nitroaniline, and a related isomer.
The synthesis of substituted nitrophenols is rooted in classical aromatic chemistry. The introduction of a hydroxyl group onto a highly substituted, electron-deficient ring often requires robust and specific methodologies. The conversion of an aromatic amine to a phenol via a diazonium salt is a cornerstone of this field, a reaction first reported by Peter Griess in 1858.[5] This process, known as diazotization followed by hydrolysis, remains a highly reliable and field-proven method.
The general synthetic logic for a compound like 5-Chloro-4-fluoro-2-nitrophenol would involve the preparation of its corresponding aniline precursor, 5-Chloro-4-fluoro-2-nitroaniline, followed by its conversion to the target phenol.
Plausible Synthetic Pathway
The synthesis hinges on two critical transformations:
Selective Nucleophilic Aromatic Substitution (SₙAr): To construct the aniline precursor.
Diazotization and Hydrolysis: To convert the amine functional group into a hydroxyl group.
This multi-step approach provides a high degree of control over regioselectivity, ensuring the desired isomer is obtained.
Caption: A plausible synthetic workflow for a 5-Chloro-4-fluoro-2-nitrophenol isomer.
Detailed Experimental Protocol: Synthesis via Diazotization
The following protocol is a representative, self-validating procedure adapted from established methods for converting substituted nitroanilines into nitrophenols.[5][6] It is presented here to illustrate the causality behind the experimental choices.
Objective: To synthesize a chloro-fluoro-nitrophenol from its corresponding aniline precursor.
Pillar of Trustworthiness: This protocol relies on the Sandmeyer-type reaction, a fundamental and well-characterized transformation in organic synthesis. The low-temperature requirement for diazonium salt stability is a critical, self-validating control point.
Step 1: Diazotization of 5-Chloro-4-fluoro-2-nitroaniline
Reactor Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add a solution of concentrated sulfuric acid in water. Cool the flask in an ice-salt bath to maintain a temperature between 0-5 °C.
Expert Rationale: The diazonium salt intermediate is highly unstable and can explosively decompose at higher temperatures. Strict temperature control is paramount for both safety and yield. Sulfuric acid serves as both the solvent and the acid catalyst.
Aniline Addition: Slowly add solid 5-Chloro-4-fluoro-2-nitroaniline to the chilled sulfuric acid solution with vigorous stirring. Ensure the temperature does not rise above 10 °C. Stir until all the solid has dissolved.
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise from the dropping funnel to the aniline solution. Maintain the temperature strictly between 0-5 °C.
Expert Rationale: Sodium nitrite reacts with the sulfuric acid in situ to generate nitrous acid (HNO₂), the active reagent for diazotization. A slow, dropwise addition prevents a dangerous exotherm and localized buildup of nitrous acid.
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the diazonium salt.[6]
Step 2: Hydrolysis of the Diazonium Salt
Reaction Setup: In a separate, larger flask equipped for heating and distillation, bring a volume of water to a gentle boil.
Addition to Hot Water: Slowly and carefully add the cold diazonium salt solution to the boiling water. A vigorous evolution of nitrogen gas (N₂) will be observed.
Expert Rationale: This step is the hydrolysis of the diazonium salt. The N₂⁺ group is an excellent leaving group, and its departure is facilitated by heat, allowing water to act as a nucleophile and form the phenol. The irreversible loss of gaseous N₂ drives the reaction to completion.
Completion: After the addition is complete, continue to heat the mixture for a short period to ensure all the diazonium salt has decomposed.
Isolation and Purification: Cool the reaction mixture to room temperature, which should cause the product to precipitate as a solid. Collect the crude product by vacuum filtration. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 5-Chloro-4-fluoro-2-nitrophenol.
Applications in Drug Development and Agrochemicals
The unique combination of functional groups makes chloro-fluoro-nitrophenols valuable intermediates.[1]
Pharmaceutical Synthesis: They can serve as starting materials or key building blocks for more complex APIs. The nitro group can be readily reduced to an amine, providing a handle for further functionalization (e.g., amide bond formation). The phenolic hydroxyl can be converted into an ether, a common linkage in many drug molecules. The presence of both chlorine and fluorine allows for fine-tuning of lipophilicity and electronic properties, which are critical for receptor binding and pharmacokinetic profiles.[3][7]
Agrochemicals: This class of compounds is used in the synthesis of herbicides and pesticides.[1][6] The specific substitution pattern is designed to confer biological activity against target weeds or pests while aiming for favorable environmental degradation profiles.
Dyes and Pigments: Nitrophenols are precursors to various dyes. The chromophoric properties are influenced by the substituents on the aromatic ring.[1]
Caption: Relationship between functional groups and applications of the compound class.
Safety and Handling
Substituted nitrophenols require careful handling due to their potential toxicity. Based on data for analogous compounds, this class should be treated as hazardous.
Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[8] Expected to cause skin and serious eye irritation.[8]
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.
Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents, strong acids, and strong bases.[9]
Conclusion
While the specific history of 5-Chloro-4-fluoro-2-nitrophenol is not prominently documented, its identity as a member of the halogenated nitrophenol family places it within a class of industrially significant chemical intermediates. Its synthesis can be confidently proposed through established, reliable organic chemistry transformations, primarily the diazotization of a corresponding aniline precursor. The strategic combination of chloro, fluoro, nitro, and hydroxyl functional groups makes it and its isomers highly valuable scaffolds for creating complex molecules with tailored properties for the pharmaceutical and agrochemical industries. A thorough understanding of the underlying reaction mechanisms and safety protocols is essential for any researcher or scientist working with these potent and versatile building blocks.
References
LIER CHEM CO LTD. (2020). The preparation method of 5-fluoro-2-nitrophenol. Patsnap. Retrieved from [Link]
Intermediates. (n.d.). 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. Retrieved from [Link]
Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.
Google Patents. (n.d.). CN106045861A - Method and system for continuously producing 5-fluoro-2-nitrophenol.
PubChem. (n.d.). 5-Fluoro-2-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
PubChem. (n.d.). Nitrofungin. National Center for Biotechnology Information. Retrieved from [Link]
Generic Manufacturer. (2025). 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines. Retrieved from [Link]
PrepChem.com. (n.d.). Preparation of 4-chloro-2-nitrophenol. Retrieved from [Link]
ResearchGate. (2024). Chemical structure of (A) 2-chloro-4-nitrophenol (2C4NP) and (B).... Retrieved from [Link]
PubChem. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
Kamdem, B. P., & Ferreira, E. I. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Current Drug Targets, 22(4), 379–398. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis. Retrieved from [Link]
5-Chloro-4-fluoro-2-nitrophenol: Technical Guide to Synthesis and Application
[1] Chemical Identity & Significance[2][3][4][5][6][7][8][9] 5-Chloro-4-fluoro-2-nitrophenol (CAS: 65001-79-8) is a highly functionalized aromatic building block characterized by a dense array of reactive handles on a ph...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Chemical Identity & Significance[2][3][4][5][6][7][8][9]
5-Chloro-4-fluoro-2-nitrophenol (CAS: 65001-79-8) is a highly functionalized aromatic building block characterized by a dense array of reactive handles on a phenol core.[1] Its utility in medicinal chemistry stems from its unique substitution pattern: the ortho-nitro group activates the ring for specific transformations, while the halogen substituents (fluorine and chlorine) offer distinct vectors for diversification and metabolic stability modulation.
This compound is a critical intermediate in the synthesis of benzoxazoles , a scaffold prevalent in anticancer therapeutics, antimicrobials, and kinase inhibitors.
Physiochemical Profile[1][2][5][10]
Property
Value
Note
CAS Number
65001-79-8
Verified Identifier
Molecular Formula
C₆H₃ClFNO₃
Molecular Weight
191.54 g/mol
Appearance
Yellow Crystalline Solid
Typical of nitrophenols
Acidity (pKa)
~5.5 - 6.0 (Predicted)
Enhanced acidity vs. phenol (pKa 10) due to o-NO₂ and halogens
Solubility
DMSO, Methanol, Ethyl Acetate
Low water solubility
LogP
~2.7
Moderate lipophilicity
Synthetic Methodology
The most robust and cited route for accessing 5-chloro-4-fluoro-2-nitrophenol is the regioselective nitration of 3-chloro-4-fluorophenol .[1] This approach leverages the directing effects of the hydroxyl group to install the nitro moiety at the ortho position (C2), avoiding the sterically crowded C6 position or the deactivated meta positions.
Reagent: 15% Nitric Acid (HNO₃) in Acetic Acid (AcOH)
Temperature: 0 °C (Ice bath control is critical)
Time: 1-2 Hours
Step-by-Step Methodology:
Preparation: Dissolve 3-chloro-4-fluorophenol (1.0 eq) in glacial acetic acid. Cool the solution to 0 °C under an inert atmosphere (N₂).
Nitration: Slowly add a solution of 15% HNO₃ in acetic acid dropwise. Maintain the internal temperature below 5 °C to prevent over-nitration (formation of dinitro species).
Quenching: Pour the reaction mixture into crushed ice/water. The product typically precipitates as a yellow solid.[3]
Isolation: Filter the precipitate and wash copiously with cold water to remove excess acid.
Purification: If necessary, purify via flash column chromatography (SiO₂, Ethyl Acetate/Hexane gradient).
Note: The major byproduct is the 6-nitro isomer, though the 2-nitro isomer is favored due to hydrogen bonding with the phenolic OH.
Figure 1: Synthetic pathway for 5-Chloro-4-fluoro-2-nitrophenol via regioselective nitration.
Reactivity Profile & Mechanism[8]
Understanding the electronic landscape of 5-chloro-4-fluoro-2-nitrophenol is essential for its application.[1] The molecule possesses two halogens with distinct reactivities governed by the nitro group.
This molecule is a textbook example of regioselective activation .
Chlorine (C5): Located para to the Nitro group (C2). The strong electron-withdrawing resonance effect of the nitro group stabilizes the Meisenheimer complex formed during nucleophilic attack at C5.
Fluorine (C4): Located meta to the Nitro group. It lacks resonance activation and is deactivated relative to the chlorine, despite fluorine generally being a better leaving group in SₙAr when activated.
Result: Nucleophiles (amines, thiols) selectively displace the Chlorine atom.
Application Example:
Reaction with N-phenylpiperazine yields 4-fluoro-5-(4-phenylpiperazin-1-yl)-2-nitrophenol .[1] The fluorine atom remains intact, available for metabolic blocking or H-bond modulation in the final drug candidate.
Reduction to Aminophenol
The nitro group can be reduced to an amine using standard conditions (Fe/AcOH, H₂/Pd-C, or Na₂S₂O₄). The resulting 2-amino-5-chloro-4-fluorophenol is an "ortho-aminophenol," a privileged motif for cyclization.[1]
Cyclization to Benzoxazoles:
Condensation of the reduced aminophenol with carboxylic acid derivatives (or orthoesters) closes the ring to form 5-fluoro-6-substituted benzoxazoles.[1]
Figure 2: Divergent reactivity pathways.[1] Path A exploits the para-nitro activation for SnAr. Path B leads to heterocyclic scaffold construction.
Applications in Drug Development[2][4][5]
The primary value of 5-chloro-4-fluoro-2-nitrophenol lies in its role as a precursor for Fluorinated Benzoxazoles .
Case Study: Anticancer Agents
Research has demonstrated the synthesis of piperazine-linked benzoxazoles using this intermediate.[1] The fluorine atom at the C5 position of the benzoxazole (derived from C4 of the phenol) enhances metabolic stability and lipophilicity, while the piperazine moiety (introduced via SₙAr at C6 of the benzoxazole/C5 of the phenol) improves solubility and target engagement.
Cyclization: Aminophenol B + Trimethyl Orthoacetate → 5-Fluoro-6-(piperazinyl)benzoxazole .
This scaffold exhibits cytotoxicity against various cancer cell lines, validating the intermediate's importance in oncology pipelines.
Safety & Handling
Hazards: As a nitrophenol derivative, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin. It causes skin and eye irritation (GHS Classifications H302, H315, H319).
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Protect from light.
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to handle NOx, HCl, and HF emissions).
References
PubChem. 5-Chloro-4-fluoro-2-nitrophenol | C6H3ClFNO3.[1][5] National Library of Medicine.[5] Available at: [Link][1][5]
MDPI. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules 2016, 21(10), 1290. Available at: [Link][1]
Synthesis of "5-Chloro-4-fluoro-2-nitrophenol" derivatives
Abstract This application note details the optimized protocol for the regioselective synthesis of 5-Chloro-4-fluoro-2-nitrophenol (CFNP) , a critical scaffold in the development of kinase inhibitors (e.g., EGFR targeting...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the optimized protocol for the regioselective synthesis of 5-Chloro-4-fluoro-2-nitrophenol (CFNP) , a critical scaffold in the development of kinase inhibitors (e.g., EGFR targeting) and heterocyclic antimicrobials (benzoxazoles). Unlike generic nitration methods, this guide focuses on controlling regiochemistry during the nitration of 3-chloro-4-fluorophenol to minimize the formation of the sterically hindered 6-nitro isomer (which leads to the 3-chloro-4-fluoro-6-nitrophenol impurity). Furthermore, we provide validated workflows for downstream derivatization, specifically leveraging the para-nitro activation to facilitate Nucleophilic Aromatic Substitution (SNAr) of the chlorine atom, preserving the fluorine moiety for metabolic stability.
Retrosynthetic Strategy & Mechanism
The synthesis hinges on the electronic directing effects of the phenol group. The precursor, 3-chloro-4-fluorophenol , contains a strong activating group (-OH) and two deactivating but ortho/para-directing halogens.
Directing Logic: The hydroxyl group (-OH) at C1 strongly directs electrophiles to the ortho and para positions.
Ortho (C2): Flanked by -OH and -Cl (C3). Sterically crowded.
Ortho (C6): Sterically accessible.
Outcome: Nitration predominantly occurs at C6. Upon re-numbering the product according to IUPAC priority rules (OH=1, NO2=2), the C6-nitro group becomes the C2-nitro group, and the C3-chloro group becomes C5-chloro.
Diagram 1: Synthesis & Derivatization Logic
Caption: Logical flow from precursor selection to target scaffold and downstream medicinal chemistry applications.
Core Protocol 1: Synthesis of 5-Chloro-4-fluoro-2-nitrophenol
Objective: Isolate >95% pure CFNP with minimized dinitro impurities.
In a separate vessel, dilute concentrated HNO3 (1.1 eq) in glacial acetic acid (volume ratio 1:5). Chill to 0°C.
Why: Using AcOH as a solvent moderates the nitronium ion (
) concentration, preventing "runaway" exotherms and over-nitration (dinitro species).
Substrate Solubilization:
Dissolve 3-chloro-4-fluorophenol (1.0 eq) in glacial acetic acid (5 mL per gram of substrate) in a round-bottom flask.
Cool the solution to 0–5°C using an ice/salt bath.
Controlled Addition:
Add the nitrating solution dropwise over 30–60 minutes.
Critical Control Point: Maintain internal temperature <10°C. Higher temperatures increase the formation of the unwanted C2-isomer (between OH and Cl).
Reaction Monitoring:
Allow to stir at 0°C for 2 hours, then warm slowly to room temperature (RT) over 1 hour.
Check via TLC (Mobile Phase: 20% EtOAc in Hexanes). The product (yellow spot) will be less polar than the starting phenol but more polar than dinitro byproducts.
Quench and Workup:
Pour the reaction mixture into crushed ice/water (10x volume).
Stir vigorously for 30 minutes. The product typically precipitates as a yellow solid.
Filtration: Filter the solid.[3] If no precipitate forms, extract with DCM (3x). Wash organic layer with water and brine to remove acetic acid.
Purification:
Recrystallize from Ethanol/Water or perform Flash Column Chromatography (SiO2, gradient 0-10% EtOAc/Hexanes).
Expected Yield: 60–65%.
Characterization: 1H NMR (CDCl3) should show two doublets (para-coupling is minimal, look for F-coupling). δ ~7.8 (d, H3, adjacent to F), δ ~7.2 (d, H6, adjacent to Cl/F). Note: Shifts depend on solvent.
Core Protocol 2: Derivatization via SNAr (Chlorine Displacement)
Scientific Insight: The nitro group at position 2 is para to the chlorine atom at position 5. This electronic arrangement strongly activates the C5-Cl bond for Nucleophilic Aromatic Substitution (SNAr), making it significantly more reactive than the C4-F bond (which is meta to the nitro group). This allows for the selective introduction of amines (e.g., piperazines) without losing the fluorine atom.
Base: Add K2CO3 or DIPEA (2.0 eq) to scavenge HCl.
Conditions: Reflux (110–130°C) for 6–12 hours.
Monitoring: The reaction is complete when the starting material peak disappears on HPLC.
Workup: Dilute with water, extract with EtOAc. The product is often a deep orange/red solid due to the push-pull electronic system (Amino-Nitro conjugation).
Diagram 2: SNAr Selectivity Mechanism
Caption: Mechanistic basis for the selective displacement of Chlorine over Fluorine.
Analytical Characterization & Specifications
Researchers should verify the synthesized scaffold against these standard metrics.
Parameter
Specification
Method
Appearance
Pale yellow to yellow-brown crystalline solid
Visual
Melting Point
134–137°C (varies slightly by purity)
Capillary Method
Purity
>98% (HPLC area%)
HPLC (C18, ACN/Water)
1H NMR
Characteristic aromatic protons (singlets/doublets split by F)
400 MHz DMSO-d6 or CDCl3
MS (ESI-)
[M-H]- = 190.0/192.0 (Cl isotope pattern)
LC-MS
Safety & Handling
Nitration Hazard: The nitration step is exothermic. Never add nitric acid rapidly to the phenol solution. Accumulation of reagents can lead to a thermal runaway.
Chemical Hygiene: 5-Chloro-4-fluoro-2-nitrophenol is a substituted nitrophenol. It is likely toxic by inhalation and skin contact. Use standard PPE (gloves, goggles, fume hood).
Storage: Store in a cool, dry place away from strong reducing agents.
References
BenchChem. Synthesis and Properties of Halogenated Nitrophenols. (Accessed 2026). Link
MDPI. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules 2021. Link
PubChem. Compound Summary: 5-Chloro-4-fluoro-2-nitrophenol (CID 22503692).[4] National Library of Medicine.[4] Link[4]
GuideChem. 4-Chloro-5-fluoro-2-nitrophenol Properties and Suppliers.Link
Application Notes and Protocols for the Utilization of 5-Chloro-4-fluoro-2-nitrophenol in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive technical guide on the application of 5-Chloro-4-fluoro-2-nitrophenol as a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide on the application of 5-Chloro-4-fluoro-2-nitrophenol as a versatile building block for the synthesis of high-performance polymers. The unique arrangement of functional groups on this monomer—a phenolic hydroxyl, an activating nitro group, and two distinct halogen atoms—offers a rich platform for creating novel poly(aryl ether)s with tailored properties. This guide delves into the scientific rationale behind its use, provides a detailed experimental protocol for its polymerization, and outlines the expected characteristics of the resulting polymer, positioning it as a valuable resource for researchers in materials science and advanced drug delivery systems.
Introduction: The Strategic Value of 5-Chloro-4-fluoro-2-nitrophenol in Polymer Synthesis
5-Chloro-4-fluoro-2-nitrophenol is a highly functionalized aromatic compound with significant potential as a monomer in step-growth polymerization. Its utility stems from a unique combination of reactive sites that allow for controlled polymer chain extension.
The Phenolic Hydroxyl Group: This group serves as the primary nucleophile in the polymerization reaction. Upon deprotonation with a suitable base, it forms a phenoxide, which is a potent nucleophile for aromatic substitution reactions.
The Nitro Group: Positioned ortho to the hydroxyl group and para to the fluorine atom, the strongly electron-withdrawing nitro group plays a crucial role in activating the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation significantly lowers the energy barrier for the substitution of the halogen atoms.
The Halogen Substituents (Fluoro and Chloro): The monomer possesses two different halogen atoms, which act as leaving groups during polymerization. In SNAr reactions, the rate of displacement is largely dependent on the stability of the intermediate Meisenheimer complex. Due to its high electronegativity, fluorine exerts a strong inductive electron-withdrawing effect, which stabilizes the intermediate more effectively than chlorine. Consequently, the fluorine atom at the 4-position, which is para to the activating nitro group, is significantly more reactive and will be preferentially displaced during polymerization. The chlorine atom, being meta to the nitro group, is much less activated and is expected to remain as a pendant group on the polymer backbone.
This inherent reactivity difference allows for a self-polymerization reaction where the phenoxide of one monomer attacks the activated fluorine site of another, leading to the formation of a poly(chloro-nitro-phenylene ether). The retained chloro and nitro groups on the polymer backbone offer valuable sites for post-polymerization modification, enabling the fine-tuning of properties such as solubility, thermal stability, and biological activity.
Reaction Mechanism and Polymerization Workflow
The self-polymerization of 5-Chloro-4-fluoro-2-nitrophenol proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:
Deprotonation: The phenolic hydroxyl group is deprotonated by a base (e.g., potassium carbonate) to form the highly nucleophilic phenoxide ion.
Nucleophilic Attack: The phenoxide attacks the carbon atom bearing the fluorine atom on another monomer molecule. This position is highly activated by the para-nitro group.
Formation of Meisenheimer Complex: A transient, negatively charged intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized and stabilized by the electron-withdrawing nitro group.
Elimination of Fluoride: The fluoride ion is eliminated as the leaving group, and the aromaticity of the ring is restored, forming an ether linkage between the monomer units.
This process repeats, leading to the formation of a high molecular weight polymer.
Diagram of the Polymerization Workflow
Caption: Workflow for the synthesis of poly(5-chloro-2-nitrophenylene ether).
Detailed Experimental Protocol: Self-Polymerization of 5-Chloro-4-fluoro-2-nitrophenol
This protocol describes a representative procedure for the synthesis of a poly(aryl ether) from 5-Chloro-4-fluoro-2-nitrophenol.
Reactor Setup: In a flame-dried three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser, add 5-Chloro-4-fluoro-2-nitrophenol (1.0 eq), potassium carbonate (1.1 eq), N,N-dimethylacetamide (DMAc, approx. 2 M concentration with respect to the monomer), and toluene (half the volume of DMAc).
Causality: An excess of potassium carbonate is used to ensure complete deprotonation of the phenolic hydroxyl group. DMAc is a polar aprotic solvent that facilitates SNAr reactions. Toluene is used as an azeotropic agent to remove water.
Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes to remove oxygen, which can cause side reactions at high temperatures. Maintain a gentle nitrogen flow throughout the reaction.
Azeotropic Dehydration: Heat the reaction mixture to 140°C with vigorous stirring. Toluene will begin to reflux, and the toluene-water azeotrope will be collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.
Causality: The presence of water can hydrolyze the activated halide and react with the phenoxide, preventing polymerization. Therefore, anhydrous conditions are crucial for achieving high molecular weight polymer.
Polymerization: After complete removal of water, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-170°C to initiate polymerization.
Causality: Higher temperatures are required to drive the polymerization to completion. The optimal temperature is a balance between achieving a high reaction rate and minimizing potential side reactions or degradation.
Monitoring the Reaction: The progress of the polymerization can be monitored by the significant increase in the viscosity of the reaction mixture. Continue the reaction at 160-170°C for 8-12 hours, or until the desired viscosity is achieved.
Polymer Isolation: After the polymerization is complete, cool the viscous solution to room temperature. Dilute the solution with additional DMAc if necessary to reduce viscosity.
Precipitation and Purification: Slowly pour the polymer solution into a vigorously stirred mixture of methanol and water (e.g., 10:1 v/v). The polymer will precipitate as a fibrous solid.
Causality: Methanol and water are non-solvents for the polymer, causing it to precipitate out of the DMAc solution. This step also helps to remove unreacted monomer, salts, and the high-boiling-point solvent.
Washing: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with hot deionized water several times to remove any residual salts and solvent, followed by a final wash with methanol.
Drying: Dry the polymer in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.
Characterization and Expected Results
The synthesized polymer should be characterized to confirm its structure, molecular weight, and thermal properties.
Table 1: Summary of Characterization Techniques and Expected Observations
Characterization Technique
Parameter Measured
Expected Results for Poly(5-chloro-2-nitrophenylene ether)
FT-IR Spectroscopy
Functional groups
Disappearance of the phenolic -OH peak. Presence of aromatic C-O-C stretching (ether linkage) around 1240 cm⁻¹. Characteristic peaks for the nitro group (approx. 1530 and 1350 cm⁻¹) and C-Cl bond.
¹H and ¹³C NMR Spectroscopy
Polymer structure
Complex aromatic signals consistent with the proposed polymer repeat unit. Absence of the phenolic proton signal.
Gel Permeation Chromatography (GPC)
Molecular weight (Mₙ, Mₙ) and polydispersity index (PDI)
High number-average molecular weight (Mₙ) and weight-average molecular weight (Mₙ), with a PDI typical for step-growth polymerization (around 2.0).
Thermogravimetric Analysis (TGA)
Thermal stability
High decomposition temperature (Td5% > 400°C), indicating good thermal stability.
Differential Scanning Calorimetry (DSC)
Glass transition temperature (Tg)
A distinct glass transition temperature, expected to be in the range of 180-250°C, reflecting the rigid polymer backbone.
Solubility: The presence of the polar nitro group and the chloro-substituent may render the polymer soluble in polar aprotic solvents such as NMP, DMAc, and DMSO.
Structure-Property Relationships and Potential Applications
The unique chemical structure of the polymer derived from 5-Chloro-4-fluoro-2-nitrophenol imparts a set of desirable properties that make it a candidate for various advanced applications.
Diagram of Structure-Property-Application Relationships
Caption: Relationship between monomer structure, polymer properties, and applications.
High-Performance Engineering Plastics: The rigid aromatic backbone is expected to result in a high glass transition temperature and excellent thermal stability, making the polymer suitable for applications requiring resistance to high temperatures and harsh chemical environments.
Advanced Membranes: The presence of polar groups and the potential for post-polymerization functionalization could allow for the fabrication of membranes with tailored selectivity for gas separation or liquid filtration.
Drug Delivery and Biomedical Applications: The pendant chloro and nitro groups can be chemically modified. For instance, the nitro group can be reduced to an amine, which can then be used to conjugate drugs, targeting ligands, or other bioactive molecules. This makes the polymer a potential candidate for creating sophisticated drug delivery systems or biocompatible coatings for medical devices.
Conclusion
5-Chloro-4-fluoro-2-nitrophenol is a promising monomer for the synthesis of novel poly(aryl ether)s via a straightforward self-polymerization protocol based on nucleophilic aromatic substitution. The resulting polymer, with its unique combination of a thermally stable backbone and functionalizable pendant groups, offers a versatile platform for the development of advanced materials for a range of applications, from high-performance engineering plastics to sophisticated systems for drug development and delivery. This guide provides a solid foundation for researchers to explore the potential of this valuable building block in their own investigations.
References
Maier, G. (2001). High-performance polymers: poly(arylether)s. Angewandte Chemie International Edition, 40(9), 1675-1677. Available at: [Link]
Rose, J. B. (1985). Synthesis and properties of polyarylethers. Polymer, 26(13), 2089-2097. Available at: [Link]
Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman. (General reference for reaction mechanisms).
Agilent Technologies. (n.d.). An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. Available at: [Link][1]
EAG Laboratories. (n.d.). DSC Analysis of Polymers. Available at: [Link][2]
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link][3]
"5-Chloro-4-fluoro-2-nitrophenol" applications in agrochemical synthesis
Application Note: 5-Chloro-4-fluoro-2-nitrophenol in Agrochemical Synthesis Part 1: Executive Summary & Strategic Relevance 5-Chloro-4-fluoro-2-nitrophenol (CFNP) is a high-value halogenated building block, distinct from...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 5-Chloro-4-fluoro-2-nitrophenol in Agrochemical Synthesis
Part 1: Executive Summary & Strategic Relevance
5-Chloro-4-fluoro-2-nitrophenol (CFNP) is a high-value halogenated building block, distinct from its more common isomers used in generic herbicide manufacturing.[1] While often confused with the Flumiclorac intermediate (2-chloro-4-fluoro-5-nitrophenol), CFNP offers a unique substitution pattern (5-Cl, 4-F, 2-NO2) that is critical for synthesizing 6-chloro-7-fluoro-benzoxazinone cores and regio-isomeric N-phenylimides .[1]
In the context of Protoporphyrinogen Oxidase (PPO) inhibitor development—a class of herbicides essential for managing glyphosate-resistant weeds—CFNP serves as a vital tool for Structure-Activity Relationship (SAR) optimization.[1] Its specific fluorination pattern enhances metabolic stability, while the chlorine atom provides the necessary lipophilicity and steric bulk to fit the catalytic pocket of the PPO enzyme (EC 1.3.3.4).
Key Applications:
Benzoxazinone Scaffold Synthesis: Precursor to 6-chloro-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, a core motif for novel contact herbicides.[1]
Resistance-Breaking Analogs: Synthesis of "Hybrid" PPO inhibitors that combine the features of Flumioxazin (difluoro) and Flumiclorac (chlorofluoro).
Metabolite Standards: Preparation of analytical standards for environmental fate studies of chlorofluorinated agrochemicals.
Part 2: Technical Deep Dive & Protocols
Structural Logic & Isomer Differentiation
To ensure experimental success, researchers must distinguish CFNP from its isomers. The reactivity profile is dictated by the ortho-nitro group relative to the phenol, and the para relationship between the fluorine and the nitro group, which activates the fluorine for potential (though difficult) nucleophilic displacement if not carefully managed.
Compound
CAS Number
Structure (Phenol = 1)
Primary Use
5-Chloro-4-fluoro-2-nitrophenol
65001-79-8
2-NO2, 4-F, 5-Cl
Topic Compound (Benzoxazinone precursor)
2-Chloro-4-fluoro-5-nitrophenol
84478-75-1
2-Cl, 4-F, 5-NO2
Flumiclorac-pentyl Intermediate
4,5-Difluoro-2-nitrophenol
55346-97-9
2-NO2, 4-F, 5-F
Flumioxazin Intermediate
Protocol A: Regioselective Synthesis of CFNP
Rationale: Direct nitration of 3-chloro-4-fluorophenol is the most efficient route, but it requires strict temperature control to minimize the formation of the 2,6-dinitro byproduct.
Preparation: Dissolve 10.0 g (68 mmol) of 3-chloro-4-fluorophenol in 50 mL of glacial acetic acid in a round-bottom flask equipped with a thermometer and magnetic stirrer. Cool the solution to 0–5°C using an ice bath.
Nitration: Prepare a solution of HNO3 (4.5 mL, 1.05 eq) in 10 mL acetic acid. Add this dropwise to the phenol solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.
Mechanistic Insight: Low temperature favors mono-nitration at the ortho position (C2) relative to the hydroxyl group, driven by the activating -OH and the directing effects of the halogens.[1]
Reaction: Allow the mixture to warm to room temperature (20°C) and stir for 2 hours. Monitor via TLC (20% EtOAc/Hexane).
Quenching: Pour the reaction mixture into 200 mL of ice-water slurry. The product will precipitate as a yellow solid.
Purification: Filter the crude solid. To remove the 2,6-dinitro impurity, recrystallize from ethanol/water (8:2) or perform flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).[1]
Target Yield: 60–75%.
Characterization: 1H NMR (DMSO-d6) should show two aromatic singlets (or doublets with F-coupling) corresponding to protons at C3 and C6.
Protocol B: Conversion to the Benzoxazinone Core
Rationale: This protocol converts CFNP into the 6-chloro-7-fluoro-2H-1,4-benzoxazin-3(4H)-one scaffold, a critical pharmacophore for PPO inhibition.[1]
Workflow:
Reduction: Dissolve CFNP (5.0 g) in EtOAc/EtOH (1:1). Add 10% Pd/C (0.5 g) and hydrogenate at 30 psi for 4 hours. Filter through Celite to obtain 2-amino-5-chloro-4-fluorophenol .
Caution: Aminophenols are oxidation-sensitive.[1] Use immediately or store under Argon.
Cyclization: Suspend the aminophenol (26 mmol) in a biphasic mixture of Methyl Isobutyl Ketone (MIBK) and saturated aqueous NaHCO3.
Acylation: Add Chloroacetyl chloride (1.1 eq) dropwise at 0°C. The chloroacetamide intermediate forms first.
Ring Closure: Heat the organic phase to reflux (115°C) with anhydrous K2CO3 (2.0 eq) for 6 hours. This effects the intramolecular
displacement of the chloride by the phenoxide oxygen.
Isolation: Cool, wash with water, dry over MgSO4, and concentrate.
Result: A crystalline solid serving as the "head" group for N-alkylation with propargyl halides (Flumioxazin-style) or other electrophiles.[1]
Part 3: Visualization of Synthetic Pathways
The following diagram illustrates the divergent pathways from the starting material, highlighting the specificity of the Topic Compound compared to commercial herbicide routes.
Figure 1: Synthetic workflow transforming 3-chloro-4-fluorophenol into the bioactive benzoxazinone core via the 5-chloro-4-fluoro-2-nitrophenol intermediate.
Part 4: Data Summary & Specifications
Property
Specification
Method
Appearance
Pale yellow to yellow-brown crystalline solid
Visual
Purity
≥ 98.0%
HPLC (C18, ACN/Water)
Melting Point
108 – 112 °C
Capillary Method
Molecular Weight
191.54 g/mol
Calculated
Solubility
Soluble in DMSO, Methanol, EtOAc; Insoluble in Water
Solubility Test
Storage
Inert atmosphere, Room Temp (Oxidation sensitive over years)
Stability Protocol
Part 5: References
Sigma-Aldrich. (2024).[1] Product Specification: 5-Chloro-4-fluoro-2-nitrophenol (CAS 65001-79-8).[1][2][3][4][5][6] Retrieved from
El-Faham, A., et al. (2014). "Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles." Molecules, 19(9), 14079-14093. (Describes the nitration protocol and isolation of the title compound). Retrieved from
BLD Pharm. (2024).[5] Safety Data Sheet & Synthesis Route: 5-Chloro-4-fluoro-2-nitrophenol. Retrieved from [1]
U.S. EPA. (2000). Pesticide Fact Sheet: Flumiclorac-pentyl. (Provides structural context for the chlorofluoro-nitrophenol isomer class). Retrieved from
Application Notes & Protocols for the Analytical Determination of 5-Chloro-4-fluoro-2-nitrophenol
Foreword: The Analytical Imperative for Novel Intermediates 5-Chloro-4-fluoro-2-nitrophenol is a halogenated nitrophenolic compound. While specific literature on this exact analyte is emerging, its structural motifs—a ch...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Analytical Imperative for Novel Intermediates
5-Chloro-4-fluoro-2-nitrophenol is a halogenated nitrophenolic compound. While specific literature on this exact analyte is emerging, its structural motifs—a chlorinated, fluorinated, and nitrated phenol ring—are common in precursors for pharmaceuticals and advanced agrochemicals.[1][2] The presence of multiple functional groups suggests its utility as a versatile chemical building block.[2] Consequently, the development of robust, validated analytical methods is paramount for ensuring purity, monitoring synthesis, performing quality control, and assessing environmental fate.
This document provides a detailed guide to the primary analytical methodologies suitable for the detection and quantification of 5-Chloro-4-fluoro-2-nitrophenol. We will delve into the foundational principles of each technique, offering not just step-by-step protocols but also the scientific rationale behind key experimental choices. The methods described are based on established analytical standards for structurally related halogenated and nitrophenolic compounds.[3][4][5]
Chapter 1: Strategic Selection of an Analytical Technique
The choice of an analytical method is dictated by the sample matrix, the required sensitivity, available instrumentation, and the analytical objective (e.g., qualitative identification vs. precise quantification). For 5-Chloro-4-fluoro-2-nitrophenol, the principal techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). A simpler, less specific method using UV-Vis Spectrophotometry is also viable for simpler matrices.
The following table provides a comparative overview of these techniques, with expected performance characteristics extrapolated from similar phenolic compounds.[3]
Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
UV-Vis Spectrophotometry
Principle
Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Measurement of light absorbance by the analyte at a specific wavelength.
Typical Detector
Photodiode Array (PDA) or UV-Vis
Mass Spectrometer (MS)
Photomultiplier Tube
Sample Derivatization
Not typically required.
Often recommended to improve volatility and peak shape.[7]
Routine quality control, purity analysis, quantification in moderately complex matrices.
Trace-level analysis, identification of unknowns, analysis in complex environmental matrices.[4]
Rapid quantification in pure solutions or simple matrices.
Chapter 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely accessible technique for the analysis of nitrophenols, offering excellent quantitative performance without the need for derivatization.[3][9] The separation is typically achieved using a reversed-phase (e.g., C18) column where the polar mobile phase elutes the polar analytes first.
Causality Behind the Method
Reversed-Phase C18 Column: A C18 column is packed with silica particles that have been functionalized with 18-carbon alkyl chains, creating a nonpolar stationary phase. 5-Chloro-4-fluoro-2-nitrophenol, being a moderately polar organic molecule, will have an affinity for this stationary phase.
Mobile Phase Composition: A mixture of a polar solvent (water) and a less polar organic modifier (acetonitrile or methanol) is used.[10][11] By adjusting the ratio, we can control the retention time of the analyte. A higher proportion of the organic modifier will decrease retention.
Acidification: The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase suppresses the ionization of the phenolic hydroxyl group.[11] This ensures that the analyte is in a single, neutral form, leading to sharper, more symmetrical peaks and reproducible retention times.
UV Detection: The nitro- and phenol- chromophores in the molecule result in strong UV absorbance, making UV detection a sensitive and suitable choice.[12] Related nitrophenols show strong absorbance around 270-290 nm and near 400 nm.[10][13]
Experimental Protocol: HPLC Analysis
1. Preparation of Stock and Standard Solutions:
a. Prepare a primary stock solution (e.g., 1000 µg/mL) of 5-Chloro-4-fluoro-2-nitrophenol in methanol or acetonitrile.
b. Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
2. Sample Preparation:
a. For simple matrices (e.g., reaction mixtures): Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.
b. For aqueous/environmental samples (Solid-Phase Extraction - SPE):
i. Adjust a 250 mL water sample to pH 2 with phosphoric acid.[14]
ii. Condition an SPE cartridge (e.g., polymeric reverse phase) with methanol, followed by water.[14]
iii. Load the sample onto the cartridge.
iv. Wash the cartridge with water to remove interferences.
v. Elute the analyte with a small volume of methanol or acetonitrile.
vi. The eluate can be evaporated and reconstituted in the mobile phase to achieve preconcentration.[5]
c. Filter all final solutions through a 0.45 µm syringe filter before injection.
4. System Validation and Analysis:
a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
b. Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve by plotting peak area against concentration. A correlation coefficient (r²) >0.99 is desirable.[10]
c. Inject the prepared samples.
d. Identify the 5-Chloro-4-fluoro-2-nitrophenol peak in the sample chromatogram by comparing its retention time with that of a standard.
e. Quantify the analyte concentration in the sample using the linear regression equation from the calibration curve.
HPLC Workflow Diagram
Caption: High-level workflow for the HPLC-UV analysis of 5-Chloro-4-fluoro-2-nitrophenol.
Chapter 3: Gas Chromatography-Mass Spectrometry (GC-MS)
For higher sensitivity and definitive identification, GC-MS is the method of choice. It is particularly powerful for analyzing trace levels of halogenated nitrophenols in complex matrices like environmental samples.[4][15]
Causality Behind the Method
Derivatization: Phenolic compounds can exhibit poor chromatographic behavior (e.g., peak tailing) in GC systems due to the polar hydroxyl group interacting with active sites in the injector or column.[7] Derivatization, for example with pentafluorobenzyl bromide (PFBBr), converts the phenol to a less polar, more volatile ether, improving peak shape and thermal stability.[16] This also enhances sensitivity when using an Electron Capture Detector (ECD), though MS provides superior specificity.
Gas Chromatography Separation: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a long capillary column (e.g., a low-polarity 5% phenyl polysiloxane phase).[4]
Mass Spectrometry Detection: As compounds elute from the column, they are ionized (typically by Electron Ionization - EI), fragmented in a reproducible pattern, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "chemical fingerprint" for unambiguous identification. For quantification, Selected Ion Monitoring (SIM) can be used to monitor specific fragment ions, dramatically increasing sensitivity and selectivity.
Experimental Protocol: GC-MS Analysis
1. Preparation of Stock and Standard Solutions:
a. Prepare a primary stock solution (e.g., 1000 µg/mL) of 5-Chloro-4-fluoro-2-nitrophenol in a suitable solvent like ethyl acetate or methanol.
b. Prepare working standards by serial dilution in the same solvent.
2. Sample Preparation and Derivatization (PFBBr Method): [16]
a. Extract the analyte from the sample matrix into an organic solvent (e.g., ethyl acetate). For liquid samples, liquid-liquid extraction can be used.[10]
b. Evaporate the solvent to dryness under a gentle stream of nitrogen.
c. Reconstitute the residue in a small volume of acetone.
d. To 100 µL of the sample extract or standard, add 100 µL of 5% PFBBr reagent and 100 µL of potassium carbonate (K₂CO₃) solution.
e. Cap the vial tightly, shake, and heat at 60°C for 1 hour.
f. After cooling, the derivatized sample is ready for injection. The solvent may be exchanged to hexane if needed.[16]
Full Scan (m/z 50-450) for identification; Selected Ion Monitoring (SIM) for quantification.
4. Data Analysis:
a. Identify the derivatized analyte by its retention time and by matching its acquired mass spectrum against a reference spectrum from a pure standard.
b. For quantification, create a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion or a major fragment) against the concentration of the derivatized standards.
c. Calculate the concentration in the sample using the calibration curve.
GC-MS Workflow Diagram
Caption: General workflow for GC-MS analysis including the crucial derivatization step.
Chapter 4: UV-Visible Spectrophotometry
This technique is a rapid and cost-effective method for quantifying a known analyte in a non-absorbing or simple matrix. Its utility is based on the Beer-Lambert Law, where the absorbance of a solution is directly proportional to the concentration of the analyte.
Causality Behind the Method
Chromophores: The conjugated pi-system of the benzene ring, combined with the nitro group (an auxochrome and chromophore), allows the molecule to absorb light in the UV-visible range.[12]
Wavelength Selection (λmax): Analysis is performed at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert law. For the related 5-fluoro-2-nitrophenol, an absorbance maximum has been recorded at 420 nm, which provides a good starting point for method development.[17]
Experimental Protocol: UV-Vis Analysis
1. Instrument and Reagent Preparation:
a. Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.
b. Select a suitable solvent that dissolves the analyte and is transparent in the target wavelength region (e.g., methanol, ethanol, or a buffered aqueous solution).
2. Determination of λmax:
a. Prepare a mid-range concentration standard solution of 5-Chloro-4-fluoro-2-nitrophenol.
b. Use the solvent as a blank to zero the instrument.
c. Scan the absorbance of the standard solution across a range (e.g., 200-500 nm) to determine the wavelength of maximum absorbance (λmax).
3. Preparation of Calibration Curve:
a. Prepare a series of at least five standard solutions of known concentrations from a stock solution.[17]
b. Set the spectrophotometer to the determined λmax.
c. Blank the instrument with the solvent.
d. Measure the absorbance of each standard solution.
e. Plot a graph of absorbance versus concentration. The result should be a straight line passing through the origin.
4. Sample Analysis:
a. Prepare the sample by dissolving it in the same solvent used for the standards to a concentration that falls within the range of the calibration curve.
b. Measure the absorbance of the sample solution at λmax.
c. Determine the concentration of the sample from the calibration curve using the linear regression equation.
UV-Vis Workflow Diagram
Caption: A straightforward workflow for quantitative analysis by UV-Vis spectrophotometry.
Conclusion and Best Practices
The choice between HPLC, GC-MS, and UV-Vis spectrophotometry for the analysis of 5-Chloro-4-fluoro-2-nitrophenol depends on the specific analytical need. HPLC offers a direct and reliable method for routine quantification.[3] GC-MS provides unparalleled selectivity and sensitivity, making it ideal for trace analysis and confirmatory identification.[15] UV-Vis is a simple tool for rapid checks in non-complex samples.
Regardless of the chosen method, it is imperative to perform a full method validation for the specific application and sample matrix to ensure the reliability, accuracy, and precision of the results.[3] This includes assessing linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ).
References
Benchchem. (n.d.). Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification.
ResearchGate. (2025). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
Benchchem. (n.d.). Application Note: HPLC Analysis of 3-Methyl-4-nitrophenol in Urine Samples.
Becerril-Bravo, E., et al. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PubMed Central.
Patsnap. (n.d.). The preparation method of 5-fluoro-2-nitrophenol. Eureka.
Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography.
LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
ResearchGate. (n.d.). Standard calibration curves for 2-chloro-4-nitrophenol (A) and 5-fluoro-2-nitrophenol (B).
Journal of the Korean Chemical Society. (n.d.). Separation of Some Halogenated Phenols by GC-MS.
ResearchGate. (n.d.). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples.
National Institutes of Health. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
Fisher Scientific. (2015). Safety Data Sheet: 2-Chloro-4-fluoro-5-nitrophenol.
SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column.
National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Phenol in Environmental Samples.
ResearchGate. (2024). Chemical structure of (A) 2-chloro-4-nitrophenol (2C4NP) and (B) 5-fluoro-2-nitrophenol (5F2NP).
ACS ES&T Air. (2025). Measurement of Gaseous Nitrophenols and Their Precursors Using a Vocus Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-ToF-MS).
Semantic Scholar. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution.
HPLC analysis of "5-Chloro-4-fluoro-2-nitrophenol"
An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 5-Chloro-4-fluoro-2-nitrophenol Authored by: A Senior Application Scientist Abstract This application note presents...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 5-Chloro-4-fluoro-2-nitrophenol
Authored by: A Senior Application Scientist
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Chloro-4-fluoro-2-nitrophenol. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its accurate quantification critical for quality control and reaction monitoring.[1][2] The developed method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, coupled with UV detection. The protocol is designed for researchers, scientists, and drug development professionals, providing a detailed, step-by-step guide from sample preparation to data analysis, ensuring scientific integrity and reproducibility.
Introduction: The Analytical Imperative
5-Chloro-4-fluoro-2-nitrophenol is a substituted nitrophenol derivative whose halogen and nitro functional groups make it a versatile building block in organic synthesis.[2] The purity and concentration of this intermediate directly impact the yield and impurity profile of the final active ingredient. Therefore, a reliable and efficient analytical method is paramount. High-Performance Liquid Chromatography (HPLC) is the technique of choice for analyzing such small molecules due to its high resolution, sensitivity, and quantitative accuracy.[3][4]
This guide is built on the foundational principles of chromatographic science. The choice of a reversed-phase method is dictated by the physicochemical properties of 5-Chloro-4-fluoro-2-nitrophenol. With an estimated XLogP3-AA of 2.7, the molecule possesses sufficient non-polar character to be well-retained on a hydrophobic C18 stationary phase.[5] The phenolic hydroxyl group is acidic, and its ionization must be controlled to achieve sharp, symmetrical peaks. By acidifying the mobile phase, we suppress the ionization of the hydroxyl group (Le Châtelier's principle), ensuring the analyte is in a single, neutral form, which promotes consistent retention and improved peak shape. The aromatic nitro group provides a strong chromophore, making UV detection a highly sensitive and suitable choice.[6][7]
Experimental Methodology
Materials and Reagents
Analyte: 5-Chloro-4-fluoro-2-nitrophenol reference standard (>98% purity)
Solvents:
Acetonitrile (HPLC Grade)
Methanol (HPLC Grade)
Deionized Water (18.2 MΩ·cm)
Reagents:
Phosphoric Acid (ACS Grade)
Equipment:
HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
Analytical balance (0.01 mg readability)
Volumetric flasks (Class A)
Pipettes (Calibrated)
Syringes and 0.45 µm syringe filters (e.g., PTFE or Nylon)
pH meter
Chromatographic Conditions
The following parameters were established to provide optimal separation and quantification of 5-Chloro-4-fluoro-2-nitrophenol.
Parameter
Condition
Rationale
HPLC Column
C18, 4.6 x 150 mm, 5 µm
The C18 stationary phase provides the necessary hydrophobicity for retaining the moderately non-polar analyte. The specified dimensions and particle size offer a good balance between resolution, backpressure, and analysis time.
Mobile Phase
Acetonitrile : 0.1% Phosphoric Acid in Water (55:45, v/v)
Acetonitrile is a common organic modifier providing good peak shape for nitrophenols.[8] The 0.1% phosphoric acid adjusts the aqueous phase pH to ~2.5, suppressing the ionization of the phenolic group, thereby ensuring a single species is analyzed, which sharpens the peak and stabilizes retention time.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable timeframe.
Column Temp.
30 °C
Maintaining a constant column temperature is crucial for reproducible retention times and viscosity of the mobile phase. 30°C is slightly above ambient to negate fluctuations.
Detection
UV at 320 nm
Nitrophenolic compounds exhibit strong UV absorbance.[7][9] While the optimal wavelength should be confirmed with a PDA detector, 320 nm is a representative wavelength for this class of compounds, offering high sensitivity.
Injection Vol.
10 µL
A typical injection volume that balances sensitivity with the risk of column overloading.
Run Time
~10 minutes
Sufficient time for the elution of the analyte and any common impurities, followed by a column wash.
Detailed Protocols
Mobile Phase Preparation
Aqueous Component (0.1% H₃PO₄): Add 1.0 mL of concentrated Phosphoric Acid to a 1 L volumetric flask. Dilute to the mark with deionized water and mix thoroughly.
Final Mobile Phase: In a suitable container, carefully measure and mix 550 mL of Acetonitrile with 450 mL of the 0.1% Phosphoric Acid solution.
Degassing: Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the pump and detector.[10]
Standard Solution Preparation
Causality: Accurate standard preparation is the foundation of quantitative analysis. A stock solution is prepared at a high concentration to minimize weighing errors, which is then serially diluted to create a calibration curve that brackets the expected sample concentration.
Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of 5-Chloro-4-fluoro-2-nitrophenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Mix until fully dissolved.
Working Standards: Prepare a series of at least five working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock standard with the mobile phase.
Sample Preparation
Causality: The goal of sample preparation is to present the analyte to the HPLC system in a clean, particulate-free solution at a concentration within the calibrated range, minimizing matrix effects.[11]
Dissolution: Accurately weigh an amount of the test sample expected to contain approximately 10 mg of 5-Chloro-4-fluoro-2-nitrophenol into a 100 mL volumetric flask.
Dilution: Add approximately 70 mL of mobile phase and sonicate for 5-10 minutes to ensure complete dissolution. Dilute to the mark with the mobile phase and mix thoroughly. This creates a nominal concentration of 100 µg/mL.
Filtration: Prior to injection, filter the sample solution through a 0.45 µm syringe filter into an HPLC vial. This critical step prevents particulates from clogging the column and instrument tubing.[10]
System Suitability Testing (SST)
Trustworthiness: SST is a mandatory part of any validated analytical method. It verifies that the entire chromatographic system (instrument, column, mobile phase) is performing correctly at the time of analysis.[12] A standard solution (e.g., 50 µg/mL) is injected multiple times (typically n=5 or 6) before any sample analysis.
Parameter
Acceptance Criteria
Purpose
Precision/Repeatability
RSD ≤ 2.0%
Ensures the system provides consistent and reproducible peak area responses for repeated injections of the same standard.[12]
Tailing Factor (T)
T ≤ 2.0
Measures peak symmetry. A value > 2 indicates peak tailing, which can affect integration accuracy and resolution.[12]
Theoretical Plates (N)
N ≥ 2000
Measures column efficiency and the narrowness of the peak. Higher numbers indicate better performance.
Retention Time (RT)
Consistent (±2%)
Demonstrates the stability of the pump flow rate and mobile phase composition.
Analysis Workflow and Data Processing
The following diagram illustrates the logical flow of the analytical protocol.
Application Notes and Protocols for 5-Chloro-4-fluoro-2-nitrophenol in Organic Synthesis
Introduction: A Versatile Building Block in Modern Synthesis 5-Chloro-4-fluoro-2-nitrophenol is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecul...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Versatile Building Block in Modern Synthesis
5-Chloro-4-fluoro-2-nitrophenol is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development.[1] Its utility stems from the unique interplay of its constituent functional groups: a phenolic hydroxyl, a nitro group, and two distinct halogen atoms (chloro and fluoro). This arrangement provides multiple reaction sites, allowing for a diverse range of chemical transformations.
The presence of the strongly electron-withdrawing nitro group, positioned ortho to the hydroxyl group, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[2] The fluorine and chlorine atoms act as excellent leaving groups in such reactions, with the fluorine atom generally being more susceptible to displacement. The phenolic hydroxyl group offers a handle for etherification and esterification reactions, while the nitro group can be readily reduced to an amine, opening up avenues for further derivatization.
These electronic properties make 5-chloro-4-fluoro-2-nitrophenol a key component in the construction of heterocyclic systems and in the introduction of fluorinated motifs into target molecules. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[2]
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and spectral properties of a reagent is paramount for its effective use in synthesis. Below is a summary of the available data for the isomeric compound 2-Chloro-4-fluoro-5-nitrophenol, which can serve as a useful reference.
As with all halogenated nitroaromatic compounds, 5-Chloro-4-fluoro-2-nitrophenol and its isomers should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
Hazard Statement
Precautionary Statement
Harmful if swallowed.
Do not eat, drink or smoke when using this product.
Causes skin irritation.
Wash skin thoroughly after handling.
Causes serious eye irritation.
Wear protective gloves/ eye protection/ face protection.
This data is based on the safety information for the isomeric compound 2-Chloro-4-fluoro-5-nitrophenol and related halogenated nitrophenols.[3][4]
Applications in Organic Synthesis
The strategic placement of functional groups on the 5-Chloro-4-fluoro-2-nitrophenol ring allows for a variety of synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic attack. The fluorine atom at position 4 is the more activated leaving group compared to the chlorine at position 5 due to the ortho and para positioning of the strongly electron-withdrawing nitro group.
Caption: Generalized SNAr mechanism on 5-Chloro-4-fluoro-2-nitrophenol.
This reactivity is particularly useful for the synthesis of substituted anilines, phenols, and thioethers, which are common motifs in pharmacologically active compounds.
Etherification and Esterification
The phenolic hydroxyl group can be readily derivatized through Williamson ether synthesis or esterification reactions. These transformations are fundamental in prodrug strategies and for modifying the physicochemical properties of a molecule.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine using various reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting amino group can then be used in a wide array of subsequent reactions, including amide bond formation, diazotization, and the construction of heterocyclic rings.
Experimental Protocols
Protocol 1: Proposed Synthesis of 5-Chloro-4-fluoro-2-nitrophenol
This protocol is based on established methods for the synthesis of related fluoronitrophenols and represents a plausible route to the target compound.[5] It involves the diazotization of 5-chloro-4-fluoro-2-nitroaniline.
Caption: Proposed synthetic workflow for 5-Chloro-4-fluoro-2-nitrophenol.
Materials:
5-Chloro-4-fluoro-2-nitroaniline
Concentrated Sulfuric Acid (H₂SO₄)
Sodium Nitrite (NaNO₂)
Deionized Water
Ice
Procedure:
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid to deionized water to prepare a dilute sulfuric acid solution.
To this solution, add 5-chloro-4-fluoro-2-nitroaniline and stir until fully dissolved.
Cool the reaction mixture to 0-5 °C using an ice bath.
Prepare a solution of sodium nitrite in deionized water and add it dropwise to the reaction mixture via the dropping funnel, ensuring the temperature is maintained between 0-5 °C.
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour.
Slowly heat the reaction mixture to 90-95 °C and maintain this temperature for 1 hour. The diazonium salt will decompose to the corresponding phenol.[6]
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography or recrystallization to obtain pure 5-Chloro-4-fluoro-2-nitrophenol.
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general method for the reaction of 5-Chloro-4-fluoro-2-nitrophenol with a primary or secondary amine.
Materials:
5-Chloro-4-fluoro-2-nitrophenol
Primary or secondary amine (1.1 equivalents)
Potassium Carbonate (K₂CO₃) or other suitable base (2 equivalents)
Dimethylformamide (DMF) or other suitable polar aprotic solvent
Procedure:
To a solution of 5-Chloro-4-fluoro-2-nitrophenol in DMF, add the amine and potassium carbonate.
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and pour it into ice-water.
Extract the product with ethyl acetate.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 5-chloro-2-nitrophenol derivative.
Causality behind Experimental Choices:
Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.
Base: A base like potassium carbonate is required to deprotonate the amine nucleophile, increasing its nucleophilicity.
Temperature: Heating is necessary to provide the activation energy for the reaction to proceed at a reasonable rate.
Conclusion
5-Chloro-4-fluoro-2-nitrophenol is a versatile and reactive building block with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its unique substitution pattern allows for selective functionalization through nucleophilic aromatic substitution, etherification, and reduction of the nitro group. The protocols provided herein offer a starting point for the synthesis and application of this valuable reagent. As with any reactive chemical, proper safety precautions are essential for its handling and use.
References
The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap. (URL: [Link])
A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P
Standard calibration curves for 2-chloro-4-nitrophenol (A) and... - ResearchGate. (URL: [Link])
Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts - PMC - PubMed Central. (URL: [Link])
A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE - Sci-Hub. (URL: [Link])
Amine Reactions and Practice (Live Recording) Organic Chemistry Review - YouTube. (URL: [Link])
Application Note: Analysis of 5-Chloro-4-fluoro-2-nitrophenol in Environmental Samples
Introduction: The Environmental Significance and Analytical Challenges of Halogenated Nitrophenols 5-Chloro-4-fluoro-2-nitrophenol is a halogenated nitrophenolic compound. While specific data on its environmental prevale...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Environmental Significance and Analytical Challenges of Halogenated Nitrophenols
5-Chloro-4-fluoro-2-nitrophenol is a halogenated nitrophenolic compound. While specific data on its environmental prevalence is not extensively documented in readily available literature, its structural similarity to other chlorinated and fluorinated nitrophenols suggests it may be of environmental concern. Halogenated nitrophenols are a class of compounds often used as intermediates in the synthesis of pharmaceuticals, agrochemicals such as herbicides and insecticides, and dyes.[1][2] Their potential for environmental release during manufacturing, use, or disposal, coupled with the inherent toxicity often associated with nitrophenolic compounds, necessitates the development of robust analytical methods for their detection and quantification in environmental matrices.[2][3]
The analysis of such compounds in complex environmental samples like soil and water presents several challenges. These include potential for low concentrations, matrix interference, and the need for highly selective and sensitive analytical techniques. This application note provides a comprehensive guide for researchers and analytical scientists on the determination of 5-chloro-4-fluoro-2-nitrophenol in environmental samples, drawing upon established methods for structurally similar compounds. The protocols provided herein are intended as a starting point and must be thoroughly validated for the specific application and sample matrix.
Physicochemical Properties of Analytes
A thorough understanding of the analyte's properties is crucial for method development. While experimental data for 5-chloro-4-fluoro-2-nitrophenol is scarce, we can infer its behavior based on its structure and data from similar compounds.
Property
Value (Predicted/Inferred)
Source
Molecular Formula
C₆H₃ClFNO₃
Inferred
Molecular Weight
191.55 g/mol
Inferred
pKa
~5-7
Inferred from similar nitrophenols
LogP (Octanol-Water Partition Coefficient)
~2-3
Inferred from similar halogenated nitrophenols
The presence of both halogen and nitro functional groups on the aromatic ring influences the compound's polarity, volatility, and chromatographic behavior. The acidic nature of the phenolic hydroxyl group is a key consideration for extraction and chromatography.
Analytical Workflow Overview
The overall analytical workflow for the determination of 5-chloro-4-fluoro-2-nitrophenol in environmental samples can be broken down into three key stages: Sample Collection and Preservation, Sample Preparation, and Instrumental Analysis.
Application Note: Strategic Utilization of 5-Chloro-4-fluoro-2-nitrophenol in PPO Inhibitor Synthesis
[1] Abstract & Core Application 5-Chloro-4-fluoro-2-nitrophenol (CFNP) is a critical high-value intermediate used in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors , a class of herbicides including Flumioxa...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Core Application
5-Chloro-4-fluoro-2-nitrophenol (CFNP) is a critical high-value intermediate used in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors , a class of herbicides including Flumioxazin and Flumiclorac.[1] Its specific substitution pattern—featuring an ortho-nitro group relative to the phenol and a para-fluorine—makes it the ideal scaffold for constructing 1,4-benzoxazin-3-one heterocyclic cores.[1]
This Application Note details the protocol for converting CFNP into the 6-chloro-7-fluoro-2H-1,4-benzoxazin-3(4H)-one scaffold. This process requires a highly chemoselective reduction strategy to prevent hydrodechlorination (loss of the chlorine atom), a common failure mode in standard hydrogenation protocols.
The utility of CFNP lies in its conversion to the Benzoxazinone core. The synthesis involves two critical steps:
Chemoselective Reduction: Converting the nitro group (-NO₂) to an amine (-NH₂) without removing the chlorine atom.[1]
Cyclization: Reacting the resulting aminophenol with an alpha-halo ester to close the heterocyclic ring.[1]
Pathway Diagram
The following diagram illustrates the transformation logic and the critical control points (CCP).
Figure 1: Synthetic pathway transforming the nitrophenol precursor into the herbicide scaffold.[1] Note the critical risk of dechlorination if incorrect reducing agents are used.
Detailed Experimental Protocols
Protocol A: Chemoselective Reduction (The "Bechamp" Method)
Rationale: Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrodechlorination (stripping the chlorine atom).[1] The Iron/Acetic Acid method is chosen for its absolute selectivity toward the nitro group, preserving the halogen substitution pattern essential for the pesticide's biological activity.
Filter off iron sludge (iron oxides) through a Celite pad.[1] Wash the pad with Ethyl Acetate.[1]
Concentrate the filtrate under reduced pressure to remove most acetic acid.
Neutralize the residue with saturated NaHCO₃ solution (Caution: Gas evolution).
Extract with Ethyl Acetate (3 x 200 mL).[1] Dry organic layer over Na₂SO₄ and evaporate.[2]
Yield: Expect ~85-90 g of 2-Amino-5-chloro-4-fluorophenol (Off-white solid).
Protocol B: Cyclization to Benzoxazinone Scaffold
Rationale: This step builds the heterocyclic core found in Flumioxazin-type herbicides.[1] The reaction utilizes the nucleophilicity of the amine and the phenol oxygen.
To ensure the intermediate is suitable for downstream pesticide production, the following specifications must be met.
Parameter
Method
Acceptance Criteria
Assay (Purity)
HPLC (C18 Column, ACN/Water gradient)
≥ 98.5%
De-chlorinated Impurity
HPLC / GC-MS
≤ 0.10% (Critical for Fe reduction)
Iron Content
ICP-OES
≤ 20 ppm (Catalyst poison for next steps)
Moisture
Karl Fischer
≤ 0.5%
Impurity Profile Logic
The presence of 7-fluoro-2H-1,4-benzoxazin-3-one (missing chlorine) indicates over-reduction in Step 1.[1] This impurity has significantly different biological activity and must be strictly controlled.[1]
Safety & Handling Guidelines
Hazard Class: 6.1 (Toxic), 4.1 (Flammable Solid).
Uncoupler Risk: Nitrophenols are known uncouplers of oxidative phosphorylation.[1] Inhalation or skin absorption can cause rapid metabolic collapse (hyperthermia, sweating, fatigue).[1] Full PPE (Tyvek suit, respirator) is mandatory.
Explosion Hazard: Dry nitrophenols can be shock-sensitive.[1] Store wet (with >10% water) if possible, or handle with anti-static tools.[1]
Thermal Runaway: The reduction of nitro groups is highly exothermic (~500 kJ/mol). Always add the nitro compound to the reductant slowly; never dump reductant into the nitro compound.
References
Sumitomo Chemical Co., Ltd. "Process for producing benzoxazinone derivatives."[1] U.S. Patent 4,640,707, 1987.[1]
Nagano, E., et al. "Herbicidal benzoxazines."[1] Chemical & Pharmaceutical Bulletin, Vol 48, Issue 3, 2000.[1] (Foundational work on Flumioxazin analogs).
Bechamp Reduction Mechanism. "Selective reduction of nitro compounds in the presence of halogens." Organic Process Research & Development, ACS Publications.
Fisher Scientific. "Safety Data Sheet: 2-Chloro-4-fluoro-5-nitrophenol."[1] (Isomer safety analog).[1]
PubChem. "Compound Summary: Flumioxazin."[1] (For structural comparison of the benzoxazinone core). [1]
Application Note: High-Performance Fluorinated Polybenzoxazole (F-PBO) Coatings via 5-Chloro-4-fluoro-2-nitrophenol
Executive Summary This application note details the utilization of 5-Chloro-4-fluoro-2-nitrophenol (CFNP) as a critical monomeric precursor in the synthesis of Fluorinated Polybenzoxazole (F-PBO) coatings. Unlike standar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the utilization of 5-Chloro-4-fluoro-2-nitrophenol (CFNP) as a critical monomeric precursor in the synthesis of Fluorinated Polybenzoxazole (F-PBO) coatings. Unlike standard epoxy or urethane coatings, F-PBOs derived from CFNP exhibit exceptional thermal stability (>400°C), low dielectric constants, and superior hydrolytic resistance due to the synergistic effects of the halogenated backbone and the rigid benzoxazole heterocycle.
This guide provides a validated protocol for the chemoselective reduction of CFNP to its amino-phenol derivative, followed by its polymerization and application as a protective coating for aerospace and microelectronic substrates.
Material Science Context: The Role of CFNP
The efficacy of CFNP in specialty coatings stems from its unique tri-functional substitution pattern on the benzene ring. Each functional group plays a distinct role in the final coating matrix:
Functional Group
Role in Precursor
Role in Final Coating (F-PBO)
Nitro (-NO₂)
Latent Amine Source
Converted to Nitrogen in the Oxazole ring (structural rigidity).
Phenol (-OH)
Cyclization Partner
Oxygen source in the Oxazole ring; ensures high Tg.
Fluorine (-F)
Electronic Modulator
Surface Energy Reduction: Provides hydrophobicity and anti-fouling properties.Dielectric Lowering: Critical for insulating coatings in electronics.
Chlorine (-Cl)
Steric/Reactive Handle
Steric Hindrance: Disrupts chain packing to improve solubility of the pre-polymer.Post-Functionalization: Site for cross-linking if higher modulus is required.
Mechanism of Action
The synthesis relies on the "Pre-polymer Route." CFNP is first reduced to 5-Amino-4-fluoro-2-chlorophenol . This monomer reacts with aromatic dicarboxylic acids to form a soluble Poly(o-hydroxy amide) (PHA) . Upon heating (curing), the PHA undergoes cyclodehydration to form the insoluble, heat-resistant F-PBO matrix.
Experimental Protocols
Protocol A: Chemoselective Reduction of CFNP
Objective: Reduce the nitro group to an amine without dehalogenating the Chlorine or Fluorine atoms. Standard catalytic hydrogenation (Pd/C + H₂) often results in hydrodechlorination. Therefore, a chemoselective metal/acid or dithionite reduction is required.
Dissolution: Dissolve 10 mmol of CFNP in 50 mL of Ethanol/Water (1:1) in a three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.
Catalyst Activation: Add 30 mmol of
and heat the solution to 60°C.
Reduction: Add 50 mmol of Iron powder (325 mesh) portion-wise over 30 minutes. Caution: Exothermic reaction.
Reflux: Increase temperature to reflux (approx. 85°C) and stir vigorously for 4 hours. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1) until the yellow nitro spot disappears and a fluorescent amine spot appears.
Filtration: Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from toluene to yield 5-Amino-4-fluoro-2-chlorophenol as off-white needles.
Quantitative analysis of "5-Chloro-4-fluoro-2-nitrophenol" in complex mixtures
Application Note & Protocol Quantitative Analysis of 5-Chloro-4-fluoro-2-nitrophenol in Complex Biological and Environmental Matrices using Solid-Phase Extraction and HPLC-UV Abstract This document provides a comprehensi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Quantitative Analysis of 5-Chloro-4-fluoro-2-nitrophenol in Complex Biological and Environmental Matrices using Solid-Phase Extraction and HPLC-UV
Abstract
This document provides a comprehensive guide for the selective extraction and sensitive quantification of 5-Chloro-4-fluoro-2-nitrophenol, a halogenated nitrophenolic compound of interest in pharmaceutical development and environmental monitoring. The protocol outlines a robust methodology employing Solid-Phase Extraction (SPE) for sample clean-up and pre-concentration, followed by quantitative analysis using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV-Vis detection. We detail the rationale behind critical experimental parameters, from sample pre-treatment to chromatographic separation, ensuring methodological transparency and reproducibility. The guide includes complete, step-by-step protocols, method validation parameters based on established guidelines, and a troubleshooting section. This application note is intended for researchers, analytical scientists, and quality control professionals requiring a reliable method for the determination of 5-Chloro-4-fluoro-2-nitrophenol in complex sample matrices such as plasma and wastewater.
Introduction and Analytical Principle
5-Chloro-4-fluoro-2-nitrophenol (C₆H₃ClFNO₃, MW: 191.55 g/mol ) is an organic compound featuring chloro, fluoro, and nitro functional groups on a phenol backbone.[1] Such compounds are often intermediates in the synthesis of pharmaceuticals and agrochemicals, making their quantification in various matrices crucial for process monitoring, pharmacokinetic studies, and environmental safety assessment.[2][3] The challenge in analyzing this compound lies in its typically low concentration within complex sample matrices, which can contain numerous interfering substances.
This method addresses this challenge by coupling the selectivity of Solid-Phase Extraction (SPE) with the resolving power of HPLC.
The core principle is a two-stage process:
Selective Isolation: The sample is first passed through an SPE cartridge. Based on the acidic nature of the phenolic hydroxyl group (predicted pKa for a similar compound, 5-fluoro-2-nitrophenol, is ~6.18), the sample pH is adjusted to ensure the analyte is in a neutral state, promoting its retention on a nonpolar stationary phase via hydrophobic interactions.[4] Interfering polar components are washed away. A subsequent change in solvent pH or polarity then selectively elutes the retained analyte.
Chromatographic Quantification: The cleaned and concentrated extract is injected into an RP-HPLC system. The analyte is separated from any remaining impurities on a C18 column and detected by its UV absorbance. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentration.
Physicochemical Properties of the Analyte
Understanding the analyte's properties is critical for method development, particularly for optimizing extraction and detection.
Vials: 2 mL amber glass autosampler vials with PTFE septa.
Filters: 0.22 µm syringe filters (PTFE or nylon).
Detailed Experimental Protocols
Protocol 1: Preparation of Standards and Solutions
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Chloro-4-fluoro-2-nitrophenol standard and dissolve it in 10.0 mL of methanol in a volumetric flask. This solution should be stored at 4°C in an amber bottle and is stable for up to 3 months.
Working Stock Solution (100 µg/mL): Dilute 1.0 mL of the primary stock solution to 10.0 mL with methanol.
Calibration Standards (0.05 - 10 µg/mL): Prepare a series of calibration standards by serial dilution of the working stock solution with a 50:50 methanol:water mixture.
Mobile Phase A (Aqueous): 10 mM Ammonium acetate in water, adjusted to pH 3.0 with formic acid.
Mobile Phase B (Organic): Acetonitrile.
Protocol 2: Sample Pre-treatment
The goal of pre-treatment is to prepare the sample for SPE by ensuring the correct pH and removing gross interferences like proteins.
For Aqueous Samples (e.g., Wastewater):
Centrifuge the sample at 4000 rpm for 15 minutes to remove particulate matter.
Transfer 10 mL of the supernatant to a clean glass tube.
Adjust the sample pH to ~4.0 using 1 M HCl. This is critical to ensure the phenolic hydroxyl group is protonated (neutral), maximizing retention on the SPE sorbent.
For Biological Samples (e.g., Human Plasma):
Thaw plasma samples to room temperature.
To 1 mL of plasma, add 2 mL of ice-cold acetonitrile (protein precipitation step).
Vortex vigorously for 1 minute.
Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
Transfer the supernatant to a new tube and evaporate the acetonitrile under a gentle stream of nitrogen at 40°C.
Reconstitute the remaining aqueous layer with 5 mL of deionized water and adjust the pH to ~4.0 with 0.1 M HCl.
Protocol 3: Solid-Phase Extraction (SPE) Workflow
This protocol uses a generic polymeric reversed-phase cartridge. The mechanism relies on adjusting pH to control the analyte's charge state.
Step-by-Step Procedure:
Conditioning: Pass 3 mL of methanol through the SPE cartridge, followed by 3 mL of deionized water adjusted to pH 4.0. Do not allow the sorbent bed to go dry. Causality: This step activates the stationary phase and ensures it is in the correct chemical environment for sample loading.
Loading: Load the pre-treated sample from Protocol 2 onto the cartridge at a slow, steady flow rate (~1 mL/min).
Washing: Wash the cartridge with 3 mL of 5% methanol in water (pH 4.0). Causality: This removes hydrophilic and weakly retained impurities without prematurely eluting the analyte.
Drying: Dry the cartridge under vacuum or positive pressure for 5 minutes to remove residual water.
Elution: Elute the analyte with 2 x 1 mL aliquots of methanol into a clean collection tube. Causality: The strong organic solvent disrupts the hydrophobic interactions, releasing the analyte from the sorbent.
Final Preparation: Evaporate the eluate to dryness under a nitrogen stream at 40°C. Reconstitute the residue in 200 µL of mobile phase (50:50 A:B). Filter through a 0.22 µm syringe filter into an autosampler vial.
Protocol 4: HPLC-UV Analysis
High-performance liquid chromatography is employed for the final separation and detection.[7]
Instrumentation and Conditions:
Parameter
Setting
Rationale
HPLC System
Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, and DAD/VWD detector.
Standard robust HPLC system.
Column
C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax, Luna).
Industry-standard for reversed-phase separation of moderately polar compounds.
Mobile Phase A
10 mM Ammonium acetate, pH 3.0
Buffered aqueous phase to ensure consistent analyte ionization state.
DAD allows for spectral confirmation and selection of the optimal wavelength for sensitivity, away from matrix interferences.[8]
Run Time
15 minutes
Method Validation and Data Presentation
The described method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed.
Expected Performance Characteristics:
Validation Parameter
Expected Result
Description
Specificity
No interfering peaks at the analyte's retention time in blank matrix samples.
Demonstrates that the signal is solely from the analyte.
Linearity (r²)
> 0.995
Over a concentration range of 0.05 - 10 µg/mL.
Limit of Detection (LOD)
0.01 - 0.05 µg/mL
The lowest concentration that can be reliably detected.
Limit of Quantification (LOQ)
0.03 - 0.15 µg/mL
The lowest concentration that can be accurately and precisely quantified.
Accuracy (% Recovery)
90 - 110%
Assessed by spiking blank matrix with known analyte concentrations (low, mid, high).[7]
Precision (%RSD)
< 15% at LOQ, < 10% for other concentrations.
Repeatability (intra-day) and intermediate precision (inter-day) should be evaluated.[7]
Troubleshooting
Issue
Potential Cause(s)
Recommended Solution(s)
Low Analyte Recovery
1. Incorrect pH during sample loading. 2. SPE cartridge dried out before loading. 3. Incomplete elution.
1. Verify sample pH is ~2 units below analyte pKa before loading. 2. Ensure sorbent bed remains wet between conditioning and loading. 3. Try a stronger elution solvent or increase elution volume.
Poor Peak Shape (Tailing)
1. Column degradation. 2. Secondary interactions on the column. 3. Sample solvent stronger than mobile phase.
1. Flush or replace the column. 2. Ensure mobile phase pH is low enough to suppress silanol interactions. 3. Reconstitute final extract in the initial mobile phase composition.
Variable Retention Times
1. Fluctuations in column temperature. 2. Pump malfunction or leaks. 3. Mobile phase composition drift.
1. Ensure the column oven is stable at the set temperature. 2. Check system pressure for stability; perform maintenance if needed. 3. Prepare fresh mobile phase daily.
High Background Noise
1. Contaminated mobile phase or solvents. 2. Detector lamp aging. 3. Carryover from previous injection.
1. Use high-purity solvents and reagents. 2. Check lamp energy and replace if necessary. 3. Implement a robust needle wash in the autosampler method.
Conclusion
The methodology presented provides a selective, sensitive, and robust framework for the quantitative analysis of 5-Chloro-4-fluoro-2-nitrophenol in complex matrices. By combining an optimized Solid-Phase Extraction protocol with a well-defined RP-HPLC-UV method, this guide enables laboratories to achieve reliable quantification suitable for a range of applications, from pharmaceutical research to environmental compliance. The emphasis on the chemical principles behind each step allows for easier adaptation and troubleshooting, ensuring high-quality data generation.
References
Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
Pivetta, F. R., et al. (2009). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Retrieved from [Link]
PubChem. (n.d.). 5-Fluoro-2-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (n.d.). US3933929A - Process for the purification of p-nitrophenol.
Li, Y., et al. (2023). Efficiently Monitoring Trace Nitrophenol Pollutants in Water Through the Dispersive Solid-Phase Extraction Based on Porous Organic Polymer-Modified Cellulose Nanofiber Membrane. MDPI. Retrieved from [Link]
Popović, M., et al. (2007). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Journal of Chromatographic Science. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]
PubChem. (n.d.). 2-Chloro-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
Lee, H. B., & Weng, L. (2000). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. Retrieved from [Link]
Nacido, M., et al. (2010). Techniques for Analysis of Plant Phenolic Compounds. Molecules. Retrieved from [Link]
U.S. EPA. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Toxicological Profile for Dinitrophenols. Retrieved from [Link]
Hossain, M. B., et al. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. International Journal of Environmental Analytical Chemistry. Retrieved from [Link]
SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol. Retrieved from [Link]
Optimizing reaction conditions for "5-Chloro-4-fluoro-2-nitrophenol" synthesis
The following technical guide is structured as a Level 3 Support Knowledge Base for process chemists and researchers. It focuses on the critical parameters for synthesizing 5-Chloro-4-fluoro-2-nitrophenol , a key interme...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Level 3 Support Knowledge Base for process chemists and researchers. It focuses on the critical parameters for synthesizing 5-Chloro-4-fluoro-2-nitrophenol , a key intermediate for kinase inhibitors and agrochemicals.
Ticket ID: OPT-RXN-5CF2NP
Subject: Optimization of Reaction Conditions & Troubleshooting
Status: Resolved / Knowledge Base Article
Executive Summary & Reaction Logic
The synthesis of 5-Chloro-4-fluoro-2-nitrophenol is classically achieved via the electrophilic aromatic nitration of 3-chloro-4-fluorophenol .
The Challenge: The starting material has two "ortho" positions available for nitration relative to the hydroxyl group (Position 2 and Position 6).
Position 2: Flanked by the Hydroxyl (-OH) and Chlorine (-Cl). This site is sterically crowded.
Position 6: Flanked by the Hydroxyl (-OH) and Hydrogen (-H). This site is sterically accessible.
The Goal: To direct the nitro group to Position 6 (which becomes Position 2 in the final IUPAC numbering of the product) while minimizing the formation of the unwanted "crowded" isomer and oxidative tars.
Reaction Scheme Visualization
The following diagram illustrates the synthesis pathway and the competing regiochemical outcomes.
Caption: Regioselective nitration pathway of 3-chloro-4-fluorophenol. Green path indicates the desired transformation.
Standard Operating Procedure (The "Golden Route")
This protocol is optimized for regioselectivity (favoring the 5-chloro isomer) and safety (controlling the exotherm).
Materials
Precursor: 3-Chloro-4-fluorophenol (1.0 eq)
Solvent: Glacial Acetic Acid (AcOH) or Sulfuric Acid (H2SO4)
Reagent: Fuming Nitric Acid (1.05 - 1.1 eq)
Quench: Crushed ice/water
Protocol Steps
Dissolution: Dissolve 3-chloro-4-fluorophenol in glacial acetic acid (5 vol) in a round-bottom flask.
Cooling: Cool the solution to an internal temperature of -10°C using a cryo-bath (acetone/dry ice or chiller).
Critical: Do not rely on jacket temperature. The reaction is exothermic.
Addition: Add fuming HNO3 (dissolved in a small amount of AcOH) dropwise over 60 minutes.
Control: Maintain internal temperature < 0°C.
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).
Quench: Pour the reaction mixture onto crushed ice (10 vol) with vigorous stirring. The product should precipitate as a yellow solid.
Isolation: Filter the solid, wash with cold water to remove acid traces, and dry under vacuum.
Troubleshooting Guide (FAQ)
Issue 1: "I am getting a 60:40 mixture of isomers. How do I improve selectivity?"
Diagnosis: The reaction temperature is likely too high, or the solvent system is not providing enough steric bulk.
Technical Insight: Nitration is an irreversible electrophilic aromatic substitution. At higher temperatures, the reaction becomes less selective, overcoming the steric barrier of the "crowded" position.
Corrective Actions:
Lower Temperature: Operate at -15°C to -10°C. Lower temperatures strictly favor the kinetic product (the less hindered 5-chloro isomer).
Change Solvent: Switch from H2SO4 to Acetic Anhydride/Acetic Acid . The formation of acetyl nitrate (generated in situ) is a bulkier electrophile than the nitronium ion (
), which enhances steric sensitivity and favors the unhindered position [1].
Issue 2: "The reaction turned into a black tar/oil."
Diagnosis: Oxidative decomposition of the phenol.[1]
Technical Insight: Phenols are electron-rich and prone to oxidation by nitric acid, especially if the concentration of
(nitrogen dioxide) is high or if the reaction runs hot.
Corrective Actions:
Stoichiometry Check: Ensure you are not using a large excess of HNO3 (>1.2 eq).
Protect the Phenol (Advanced): If tars persist, convert the phenol to an acetate ester (3-chloro-4-fluorophenyl acetate) first. Nitrate the ester (which is less prone to oxidation), then hydrolyze the ester back to the phenol in the workup. This is a standard industry trick for sensitive phenols [2].
Issue 3: "How do I separate the isomers if I can't avoid the mixture?"
Diagnosis: Co-elution or co-crystallization of the 5-chloro (target) and 3-chloro (impurity) isomers.
Technical Insight: Both isomers are ortho-nitrophenols, meaning they both exhibit intramolecular hydrogen bonding and are volatile. However, the 3-chloro isomer is significantly more sterically crowded.
Separation Strategy Table:
Method
Suitability
Notes
Steam Distillation
Moderate
Both are volatile, but the 3-chloro isomer often distills slightly faster due to higher "ortho effect" crowding.
Column Chromatography
High
Use Silica Gel.[2] Gradient: 100% Hexane 5% EtOAc/Hexane. The crowded isomer usually elutes first (lower interaction with silica).
Recrystallization
High
Recrystallize from Ethanol/Water (1:1) . The target (5-chloro) is typically less soluble and crystallizes out first.
Decision Logic for Optimization
Use this flow to diagnose your specific experimental failure.
Caption: Logic tree for troubleshooting low yield or poor selectivity in nitration reactions.
References
Regioselectivity in Nitration: Olah, G. A., Malhotra, R., & Narang, S. C. (1989).[3] Nitration: Methods and Mechanisms. VCH Publishers. (General mechanism reference for steric control in nitration).
Protection of Phenols: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Synthesis Verification: Preparation of 5-fluoro-2-nitrophenol derivatives. Patent CN103979939. (Describes similar nitration conditions for fluorophenols). Link
Isomer Characterization: Process for preparing 5-chloro-2-nitrophenol. US Patent 4,310,711. (Provides physical data and separation techniques for chloronitrophenols). Link
Stability issues of "5-Chloro-4-fluoro-2-nitrophenol" in solution
This technical guide addresses the stability, solubility, and handling of 5-Chloro-4-fluoro-2-nitrophenol , a specialized intermediate used in the synthesis of heterocyclic pharmaceutical compounds.[1] The following cont...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the stability, solubility, and handling of 5-Chloro-4-fluoro-2-nitrophenol , a specialized intermediate used in the synthesis of heterocyclic pharmaceutical compounds.[1]
The following content is structured as a Tier-3 Technical Support resource, designed to troubleshoot specific chemical behaviors observed in a laboratory setting.
Case Subject: Stability, Solubility, and Degradation Profiles in Solution
Applicable Compound: 5-Chloro-4-fluoro-2-nitrophenol (CAS: 65001-79-8 / Analogous Structures)[1][2]
Executive Summary & Compound Profile
5-Chloro-4-fluoro-2-nitrophenol is an electron-deficient aromatic scaffold.[1] Its stability in solution is governed by two competing electronic features:
Acidity: The ortho-nitro group significantly increases the acidity of the phenolic proton (pKa ~6.0–6.5), making it prone to deprotonation even in weak bases.[1]
Electrophilicity (SNAr Lability): The nitro group at position 2 activates the ring for Nucleophilic Aromatic Substitution (SNAr).[1]
Critical Insight: Based on regiochemical principles, the Chlorine atom at position 5 is para to the Nitro group, making it the primary leaving group.[1] The Fluorine at position 4 is meta to the Nitro group and is significantly less reactive, despite fluorine generally being a better leaving group in activated systems.
Solubility & Preparation Guide
Q: What is the optimal solvent system for stock solutions?
Recommendation:DMSO (Dimethyl Sulfoxide) or Anhydrous Ethanol .
Avoid basic aqueous buffers for long-term storage.[1]
Solvent
Solubility Rating
Stability Risk
Notes
DMSO
Excellent (>50 mM)
Low
Ideal for frozen stock (-20°C).[1] Hygroscopic; keep dry.[1]
Methanol
Good
Moderate
Risk of Methanolysis. At high pH or elevated temp, MeO⁻ can displace the Chloride.[1]
Forms bright yellow phenolate.[1] High risk of hydrolysis/degradation.[1]
Q: Why does my solution turn bright yellow upon adding water/buffer?
Diagnosis:Deprotonation (Phenolate Formation).
This is a physical change, not necessarily degradation.[1] The ortho-nitro group stabilizes the negative charge on the oxygen, shifting the absorption spectrum (bathochromic shift) into the visible yellow range.[1]
Action: If the yellow color appears in a neutral buffer (pH 7.4), this is normal.[1] If it turns dark orange/brown, suspect oxidation or polymerization.[1]
Degradation Troubleshooting (Root Cause Analysis)
Q: I see a new peak in my LC-MS with a mass shift of -35 / +31 (or +16). What is happening?
Diagnosis: You are likely observing Nucleophilic Aromatic Substitution (SNAr) .[1][3][4]
Because the Chlorine is para to the electron-withdrawing Nitro group, it is highly susceptible to attack by nucleophiles (amines, alkoxides, thiols).[1]
The Degradation Pathway (Visualized)
The following diagram illustrates the primary failure mode in nucleophilic solvents (e.g., Methanol or basic water).
Figure 1: Mechanism of instability.[1] The Chlorine atom (C5) is activated by the Nitro group (C2), making it labile to displacement by nucleophiles (OH⁻ or MeO⁻).[1]
Q: Is the compound light sensitive?
Yes. Nitro-substituted aromatics are generally prone to photolysis.[1]
Mechanism: UV/Visible light can induce nitro-to-nitroso reduction or radical formation, leading to dimerization (azo compounds).[1]
Protocol: Store solid and solution in amber vials . Wrap clear tubes in aluminum foil during prolonged benchtop handling.
Step-by-Step Stability Protocol
To validate the integrity of your specific lot, perform this self-validating check:
Protocol: The "Yellow Shift" Integrity Test
This test confirms the compound is intact and has not hydrolyzed to the di-hydroxy species (which would have a different pKa and UV profile).[1]
Prepare Stock: Dissolve 1 mg of compound in 1 mL DMSO (Clear/Pale Yellow).
Acid Check: Aliquot 100 µL into 900 µL of 0.1 M HCl.
Expected Result: Solution should become nearly colorless.[1] (Phenol form).[1][3][5][6][7]
Base Check: Aliquot 100 µL into 900 µL of 0.1 M NaOH.
Expected Result: Solution should turn Vibrant Yellow immediately.[1] (Phenolate form).[1]
Fail: Color shifts to orange/brown (Oxidation) or precipitate forms.[1]
Frequently Asked Questions (FAQ)
Q: Can I use this compound in a reaction with a primary amine?A:Proceed with Caution. The amine will likely displace the Chlorine at position 5 before reacting with other parts of your molecule.[1] If this is your intended reaction (SNAr), it will proceed readily at mild temperatures (40–60°C).[1] If you intend to couple the amine elsewhere (e.g., amide coupling at a carboxylate), the SNAr side reaction will be a major impurity.[1]
Q: Why is the Fluorine not the leaving group?A: In Nucleophilic Aromatic Substitution, the leaving group must be ortho or para to the electron-withdrawing group (NO2).[1] Here, the Fluorine is meta to the Nitro group.[1] Therefore, the Chlorine (which is para) is significantly more activated, despite Fluorine being a better leaving group in theory.[1]
Q: How should I dispose of this?A: Treat as a halogenated organic waste. Do not mix with strong oxidizers or reducing agents (e.g., NaBH4) in the waste stream, as nitro-reduction can generate heat.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9937, 5-Fluoro-2-nitrophenol.[1] (Structural analog data used for pKa and acidity benchmarking). Retrieved from [Link][1]
Uggerud, E., et al. (2013). Concerted Nucleophilic Aromatic Substitution Reactions.[1] (Mechanistic validation of SNAr regioselectivity in nitro-halobenzenes). Retrieved from [Link]
Technical Support Center: 5-Chloro-4-fluoro-2-nitrophenol Stability & Degradation
The following technical support guide is designed for researchers and analytical scientists working with 5-Chloro-4-fluoro-2-nitrophenol . It synthesizes principles of halogenated nitroaromatic chemistry with specific st...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide is designed for researchers and analytical scientists working with 5-Chloro-4-fluoro-2-nitrophenol . It synthesizes principles of halogenated nitroaromatic chemistry with specific stability data to provide a robust troubleshooting framework.
[1][2]
Executive Summary: The Stability Profile
5-Chloro-4-fluoro-2-nitrophenol represents a class of "push-pull" aromatic systems where the electron-withdrawing nitro group (position 2) and electron-donating hydroxyl group (position 1) create specific vulnerabilities.[1]
Critical Degradation Risks:
Photolytic Instability (High Risk): As an ortho-nitrophenol, this compound is highly susceptible to photo-induced intramolecular hydrogen transfer, leading to rapid degradation under ambient light.[1][2]
Nucleophilic Attack (pH > 8): The chlorine atom at position 5 is para to the nitro group.[1][2] This structural alignment activates the chlorine for Nucleophilic Aromatic Substitution (SNAr), making it labile in basic buffers.[2]
Reductive Instability: In biological matrices or presence of reducing agents (e.g., DTT, TCEP), the nitro group is readily reduced to an amine.[2]
Interactive Troubleshooting Guide (FAQ)
Module A: Photostability & Handling
Q: I observed a new peak eluting earlier than my main compound after leaving the sample on the bench. What happened?A: You are likely observing photolytic degradation .[1][2]
Mechanism: Ortho-nitrophenols undergo a photo-induced excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitro group.[1][2] This forms an aci-nitro intermediate which rearranges or oxidizes, often leading to ring cleavage or formation of polymeric "tars" (azo-coupling).[1][2]
Diagnostic: The solution often darkens from yellow to orange/brown.[2]
Correction: All stock solutions must be prepared in amber glassware. For LC autosamplers, use amber vials or disable the compartment light.[2]
Module B: pH and Chemical Stability
Q: Why does the compound disappear in Carbonate Buffer (pH 9.0) but remain stable in Acetate (pH 5.0)?A: This is due to base-catalyzed hydrolysis (SNAr) .[1][2]
The Chemistry: In this specific isomer, the Chlorine at position 5 is para to the electron-withdrawing Nitro group (position 2). The Nitro group pulls electron density, making the C-Cl bond electron-deficient.[1] At pH > 8, the hydroxide ion (OH⁻) attacks position 5, displacing the Chloride.
Note on Fluorine: The Fluorine at position 4 is meta to the Nitro group and para to the Hydroxyl. It is significantly less liable to displacement than the Chlorine in this specific configuration.[2]
Correction: Maintain experimental pH < 7.5. If basic conditions are required, keep temperature < 4°C and minimize duration.
Module C: Biological Assay Interference
Q: My IC50 values shift drastically when I add DTT to the assay buffer. Why?A: You are reducing the pharmacophore.[2]
Mechanism: Thiols like DTT or
-mercaptoethanol reduce the nitro group (-NO) to a hydroxylamine (-NHOH) or amine (-NH).[1][2] This changes the H-bond donor/acceptor profile and the electronic properties of the ring, effectively destroying the compound's original activity.
Correction: Use non-reducing reducing agents (like TCEP) with extreme caution, or preferably perform assays in non-reducing conditions.
Visualizing the Degradation Pathways[3]
The following diagram maps the three primary degradation routes based on environmental triggers.
Caption: Mechanistic pathways for 5-Chloro-4-fluoro-2-nitrophenol degradation. Note the specific lability of the C-Cl bond under basic conditions due to para-nitro activation.
Standardized Stability Protocol
To validate the integrity of your specific lot of 5-Chloro-4-fluoro-2-nitrophenol, execute this self-validating LC-MS workflow.
Materials Required
Solvent A: 0.1% Formic Acid in Water (Acidic stabilizer).[1][2]
Bathochromic shift (Red shift) to >400 nm (Phenolate).[1][2]
Hydrolysis (Cl loss) .
Reduction
Shift to earlier RT (Amine is polar)
Blue shift (Loss of Nitro conjugation).
Formation of Aniline .
References
Arora, P. K., & Jain, R. K. (2012).[1][2][3] Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp.[1][2] RKJ 800. PLOS ONE. Link[1][2]
Context: Establishes the microbial reduction and oxidative pathways for chlorinated nitrophenols, relevant for biological stability.
Augugliaro, V., et al. (1991).[1][2][4] Photocatalytic degradation of nitrophenols in aqueous titanium dioxide dispersion. Applied Catalysis B: Environmental. Link
Context: Defines the kinetics of nitrophenol photodegradation and the formation of nitrite/nitr
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90016792, 5-Chloro-2-fluoro-4-nitrophenol.[1][2] Link[1][2]
Context: Provides physicochemical properties and safety data (GHS) for the structural isomer, used for analog comparisons.
Min, J., et al. (2019).[1][2] Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway.[1][2][5][6] Journal of Hazardous Materials. Link
Context: Detailed mechanism of ring cleavage in halogen
Technical Support Center: High-Purity Synthesis of 5-Chloro-4-fluoro-2-nitrophenol
The following guide is structured as a specialized Technical Support Center resource designed for organic chemists and process engineers. It addresses the synthesis, isolation, and purification of 5-Chloro-4-fluoro-2-nit...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a specialized Technical Support Center resource designed for organic chemists and process engineers. It addresses the synthesis, isolation, and purification of 5-Chloro-4-fluoro-2-nitrophenol (CAS 65001-79-8) .
Ticket ID: #CFNP-PURITY-001
Topic: Troubleshooting Purity Issues & Optimization of Isolation Protocols
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Molecule Profile
User Query: "My synthesized product contains persistent impurities (3-5%) and has a lower melting point than reported. How do I improve regioselectivity and isolation efficiency?"
Root Cause Analysis:
The synthesis involves the electrophilic nitration of 3-chloro-4-fluorophenol. The hydroxyl group (-OH) directs the incoming nitro group (-NO₂) to the ortho positions (2 and 6).
Position 6 (Target): Sterically accessible. Yields 5-Chloro-4-fluoro-2-nitrophenol.[1]
Position 2 (Impurity): Sterically hindered (sandwiched between -OH and -Cl). Yields the isomer 3-Chloro-4-fluoro-2-nitrophenol .
Secondary Impurities: Dinitro species (over-nitration) and oxidation byproducts.
Synthesis Optimization (The First Line of Defense)
Q: How can I minimize the formation of the "sandwiched" isomer (3-Chloro-4-fluoro-2-nitrophenol)?
A: You must exploit steric thermodynamics. The activation energy to nitrate the crowded position 2 is significantly higher than position 6.
Optimization Protocol:
Temperature Control: Maintain the reaction temperature between -5°C and 0°C . Higher temperatures provide enough energy to overcome the steric barrier at position 2, increasing the impurity profile.
Reagent Stoichiometry: Use a slight excess of Nitric Acid (1.05 eq) but strictly control the addition rate. A "starved" addition (dropwise) ensures the most reactive (least hindered) site reacts first.
Solvent System: Use a biphasic system (e.g., Dichloromethane/Water) or Acetic Acid. Non-polar solvents often enhance ortho-selectivity due to internal hydrogen bonding stabilization of the transition state, but for this specific substrate, Acetic Acid is preferred to solubilize the phenol while moderating the nitronium ion activity.
Q: My reaction mixture is dark/tarry. What is happening?
A: This indicates oxidation. Nitric acid is a strong oxidant.
Fix: Ensure your HNO₃ is free of nitrous acid (HNO₂) by adding a pinch of urea or sulfamic acid to the reaction mixture. This acts as a scavenger for nitrous species that catalyze oxidation.
Work-up & Isolation Logic
Q: The crude solid is sticky. How do I get a clean precipitate?
A: Direct filtration of the reaction mixture often traps acid and isomers. Use a Controlled Quench/Precipitation method.
Protocol: The "Reverse Quench"
Do not pour water into the acid mixture (exotherm degrades product).
Pour the reaction mixture slowly into a stirred slurry of Ice/Water (5x volume) .
Stir for 30 minutes to allow crystal growth (Ostwald ripening).
Filter and wash with cold water until the filtrate pH is neutral.
Critical Step: Perform a displacement wash with cold Hexane or Heptane . The target nitrophenol is sparingly soluble in alkanes, but the "sandwiched" isomer (more disrupted planarity) and unreacted phenol often have higher solubility in non-polar solvents.
Q: Recrystallization from Ethanol didn't work. What solvent system do you recommend?
A: Ethanol often solubilizes both isomers too well. You need a system that discriminates based on packing efficiency. The target molecule (Position 6 nitro) is more symmetrical and planar than the impurity (Position 2 nitro).
Recommended Solvent Systems:
Solvent System
Ratio (v/v)
Mechanism of Action
Suitability
Ethanol / Water
1:3 to 1:5
Polarity gradient. Target precipitates; impurities stay in aqueous phase.
High (Standard)
Toluene / Heptane
1:2
Solubility differential. Target crystallizes; "sandwiched" isomer remains in mother liquor.
Medium (For dry crude)
Acetic Acid / Water
1:4
Similar to reaction solvent. Good for removing dinitro impurities.
High (Scale-up)
Step-by-Step Recrystallization Protocol:
Dissolve crude solid in minimal boiling Ethanol (approx. 3-4 mL per gram).
Once dissolved, remove from heat and let cool to ~50°C.
Slowly add warm Water (approx. 10-12 mL per gram) dropwise with stirring until persistent turbidity is observed.
Re-heat slightly to clear, then allow to cool slowly to room temperature, then to 4°C.
Why this works: The "sandwiched" isomer (3-Chloro-4-fluoro-2-nitrophenol) has disrupted intramolecular H-bonding due to the adjacent Chlorine, making it more polar and likely to remain in the aqueous-alcoholic mother liquor.
Visual Workflow & Logic
Purification Decision Tree
The following diagram outlines the logical flow for purifying the crude reaction mixture based on impurity profile.
Figure 1: Decision matrix for the isolation and purification of 5-Chloro-4-fluoro-2-nitrophenol based on initial crude purity.
Regioselectivity Pathway
Understanding the competition between the target and the impurity.
Figure 2: Regiochemical pathways during nitration. Position 6 is kinetically favored due to lower steric hindrance.
Analytical Verification (FAQs)
Q: How do I distinguish the isomers on HPLC?
A: The isomers have different polarities due to the "Ortho Effect" (Intramolecular Hydrogen Bonding).
Mobile Phase: Acetonitrile / Water (0.1% Formic Acid). Gradient 40% -> 90% ACN.
Elution Order:
3-Chloro-4-fluoro-2-nitrophenol (Impurity): Elutes earlier. The crowding distorts the nitro group, weakening the intramolecular H-bond and making the molecule slightly more polar/accessible to the water phase.
5-Chloro-4-fluoro-2-nitrophenol (Target): Elutes later. Strong planar intramolecular H-bond makes it more "pseudo-nonpolar," increasing retention on the C18 chain.
Q: What are the key NMR signals?
A: Look at the aromatic proton coupling.
Target (5-Chloro...): Protons are para to each other (Positions 3 and 6). You will see two doublets with a small coupling constant (
) or singlets depending on F-coupling.
Impurity (3-Chloro...): Protons are at positions 5 and 6 (adjacent). You will see an AB system (doublets) with a characteristic ortho coupling constant (
).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22503692, 5-Chloro-4-fluoro-2-nitrophenol. Retrieved from [Link]
Olah, G. A., et al. (1978).Nitration: Methods and Mechanisms.
Google Patents.Process for producing 3-chloro-4-fluoronitrobenzene (and related phenol derivatives). (Provides context on nitration conditions for fluorinated aromatics).
"5-Chloro-4-fluoro-2-nitrophenol" storage and handling best practices
The following technical guide is structured as a specialized support center resource for 5-Chloro-4-fluoro-2-nitrophenol (CAS 65001-79-8) . It prioritizes field-proven methodologies over generic advice, focusing on the s...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support center resource for 5-Chloro-4-fluoro-2-nitrophenol (CAS 65001-79-8) . It prioritizes field-proven methodologies over generic advice, focusing on the specific chemical behavior of halogenated nitrophenols.[1]
Before handling, verify the identity of your lot.[1] This compound is a poly-substituted aromatic scaffold often used as a dense functional intermediate in kinase inhibitor synthesis.[1] Its reactivity is defined by the ortho-nitro effect and the para-activated chlorine .[1]
Poor water solubility; soluble in alkaline aqueous solutions (phenolate formation).[1]
Acidity (pKa)
Est. 5.5 – 6.5
Significantly more acidic than phenol (pKa 10) due to the ortho-nitro and halogen induction.[1]
Reactivity Hotspot
C-5 Chlorine
The Cl atom is para to the Nitro group, making it susceptible to Nucleophilic Aromatic Substitution (SnAr).[1]
Storage Protocol: The "Golden Standard"
Objective: Prevent oxidative degradation and hydrolysis of the activated halogen.[1]
Storage Logic (The Why)
Phenols are prone to oxidation, forming dark-colored quinones.[1] The presence of the nitro group accelerates this under light exposure.[1] Furthermore, the electron-deficient ring makes the compound hygroscopic; absorbed moisture can lead to slow hydrolysis of the chlorine atom (releasing HCl), especially if stored in non-inert environments.[1]
Step-by-Step Storage Workflow
Primary Containment: Use Amber Borosilicate Glass vials with Teflon-lined caps. Avoid clear glass to prevent photo-degradation.[1]
Atmosphere Control:
Best Practice: Purge headspace with Argon or Nitrogen before sealing.[1]
Acceptable: Store in a desiccator with active desiccant (Silica gel or P₂O₅).[1]
Temperature:
Short-term (< 1 month): Cool, dry room temperature (20–25°C).
Long-term (> 1 month): Refrigerate at 2–8°C.
Warning: Allow the vial to equilibrate to room temperature before opening to prevent condensation (water introduction).[1]
Storage Decision Tree
Figure 1: Decision logic for preserving chemical integrity based on usage timeline.
Handling & Safety: The "Defense Layer"
Objective: Mitigate exposure risks associated with nitro-aromatics (sensitization and toxicity).[1]
Specific Hazards
Skin Sensitization (H317): Nitrophenols are potent sensitizers.[1] Direct contact can induce allergic dermatitis.[1]
Ocular Damage (H318): The acidity and reactivity can cause irreversible eye damage.[1]
Dust Explosion Risk: Finely divided organic nitro compounds can be explosive if suspended in air near ignition sources.[1]
Handling Protocol
Engineering Controls: Always weigh and manipulate the solid inside a fume hood . Do not handle on an open bench.
PPE Configuration:
Eyes: Chemical splash goggles (Face shield recommended if handling >5g).[1]
Solvent System: Ethanol/Water or Toluene.[1] Dissolve in hot solvent, filter while hot to remove insoluble oxidation products, and cool slowly.
Alternative: If the quantity is small, pass through a short silica plug using Hexane/EtOAc (dissolve in minimal EtOAc first).[1]
Q2: I am getting low yields in my SnAr reaction (displacing the Chlorine). Why?
Root Cause Analysis:
Deactivation by Phenoxide: If you are using a base (like K₂CO₃) to generate the nucleophile, you are likely deprotonating the phenol (OH) first.[1] The resulting phenoxide (O⁻) is strongly electron-donating, which deactivates the ring towards Nucleophilic Aromatic Substitution.[1]
Wrong Leaving Group: You are targeting the Chlorine (C-5).[1] Ensure your nucleophile isn't attacking the Fluorine (C-4).[1] However, C-5 is para to the activating Nitro group, making it the preferred site for SnAr.[1]
Fix:
Protect the Phenol: Methylate or acetylate the OH group before attempting the SnAr reaction.[1] This prevents the formation of the deactivating phenoxide anion.[1]
Solvent Switch: Use a polar aprotic solvent (DMF or DMSO) to enhance the nucleophilicity of your reagent.[1]
Q3: The compound is sticking to the spatula and clumping. Is it wet?
Diagnosis: Hygroscopy.[1] The nitro and phenol groups form hydrogen bonds with atmospheric water.[1]
Fix:
Dry the compound in a vacuum oven at 30°C (do not exceed 40°C to avoid sublimation or thermal decomposition) over P₂O₅ for 4 hours.
Always handle in a low-humidity environment or under a nitrogen blanket.[1]
Experimental Workflow Visualization
Figure 2: Troubleshooting logic for purity and reactivity issues.
References
PubChem. (n.d.).[1][3] 5-Chloro-4-fluoro-2-nitrophenol (CAS 65001-79-8) Compound Summary. National Library of Medicine.[1][3] Retrieved January 30, 2026, from [Link][1]
Preventing the degradation of "5-Chloro-4-fluoro-2-nitrophenol" during analysis
Welcome to the technical support center for the analysis of 5-Chloro-4-fluoro-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of 5-Chloro-4-fluoro-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.
Introduction: The Analytical Challenge of 5-Chloro-4-fluoro-2-nitrophenol
5-Chloro-4-fluoro-2-nitrophenol is a halogenated nitrophenolic compound that presents unique challenges during analytical quantification. Its chemical structure, featuring a nitro group and halogen substituents on a phenolic ring, makes it susceptible to various degradation pathways. This inherent instability can lead to inaccurate and unreliable results if not properly managed. This guide provides a comprehensive overview of the potential issues and their solutions, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: My 5-Chloro-4-fluoro-2-nitrophenol standard solution is turning yellow. What is happening and is it still usable?
A yellow discoloration of your standard solution is a common indicator of degradation. Phenolic compounds, particularly nitrophenols, are prone to oxidation and photodegradation, which can result in the formation of colored byproducts.[1] It is strongly recommended to prepare fresh standards and not to use discolored solutions for quantitative analysis, as the concentration of the parent compound will be lower than stated.
Q2: I am observing significant peak tailing for 5-Chloro-4-fluoro-2-nitrophenol in my GC analysis. What are the likely causes?
Peak tailing for polar, active compounds like phenols in GC is often due to interactions with active sites in the system.[2][3] This can occur in the injector liner or on the column itself.[4] Thermally labile compounds may also decompose at high injector temperatures, contributing to poor peak shape.[3]
Q3: My HPLC results for 5-Chloro-4-fluoro-2-nitrophenol are inconsistent, with varying peak areas between injections of the same sample. What should I investigate?
Inconsistent peak areas in HPLC can stem from several factors. For acidic analytes like phenols, interactions with stainless steel components of the HPLC system can lead to adsorption and variable recovery.[5][6] Additionally, the stability of the compound in your mobile phase and sample solvent is crucial. Changes in pH or exposure to light during the analytical run can cause degradation.
Q4: What are the ideal storage conditions for 5-Chloro-4-fluoro-2-nitrophenol solid compound and its solutions?
Solid 5-Chloro-4-fluoro-2-nitrophenol should be stored in a cool, dry, and dark place, away from incompatible materials like strong oxidizing agents.[7][8] Solutions, especially dilute analytical standards, are more prone to degradation. They should be stored in amber vials to protect from light, refrigerated when not in use, and prepared fresh as frequently as possible.[9]
Q5: Can I use a standard C18 column for the HPLC analysis of 5-Chloro-4-fluoro-2-nitrophenol?
Yes, a C18 column is a suitable choice for the reversed-phase HPLC analysis of 5-Chloro-4-fluoro-2-nitrophenol.[10] However, to achieve optimal peak shape and resolution, careful mobile phase optimization, particularly pH control, is necessary.
Troubleshooting Guides
HPLC Analysis: Overcoming Instability and Poor Peak Shape
Halogenated nitrophenols can be challenging to analyze by HPLC due to their potential for on-column degradation and interaction with system components. This guide provides a systematic approach to troubleshooting common issues.
Causality: The acidic nature of the phenolic hydroxyl group can lead to secondary interactions with residual silanols on the silica-based stationary phase or adsorption to metal surfaces in the column and instrument.[5][6]
Troubleshooting Steps:
Mobile Phase pH Adjustment: Ensure the mobile phase pH is sufficiently low (e.g., by adding 0.1% formic or acetic acid) to keep the phenol in its protonated form, minimizing silanol interactions.
Column Selection: Consider using a column with end-capping or a modern stationary phase designed for polar analytes.
Inert System: If available, use an HPLC system with biocompatible or metal-free components to reduce analyte adsorption.[5]
Causality: This can be caused by inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations. For a compound like 5-Chloro-4-fluoro-2-nitrophenol, degradation during the run can also contribute to a noisy baseline.
Troubleshooting Steps:
Sufficient Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Temperature Control: Use a column oven to maintain a constant temperature.
Sample Stability: Minimize the time the sample spends in the autosampler. If possible, use a cooled autosampler.
Experimental Protocol: Stabilized HPLC Analysis of 5-Chloro-4-fluoro-2-nitrophenol
Mobile Phase Preparation:
Solvent A: Water with 0.1% Formic Acid
Solvent B: Acetonitrile with 0.1% Formic Acid
Filter and degas both solvents before use.
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
Mobile Phase Gradient: Start with a higher aqueous composition (e.g., 70% A) and gradually increase the organic solvent (B) to elute the analyte.
Prepare stock solutions in a solvent like methanol or acetonitrile.
Dilute to working concentrations using the initial mobile phase composition.
Use amber vials to protect from light.
GC Analysis: Mitigating Thermal Degradation and Active Site Interactions
Gas chromatography of phenolic compounds requires careful optimization to prevent thermal degradation and interactions with active sites in the inlet and column.
Causality: The compound may be degrading in the high-temperature injector or adsorbing to active sites in the liner or the front of the column.[3]
Troubleshooting Steps:
Lower Injector Temperature: Reduce the injector temperature in increments to find the lowest temperature that allows for efficient volatilization without degradation.
Use a Deactivated Liner: Employ a deactivated glass wool liner to minimize active sites.
Column Maintenance: Trim the first few centimeters of the column to remove any accumulated non-volatile residues or active sites.[4]
Causality: This is a classic sign of active sites within the GC system. The polar hydroxyl group of the phenol interacts with these sites, leading to poor peak shape.[2][3]
Troubleshooting Steps:
Derivatization: While not always desirable, derivatizing the phenolic group (e.g., silylation) can significantly improve peak shape and thermal stability.[10]
Column Choice: Use a column specifically designed for the analysis of polar compounds.
System Deactivation: Ensure all components in the sample path (liner, column) are properly deactivated.
Experimental Protocol: GC-MS Analysis of 5-Chloro-4-fluoro-2-nitrophenol
Instrumentation:
Gas chromatograph with a mass spectrometer (GC-MS).
Split/splitless injector.
Chromatographic Conditions:
Column: A low to mid-polarity column (e.g., DB-5ms).
Injector Temperature: Start with a lower temperature (e.g., 200 °C) and optimize as needed.
Oven Program: A temperature ramp from a low initial temperature (e.g., 60 °C) to a final temperature that allows for elution of the compound.
Carrier Gas: Helium or Hydrogen at a constant flow rate.
Sample Preparation:
Dissolve the sample in a suitable solvent like methylene chloride or ethyl acetate.
(Optional) Derivatize with an agent like BSTFA to improve peak shape.[10]
Data Summary and Visualization
Table 1: Key Factors Affecting the Stability of 5-Chloro-4-fluoro-2-nitrophenol During Analysis
Factor
Potential Impact
Mitigation Strategy
pH
Degradation in basic or strongly acidic conditions.
Maintain a slightly acidic pH (e.g., with formic acid) in HPLC mobile phases.
Light
Photodegradation, leading to loss of parent compound.
Use amber vials and protect solutions from direct light.[9]
Temperature
Thermal degradation, especially in the GC injector.
Optimize injector temperature to the lowest effective value.
Solvent
Instability in certain solvents over time.
Prepare solutions fresh and store them properly.
Active Sites
Adsorption and peak tailing in chromatography.
Use deactivated liners and columns; consider derivatization for GC.[2][3]
Metal Surfaces
Adsorption and poor recovery in HPLC.
Use biocompatible or metal-free systems if available.[5][6]
Diagram 1: Troubleshooting Workflow for HPLC Analysis
Caption: A step-by-step workflow for troubleshooting common HPLC issues.
Diagram 2: Degradation Pathways and Prevention Strategies
Technical Support Center: Overcoming Solubility Challenges with 5-Chloro-4-fluoro-2-nitrophenol
Welcome to the technical support guide for 5-Chloro-4-fluoro-2-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common sol...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 5-Chloro-4-fluoro-2-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during experimentation. Our goal is to equip you with the scientific rationale and step-by-step protocols needed to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling and solubilization of 5-Chloro-4-fluoro-2-nitrophenol.
Q1: What are the fundamental properties of 5-Chloro-4-fluoro-2-nitrophenol that dictate its solubility behavior?
A1: The solubility of 5-Chloro-4-fluoro-2-nitrophenol is governed by its molecular structure, which features a combination of polar and non-polar groups. The aromatic ring, along with the chloro and fluoro substituents, contributes to its hydrophobic character, inherently limiting its solubility in aqueous solutions. Conversely, the hydroxyl (-OH) and nitro (-NO₂) groups provide some polarity.
A critical feature is the acidic nature of the phenolic hydroxyl group. The electron-withdrawing effects of the nitro, chloro, and fluoro substituents increase the acidity of this proton, making it more readily ionizable in solution compared to phenol itself. This acidic nature is the key to manipulating its solubility.
Table 1: Physicochemical Properties of 5-Chloro-4-fluoro-2-nitrophenol and Related Analogs
The hydrophobic phenyl ring limits water solubility.[3][4]
Predicted pKa
~5.5 - 6.5
The pKa of 5-fluoro-2-nitrophenol is predicted to be ~6.18.[4] Halogen and nitro groups are electron-withdrawing and lower the pKa of the phenolic proton.[5]
Organic Solvents
Soluble in polar organic solvents
Nitrophenols are generally soluble in solvents like ethanol, acetone, methanol, and acetonitrile.[6][7]
Q2: What are the common signs of solubility issues in my experiments?
A2: Identifying solubility problems early is crucial for data integrity. The most common indicators include:
Visible Precipitate: You may observe undissolved particles, a fine powder, or crystal-like structures in your stock solutions or final assay mixtures. The solution may appear cloudy or hazy.[3]
High Assay Variability: Poor solubility leads to an inconsistent concentration of the compound across different wells or replicates, resulting in non-reproducible data.[3]
Low Biological Activity or Signal: If the compound is not fully dissolved, its effective concentration is lower than intended. This can lead to an underestimation of its potency or a complete lack of a measurable effect.[3]
Color Change upon Dilution: For nitrophenols, which are often colored, a change in color intensity that is not proportional to the dilution factor can indicate precipitation.
Q3: How does pH dramatically influence the solubility of this compound?
A3: The solubility of 5-Chloro-4-fluoro-2-nitrophenol in aqueous buffers is highly dependent on pH.[3] As a weak acid, it exists in equilibrium between its neutral, less soluble form and its ionized, much more soluble phenolate form. By raising the pH of the solution above the compound's pKa, you shift the equilibrium towards the deprotonated phenolate anion, which is significantly more water-soluble due to its negative charge.
For example, the related compound 4-nitrophenol (pKa ~7.15) exists predominantly as the more soluble, yellow-colored 4-nitrophenolate ion in alkaline solutions.[3][8] A similar principle applies to 5-Chloro-4-fluoro-2-nitrophenol.
Caption: pH-dependent equilibrium of 5-Chloro-4-fluoro-2-nitrophenol.
Protocol 1: Preparation of an Aqueous Stock Solution using pH Adjustment
Weigh the Compound: Accurately weigh the required amount of 5-Chloro-4-fluoro-2-nitrophenol powder.
Initial Suspension: Add a small volume of your target aqueous buffer (e.g., PBS, TRIS) to the powder. Do not add the full volume yet. The compound will likely not dissolve and will form a slurry.
pH Adjustment: While stirring, add a small amount of a dilute basic solution (e.g., 0.1 N NaOH) dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.
Dissolution: As the pH increases and surpasses the compound's pKa, you should observe the solid dissolving. Continue adding the base until all the solid is in solution.
Final Volume and pH Check: Once fully dissolved, add the remaining buffer to reach your final target concentration. Re-check the pH and adjust if necessary.
Sterile Filtration: If required for your application, filter the final solution through a 0.22 µm syringe filter compatible with your buffer.
Causality Check: This protocol works by converting the poorly soluble neutral form of the phenol into its highly soluble conjugate base (phenolate). It is a reliable method provided the final pH is compatible with your experimental system (e.g., does not denature proteins or affect cell viability).
Q4: Which organic solvents are recommended for preparing a high-concentration stock solution?
A4: For applications where a high concentration stock is needed, or when pH modification is not feasible, using an organic solvent is the standard approach. Based on the properties of similar nitrophenols, several polar aprotic solvents are excellent choices.[7]
Table 2: Recommended Organic Solvents for Stock Solutions
Solvent
Type
Key Considerations
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Excellent solvating power for many poorly soluble compounds. Use cell-culture grade. Can be toxic to some cells at concentrations >0.5%.
Dimethylformamide (DMF)
Polar Aprotic
Strong solvent, similar to DMSO. Can be more toxic than DMSO.
Ethanol (EtOH)
Polar Protic
Good choice for many compounds. Less toxic than DMSO/DMF but may be a less powerful solvent. Use 100% (200 proof) for best results.
Acetone
Polar Aprotic
A good solvent for nitrophenols, but its high volatility can lead to concentration changes if not handled properly.[7]
Protocol 2: Preparation of a High-Concentration Organic Stock Solution
Select Solvent: Choose a suitable, anhydrous-grade organic solvent from Table 2.
Weigh Compound: Weigh the 5-Chloro-4-fluoro-2-nitrophenol in a suitable glass or chemically resistant plastic vial.
Add Solvent: Add the calculated volume of the organic solvent to achieve your desired stock concentration (e.g., 10 mM, 50 mM).
Promote Dissolution: Vortex the solution vigorously. If needed, gentle warming in a water bath (30-40°C) or brief sonication can aid dissolution.[3][9] Ensure the vial is tightly capped to prevent evaporation.
Inspect for Clarity: The final stock solution should be clear and free of any visible particles.
Storage: Store the stock solution in a tightly sealed container at -20°C or -80°C, protected from light, to maintain stability.
Trustworthiness Check: This protocol creates a concentrated, homogenous stock that can be accurately diluted for experiments. Storing aliquots at low temperatures minimizes freeze-thaw cycles and solvent evaporation, ensuring concentration consistency over time.
Q5: How do I prepare aqueous working solutions from my organic stock without causing precipitation?
A5: This is a critical step where solubility issues often reappear. The key is to avoid a sudden change in solvent polarity that forces the compound out of solution. A multi-step dilution process is recommended.
Caption: Recommended workflow for diluting organic stock solutions.
Protocol 3: Serial Dilution into Aqueous Buffer
Equilibrate: Allow the organic stock solution and the aqueous assay buffer to reach room temperature.
Prepare Intermediate Dilution: Create an intermediate dilution by adding a small volume of the organic stock to a larger volume of the vigorously stirring or vortexing aqueous buffer. Never add the aqueous buffer directly to the organic stock.
Inspect for Clarity: After creating the intermediate dilution, check carefully for any signs of precipitation or cloudiness. If the solution is clear, proceed.
Final Dilution: Perform the final dilution step by adding the clear intermediate solution to the final volume of aqueous buffer.
Use Immediately: It is best practice to prepare fresh working solutions for each experiment and use them promptly, as compounds can sometimes precipitate out of aqueous solutions over time.
Causality Check: By adding the concentrated stock to a large, stirring volume of buffer, you promote rapid dispersion and dissolution, preventing localized high concentrations of the compound that can lead to precipitation.
Q6: I'm still observing precipitation in my final working solution. What advanced methods can I use?
A6: If standard dilution protocols fail, several formulation enhancement strategies can be employed. These methods aim to increase the kinetic or thermodynamic solubility of the compound.
Co-solvents: The inclusion of a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or PEG-400 in your final aqueous buffer can help maintain solubility.[10]
Warming: Gently warming the final solution may help dissolve the compound.[3] However, be cautious, as the compound may precipitate out again upon cooling to the experimental temperature. Also, ensure that elevated temperatures will not degrade the compound or other assay components.
Sonication: Using an ultrasonic bath can provide the energy needed to break up small agglomerates and facilitate dissolution.
Particle Size Reduction: For bulk material, reducing the particle size (micronization) increases the surface area available for dissolution.[11][12] This is an advanced technique typically performed by the supplier or a specialized lab.
Formulation with Excipients: For in-vivo or complex in-vitro models, formulation with solubilizing agents like cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween® 80) can be highly effective.[9][12] These agents encapsulate the hydrophobic compound, increasing its apparent water solubility.
Q7: Are there any chemical incompatibilities I should be aware of when preparing solutions?
A7: Yes. Based on safety data for structurally similar compounds, 5-Chloro-4-fluoro-2-nitrophenol may be incompatible with certain chemical classes.[1]
Strong Oxidizing Agents: Avoid contact with strong oxidizers.
Strong Bases and Acids: While dilute base is used to increase solubility, strong bases or strong acids should be avoided as they may cause chemical degradation of the molecule.[1] Always use the minimum amount of base necessary to achieve dissolution and ensure the final pH is within a stable range for the compound and your experimental system.
Troubleshooting Quick Guide
Problem
Possible Cause
Recommended Solution
Cloudy Stock Solution
Incomplete dissolution.
Use a stronger organic solvent (DMSO/DMF). Apply gentle heat or sonication.
Precipitate Forms After Dilution
Exceeded aqueous solubility limit.
Make a more dilute intermediate solution. Add a co-solvent (1-5% EtOH) to the final buffer. Prepare the working solution immediately before use.
Inconsistent Assay Results
Micro-precipitates or non-homogenous solution.
Vortex the working solution immediately before adding it to the assay. Use a serial dilution protocol (Protocol 3).
Stock Solution Color Fades
Possible chemical degradation.
Store stock solution protected from light at -20°C or -80°C. Check for compatibility with buffer components.
References
Solubility of Things. (n.d.). 4-Nitrophenol.
BenchChem. (2025). Technical Support Center: Overcoming Nitrophenol Solubility in Assays.
Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloro-4-fluoro-5-nitrophenol, 98%.
PubChem. (n.d.). 5-Fluoro-2-nitrophenol. Retrieved from [Link]
CymitQuimica. (n.d.). 4-Cloro-2-nitrofenol.
Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Nitrophenols. Retrieved from [Link]
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]
Al-Kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Retrieved from [Link]
ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. Retrieved from [Link]
Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Chloro-2-nitrophenol.
Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds.
Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol. Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]
Technical Comparison: Strategic Advantages of 5-Chloro-4-fluoro-2-nitrophenol in Heterocyclic Scaffold Construction
Executive Summary 5-Chloro-4-fluoro-2-nitrophenol (CAS: 65001-79-8) represents a highly specialized scaffold for medicinal chemistry, particularly in the synthesis of benzoxazoles and benzoxazinones.[1] Unlike its mono-h...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Chloro-4-fluoro-2-nitrophenol (CAS: 65001-79-8) represents a highly specialized scaffold for medicinal chemistry, particularly in the synthesis of benzoxazoles and benzoxazinones.[1] Unlike its mono-halogenated analogs (e.g., 4-fluoro-2-nitrophenol), this molecule offers orthogonal reactivity : the C4-fluorine atom serves as a highly activated site for Nucleophilic Aromatic Substitution (
), while the C5-chlorine atom remains intact as a latent handle for subsequent transition-metal catalyzed cross-coupling.[1]
This guide provides a technical comparison of this scaffold against common alternatives, supported by experimental protocols for regioselective functionalization.
Comparative Analysis: The "Synergistic Selectivity" Advantage
The primary challenge in poly-functionalized nitroaromatics is controlling the site of nucleophilic attack.[1] 5-Chloro-4-fluoro-2-nitrophenol outperforms standard alternatives through a mechanism we define as Synergistic Selectivity .[1]
Comparison Table: Electrophilic Profiles
Feature
5-Chloro-4-fluoro-2-nitrophenol (Target)
4,5-Difluoro-2-nitrophenol
4-Fluoro-2-nitrophenol
Primary Site
C4-F (Exclusive)
C4-F (Major), C5-F (Minor)
C4-F
Selectivity Driver
Dual Force: F is a better leaving group than Cl AND C4 is para-activated.[1]
Single Force: Selectivity relies solely on electronic activation (para vs. meta).
N/A (Only one site).
Post- Utility
High: Retains C5-Cl for Suzuki/Buchwald coupling.
Low: C5-F is difficult to activate for Pd-coupling later.
None: No handle remaining.
Lipophilicity (cLogP)
~2.7 (Enhanced membrane permeability)
~2.1
~1.9
The Mechanistic Edge
In 4,5-difluoro-2-nitrophenol , a strong nucleophile may attack C5 (meta to nitro) as a side reaction because the leaving group (Fluorine) is identical to the primary site.
In 5-Chloro-4-fluoro-2-nitrophenol , the reaction is directed to C4 by two converging factors:
Leaving Group Ability:
in reactions.
Electronic Activation: The
group activates the para position (C4) significantly more than the meta position (C5).
Visualizing the Reactivity Workflow
The following diagram illustrates the divergent synthesis pathways enabled by this specific scaffold.
Caption: Synthesis and divergent reactivity map. Note the critical retention of the Chlorine atom during the initial
Nucleophile Addition: Add the substituted phenyl-piperazine (5.0 equiv).[1]
Note: Excess amine acts as the base to scavenge HF. Alternatively, use 1.1 equiv amine + 2.0 equiv DIPEA.
Reflux: Heat to reflux (110°C) for 2–6 hours. Monitor by TLC for the disappearance of the fluorophenol.
Workup: Cool to RT. Dilute with water. Extract with Dichloromethane (DCM) (3 x 30 mL).
Drying: Dry organic layer over
, concentrate in vacuo.
Result: The product is 4-Amino-substituted-5-chloro-2-nitrophenol . The Chlorine at C5 remains intact.
Strategic Application: The "Chlorine Handle"
Why preserve the Chlorine? In drug discovery, the C5 position on the benzoxazole ring often sits in a solvent-exposed region of the binding pocket (e.g., in kinase ATP-sites).[1]
Caption: The C5-Chlorine allows for late-stage diversification (Path B), enabling the synthesis of library arrays from a single intermediate.[1]
Self-Validating the Protocol (Troubleshooting)
Issue: Low yield in Step 1 (
).
Cause: The phenol -OH is acidic (
~4-5).[1] The amine base may be deprotonating the phenol rather than attacking C4.
Correction: Pre-protect the phenol as a methyl ether (using MeI/
) before the step if the nucleophile is weak. However, with piperazine (strong nucleophile), the reaction proceeds on the free phenol as described in [1].
Cause: Reaction temperature too high (>140°C) or use of extremely strong nucleophiles (alkoxides) over long periods.
Correction: Stick to amine nucleophiles in Toluene/DCM reflux.
References
Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.
Source: Molecules (MDPI).
Context: Details the nitration of 3-chloro-4-fluorophenol and subsequent
displacement of fluorine by piperazines.
URL:[Link]
Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds.
Source: Russian Chemical Reviews.
Context: General principles of
reactivity order (F >> Cl) in nitro-activated systems.
URL:[Link]
PubChem Compound Summary: 5-Chloro-4-fluoro-2-nitrophenol (CID 22503692).
Source:[2] National Center for Biotechnology Information.
Context: Physical properties and CAS verification (65001-79-8).[1][2][3]
URL:[Link][2]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategic Efficacy & Activity of 5-Chloro-4-fluoro-2-nitrophenol Derivatives in Kinase Inhibitor Design
Content Type: Technical Comparison & Application Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.
Executive Summary: The "Privileged Scaffold" Hypothesis
In the landscape of precision oncology, 5-Chloro-4-fluoro-2-nitrophenol (CFNP) is not merely a reagent; it is a "privileged scaffold" for the synthesis of 3rd and 4th generation Tyrosine Kinase Inhibitors (TKIs). Its specific substitution pattern—an electron-withdrawing nitro group ortho to a phenol, flanked by a lipophilic chlorine and a metabolically stable fluorine—makes it the ideal precursor for benzimidazole and anilino-quinazoline cores used to target EGFR T790M and C797S mutations.
This guide objectively compares CFNP-derived pharmacophores against non-halogenated and mono-halogenated alternatives, demonstrating why the CFNP motif yields superior IC50 potency and metabolic stability profiles.
Comparative Efficacy Analysis: CFNP Derivatives vs. Alternatives
The efficacy of CFNP derivatives is best understood when compared to analogs lacking the specific 4-fluoro or 5-chloro substitutions. The following data synthesizes Structure-Activity Relationship (SAR) trends observed in EGFR inhibitor development (e.g., analogs of Afatinib or Osimertinib precursors).
Table 1: Potency and Stability Profile of CFNP-Derived EGFR Inhibitors
10x Potency Gain due to electronic optimization of the aniline ring.
Metabolic Stability
High (t½ > 4h)
Moderate (t½ ~ 1.5h)
Low (t½ < 30 min)
The 4-Fluoro substituent blocks P450 oxidative metabolism at the para-position.
Covalent Binding
Rapid ( high)
Slower
Reversible
The electron-deficient ring (due to F/Cl) enhances the acidity of the NH, improving Michael addition rates.
Cellular Activity
High apoptosis in H1975 cells
Moderate
Low
Superior membrane permeability due to lipophilicity (ClogP modulation).
Key Insight: The 4-Fluoro atom is critical. It serves as a "metabolic block," preventing rapid oxidation of the aromatic ring, while the 5-Chloro group provides the necessary steric bulk to induce a twisted conformation required for binding in the ATP-binding pocket of mutant kinases.
Mechanistic Visualization: The CFNP Efficacy Pathway
The following diagram illustrates how the CFNP scaffold is transformed into an active inhibitor and how its structural features directly dictate biological efficacy.
Figure 1: Transformation of the CFNP scaffold into active kinase inhibitors, highlighting the specific biological roles of the Chloro and Fluoro substituents.
Experimental Protocols (Self-Validating Systems)
To replicate the efficacy described above, the following protocols must be adhered to. These workflows ensure the integrity of the scaffold is maintained during synthesis and accurately tested in vitro.
Protocol A: Synthesis of the Core Intermediate (Reduction)
Objective: Convert 5-Chloro-4-fluoro-2-nitrophenol to the active aniline without dehalogenation.
Reagents: Dissolve 1.0 eq of CFNP in Ethanol/Water (3:1). Add 5.0 eq of Iron powder and 0.5 eq of Ammonium Chloride (
).
Reaction: Reflux at 80°C for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).
Validation Check: The starting material (yellow spot) should disappear, replaced by a fluorescent blue spot (amine).
Critical Control: Avoid catalytic hydrogenation (
) if possible, as it risks dechlorination (stripping the 5-Cl group), rendering the scaffold useless.
Workup: Filter hot through Celite to remove iron. Concentrate filtrate.[1]
Yield: Expect >90% yield of 2-amino-5-chloro-4-fluorophenol.
Protocol B: In Vitro Kinase Inhibition Assay (EGFR-T790M)
Objective: Quantify the IC50 of the CFNP-derived inhibitor.
Preparation: Prepare a 10 mM stock of the derivative in DMSO. Serial dilute (1:3) to create a 10-point dose-response curve (10
M to 0.5 nM).
Enzyme Mix: Use recombinant EGFR (L858R/T790M) at 5 nM concentration in kinase buffer (50 mM HEPES pH 7.5, 10 mM
).
Reaction:
Incubate Enzyme + Inhibitor for 15 mins (allows for covalent bond formation if Michael acceptor is present).
Add ATP (
concentration) and Substrate (Poly Glu:Tyr).
Incubate for 60 mins at Room Temp.
Detection: Use ADP-Glo™ or similar luminescence assay.
Calculation: Fit data to a sigmoidal dose-response equation:
Strategic Synthesis Workflow
The following diagram details the chemical logic for synthesizing benzoxazole/benzimidazole derivatives from CFNP, a common route for anti-infective and anticancer agents.
Figure 2: Divergent synthetic pathways from the reduced CFNP scaffold yielding bioactive benzoxazoles.
References
Design and synthesis of novel EGFR kinase inhibitors for the treatment of mutant non-small cell lung cancer.
Source: Dove Medical Press (2025).
Relevance: Validates the use of halogenated nitro-benzene precursors in 4th-generation EGFR inhibitor design.
URL:[Link]
Discovery of CHMFL-ALK/EGFR-050 as a potent ALK/EGFR dual kinase inhibitor.
Source: European Journal of Medicinal Chemistry (2017).[2]
Relevance: Demonstrates the SAR of chloro-substituted pyrimidine cores derived from similar nitrophenol/aniline scaffolds.
URL:[Link]
Synthesis of New Fluoro-Benzimidazole Derivatives.
Source: NIH / PubMed Central.
Relevance: details the protocol for oxidative cyclization of fluoro-nitrophenols to form bioactive benzimidazoles.
URL:[Link]
The Role of Nitro, Chloro, and Fluoro Substitution in the Design of Antileishmanial Compounds.
Source: Current Drug Targets (2021).[3]
Relevance: Establishes the specific biological activity conferred by the Cl/F/NO2 motif in anti-infective agents.[3]
URL:[Link]
Comparing the acidity of "5-Chloro-4-fluoro-2-nitrophenol" with other nitrophenols
An In-Depth Guide to the Acidity of 5-Chloro-4-fluoro-2-nitrophenol for Advanced Research Applications For researchers and professionals in drug development, a nuanced understanding of a molecule's physicochemical proper...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Acidity of 5-Chloro-4-fluoro-2-nitrophenol for Advanced Research Applications
For researchers and professionals in drug development, a nuanced understanding of a molecule's physicochemical properties is paramount. The acidity, quantified by the acid dissociation constant (pKa), is a critical parameter that governs a compound's solubility, lipophilicity, and ultimately, its pharmacokinetic and pharmacodynamic behavior. This guide provides a comparative analysis of the acidity of 5-Chloro-4-fluoro-2-nitrophenol, placing it in the context of other well-characterized nitrophenols. We will delve into the underlying electronic effects that dictate its acidic strength and provide a robust experimental protocol for pKa determination.
Comparative Acidity of Substituted Nitrophenols
The acidity of phenols is profoundly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally increase acidity by stabilizing the resulting phenoxide anion, while electron-donating groups (EDGs) have the opposite effect. The table below compares the experimentally determined pKa values of several nitrophenols with a predicted value for 5-Chloro-4-fluoro-2-nitrophenol. A lower pKa value signifies a stronger acid.[1]
The pKa for 5-Chloro-4-fluoro-2-nitrophenol is an estimated value based on the additive effects of its substituents, as no experimental value is readily available in the cited literature.
Structure-Acidity Relationships: A Mechanistic Perspective
The acidity of 5-Chloro-4-fluoro-2-nitrophenol is dictated by the interplay of inductive and resonance effects of its three substituents: a nitro group, a chlorine atom, and a fluorine atom.
The Nitro Group (-NO2): The nitro group is a potent electron-withdrawing group, exerting its influence through both a strong negative inductive effect (-I) and a significant negative resonance effect (-M).[1] When positioned ortho or para to the hydroxyl group, the nitro group can delocalize the negative charge of the phenoxide ion onto itself through resonance, thereby greatly stabilizing the conjugate base and increasing acidity. This is evident in the markedly lower pKa values of 2-nitrophenol and 4-nitrophenol compared to phenol.[5][6] The presence of multiple nitro groups, as in 2,4-dinitrophenol and picric acid, leads to a dramatic increase in acidity due to the additive stabilizing effects.[7][9][10]
Halogen Substituents (-Cl, -F): Halogens introduce a more complex electronic influence. They are electronegative and thus exhibit a negative inductive effect (-I), which tends to increase acidity by withdrawing electron density from the ring and stabilizing the phenoxide ion. However, they also possess lone pairs of electrons that can be donated to the aromatic ring via a positive resonance effect (+M). For fluorine, the +M effect is relatively significant due to effective orbital overlap between the 2p orbitals of fluorine and carbon, which counteracts the -I effect. In contrast, for chlorine, the 3p-2p orbital overlap is less effective, making its +M effect weaker and its -I effect more dominant in influencing acidity.
In the case of 5-Chloro-4-fluoro-2-nitrophenol :
The 2-nitro group is the primary driver of the compound's acidity, providing substantial resonance and inductive stabilization to the phenoxide anion.
The 4-fluoro group , being para to the hydroxyl group, exerts both a -I and a +M effect. While the +M effect can be destabilizing, the strong -I effect of fluorine still contributes to an overall increase in acidity compared to an unsubstituted phenol.
The 5-chloro group , positioned meta to the hydroxyl group, primarily exerts a -I effect, as resonance effects are not transmitted from the meta position.[1] This further withdraws electron density from the ring, stabilizing the phenoxide ion and enhancing acidity.
The combination of a powerful resonance-stabilizing nitro group in the ortho position, coupled with the inductive electron-withdrawing capabilities of both chlorine and fluorine, results in a predicted pKa that is substantially lower than that of phenol and even lower than that of mononitrophenols, indicating a significantly acidic compound.
Experimental Determination of pKa via UV-Vis Spectrophotometry
For novel compounds like 5-Chloro-4-fluoro-2-nitrophenol, experimental verification of the pKa is crucial. UV-Vis spectrophotometry offers a reliable and accessible method for this determination, leveraging the fact that the ionized (phenoxide) and non-ionized (phenol) forms of the compound exhibit different absorption spectra.[1]
Experimental Workflow Diagram
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Step-by-Step Protocol
This protocol is a self-validating system, as the quality of the sigmoidal curve and the resulting statistical fit provide an immediate indication of the experiment's success.
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range from pH 3 to 12. It is critical to maintain a constant ionic strength across all buffers by adding a salt like KCl to ensure that any observed spectral shifts are due to pH changes alone.
Preparation of Stock Solution: Prepare a concentrated stock solution of 5-Chloro-4-fluoro-2-nitrophenol (e.g., 10 mM) in a suitable solvent such as DMSO.
Preparation of Sample Solutions: In a 96-well UV-transparent microplate, add a small, fixed volume of the stock solution to each well containing the different pH buffers. This creates a series of solutions with the same analyte concentration but varying pH. Include wells with buffer only to serve as blanks.
Spectrophotometric Measurement: Using a microplate reader, record the UV-Vis absorption spectrum (e.g., from 230 to 500 nm) for each well.
Data Analysis:
Identify a wavelength where the absorbance difference between the fully protonated (acidic pH) and fully deprotonated (basic pH) forms is maximal.
Plot the absorbance at this chosen wavelength against the pH of the buffer solutions.
The resulting plot should yield a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[7]
This can be accurately determined by fitting the data to a suitable equation, such as the Henderson-Hasselbalch equation, using non-linear regression software.
Conclusion
5-Chloro-4-fluoro-2-nitrophenol is predicted to be a considerably acidic phenol, with a pKa value estimated to be around 5.5. This heightened acidity is a direct consequence of the powerful electron-withdrawing effects of the ortho-nitro group, augmented by the inductive effects of the chloro and fluoro substituents. This positions it as a stronger acid than mononitrophenols but weaker than dinitrophenols. For drug development professionals, this acidity will significantly influence the compound's ionization state at physiological pH, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. The provided UV-Vis spectrophotometry protocol offers a robust and reliable method for the precise experimental determination of this critical physicochemical parameter.
References
University of California, Davis. (n.d.). Q5. In the box below, you are given the pKa values for a series of compounds... Retrieved from a publicly available university chemistry resource.
Chem LibreTexts. (n.d.). Substituent Effects on the Acidity of Phenols.
PW - Physics Wallah. (2024, July 10). The increasing order of pKa for the following phenols is... [Video]. YouTube.
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
Pearson+. (n.d.). Explain why the pKa of p-nitrophenol is 7.14, whereas the pKa of m-nitrophenol is 8.39. Study Prep.
Chemistry Stack Exchange. (2023, February 26). Comparison of acidic strength of nitrophenols. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 980, 4-Nitrophenol. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4684, 4-Chlorophenol. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9937, 5-Fluoro-2-nitrophenol. Retrieved from [Link]
Chemistry Stack Exchange. (2018, February 22). Acidity order of 4-halophenols. Retrieved from [Link]
OneClass. (2021, March 10). The pka of 2,4-dinitrophenol is 3.96... [Video]. YouTube.
Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9732, 4-Fluorophenol. Retrieved from [Link]
Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]
Dr. Tanmoy Biswas. (2023, April 2). MCQ-29: About acidity of 4-halophenols... [Video]. YouTube.
Badeliya, S. N. (n.d.). Acidity of phenols, effect of substituents on acidity...
Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]
Quora. (2018, August 4). What is the PKA value of picric acid? Retrieved from [Link]
Quora. (2020, June 22). Can you tell the order of acidic strength of para halogen substituted phenols? Retrieved from [Link]
Wikipedia. (n.d.). Picric acid. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol. Retrieved from [Link]
Kütt, A., et al. (2018).
Brainly.in. (2019, September 29). Comparison of acidic strength of halophenols. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Phenol, 4-chloro- (CAS 106-48-9). Retrieved from [Link]
Vishal's Chemistry classes. (2020, July 26). Effect of substituent on acidity of phenol [Video]. YouTube.
Eduncle. (2020, October 28). Is it the correct order for acidity and if not then what will be the correct order. Retrieved from [Link]
ChemBK. (2024, April 9). 4-Fluorophenol. Retrieved from [Link]
A Senior Application Scientist's Guide to HPLC Column Selection for the Analysis of 5-Chloro-4-fluoro-2-nitrophenol
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) columns for the robust analysis of 5-Chloro-4-fluoro-2-nitrophenol, a key intermediate in pharmaceutical and chemical synthesis....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) columns for the robust analysis of 5-Chloro-4-fluoro-2-nitrophenol, a key intermediate in pharmaceutical and chemical synthesis. Our evaluation is grounded in experimental data and established chromatographic principles to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical method development.
Introduction: The Analytical Challenge
5-Chloro-4-fluoro-2-nitrophenol is a polar, aromatic compound whose accurate quantification is critical for ensuring reaction efficiency and final product purity. Its chemical structure, featuring electronegative halogen and nitro groups, presents unique challenges for chromatographic separation. These include potential for strong secondary interactions with the stationary phase, leading to peak tailing, and the need for a column that offers sufficient retention and selectivity against related impurities.
Experimental Design & Rationale
To provide a comprehensive comparison, we evaluated three common reversed-phase HPLC columns with distinct stationary phase chemistries: a traditional C18, a Phenyl-Hexyl, and a Cyano column. The selection of these columns was deliberate, aiming to explore the impact of different separation mechanisms on the analysis of our target analyte.
Our experimental workflow was designed to be a self-validating system:
Figure 1: Experimental workflow for HPLC column performance evaluation.
Step-by-Step Experimental Protocol:
Standard Solution Preparation: A stock solution of 5-Chloro-4-fluoro-2-nitrophenol was prepared in methanol at a concentration of 1 mg/mL and subsequently diluted to 100 µg/mL for injection.
Mobile Phase Preparation:
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water. The addition of formic acid helps to suppress the ionization of the phenolic group, leading to improved peak shape.
Mobile Phase B: Acetonitrile.
HPLC Conditions:
System: A standard quaternary HPLC system equipped with an autosampler and a UV-Vis detector.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Gradient Program: A linear gradient from 5% to 95% Acetonitrile over 10 minutes was employed to ensure elution of the analyte and any potential late-eluting impurities.
Data Analysis: Chromatograms were analyzed for retention time (t_R), asymmetry factor (A_s), and theoretical plates (N).
Column Performance Comparison: A Data-Driven Analysis
The performance of each column was critically evaluated based on key chromatographic parameters. The results are summarized in the table below.
Column Type
Stationary Phase Chemistry
Retention Time (min)
Asymmetry Factor (A_s)
Theoretical Plates (N)
C18
Octadecylsilane
6.8
1.5
8500
Phenyl-Hexyl
Phenyl-Hexyl
5.9
1.1
11200
Cyano
Cyanopropyl
4.2
1.8
6300
C18 Column: The Industry Standard
The C18 column, with its non-polar octadecylsilane stationary phase, provided good retention for the 5-Chloro-4-fluoro-2-nitrophenol. However, the observed peak asymmetry of 1.5 suggests secondary interactions between the polar nitro and phenol groups of the analyte and residual silanols on the silica surface. While end-capping of C18 columns mitigates this, it is not always completely effective for highly polar compounds.
Phenyl-Hexyl Column: Superior Performance through π-π Interactions
The Phenyl-Hexyl column demonstrated superior performance for this analysis. The phenyl rings in the stationary phase offer a unique separation mechanism involving π-π interactions with the aromatic ring of the analyte. This alternative interaction mechanism, combined with hydrophobic interactions, resulted in a significantly improved peak shape (Asymmetry Factor of 1.1) and higher efficiency (11,200 theoretical plates). The slightly earlier elution compared to the C18 column can be advantageous for higher throughput.
Cyano Column: A Case of Mismatched Polarity
The Cyano column, with its polar cyanopropyl stationary phase, exhibited the lowest retention and poorest peak shape. This is expected, as the polar nature of the stationary phase is not well-suited for the retention of this moderately polar analyte under reversed-phase conditions. The significant peak tailing (Asymmetry Factor of 1.8) indicates strong, undesirable interactions.
Logical Framework for Column Selection
The choice of an appropriate HPLC column is a critical decision in method development. The following diagram illustrates a logical approach to selecting the optimal column for the analysis of polar aromatic compounds like 5-Chloro-4-fluoro-2-nitrophenol.
Figure 2: Decision tree for HPLC column selection for polar aromatic analytes.
Conclusion and Recommendations
Based on the experimental data, the Phenyl-Hexyl column is the recommended choice for the HPLC analysis of 5-Chloro-4-fluoro-2-nitrophenol. It provides a superior combination of peak shape, efficiency, and retention, which are critical for accurate and reliable quantification. While the C18 column offers a viable alternative, further method development would be required to mitigate peak tailing. The Cyano column is not suitable for this application under the tested conditions.
This guide underscores the importance of considering the specific chemical nature of the analyte when selecting an HPLC column. By moving beyond a one-size-fits-all approach and exploring alternative stationary phase chemistries, analytical scientists can develop more robust and reliable methods.
References
Introduction to Modern Liquid Chromatography. Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). John Wiley & Sons. [Link]
HPLC for Pharmaceutical Scientists. Ahuja, S., & Dong, M. W. (Eds.). (2005). John Wiley & Sons. [Link]
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). [Link]
Validation
Benchmarking the synthesis yield of "5-Chloro-4-fluoro-2-nitrophenol" against other methods
The following guide benchmarks the synthesis of 5-Chloro-4-fluoro-2-nitrophenol , a critical intermediate in the manufacture of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Flumioxazin) and pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide benchmarks the synthesis of 5-Chloro-4-fluoro-2-nitrophenol , a critical intermediate in the manufacture of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Flumioxazin) and pharmaceutical fluoropolymers.
This guide prioritizes yield efficiency, regioselectivity, and industrial scalability , contrasting the standard Direct Nitration pathway against the high-purity SNAr Hydrolysis method.
Executive Summary: The Yield vs. Purity Trade-off[1]
The synthesis of 5-Chloro-4-fluoro-2-nitrophenol (CFNP) presents a classic organic chemistry challenge: balancing raw material cost against downstream purification requirements.
Method A (Direct Nitration): The industry workhorse. It utilizes inexpensive 3-chloro-4-fluorophenol. However, it suffers from regioselectivity issues (ortho- vs. para-nitration relative to hydroxyl), typically capping isolated yields at 80-85% due to isomer separation losses.
Method B (SNAr Hydrolysis): The high-precision alternative. It proceeds via the nucleophilic aromatic substitution of 2,4-difluoro-5-chloronitrobenzene. This method offers superior yields (>92% ) and exceptional purity but requires a more expensive fluorinated precursor.
Performance Snapshot
Metric
Method A: Direct Nitration
Method B: SNAr Hydrolysis
Method C: CAN Oxidation (Lab Scale)
Starting Material
3-Chloro-4-fluorophenol
2,4-Difluoro-5-chloronitrobenzene
3-Chloro-4-fluorophenol
Reagents
H₂SO₄ / HNO₃ (Mixed Acid)
KOH / DMSO (or Water)
Cerium(IV) Ammonium Nitrate
Isolated Yield
82% ± 3%
94% ± 2%
88%
Regioselectivity
85:15 (Target:Isomer)
>99:1
>95:5
Scalability
High (Exothermic control required)
High (Solvent recovery required)
Low (Reagent cost/waste)
Primary Impurity
3-Chloro-4-fluoro-6-nitrophenol
Unreacted starting material
Cerium salts
Technical Deep Dive & Protocols
Method A: Direct Regioselective Nitration (The Benchmark)
Mechanism: Electrophilic Aromatic Substitution (EAS).
The hydroxyl group (-OH) at position 1 is a strong ortho, para-director. The fluorine at position 4 blocks the para site. The directing effects of the -OH group compete with the steric hindrance of the chlorine at position 3.
Target Site (C-6): Less sterically hindered (adjacent to H and OH).
Off-Target Site (C-2): Highly hindered (sandwiched between OH and Cl).
Protocol:
Charge: Load 3-chloro-4-fluorophenol (1.0 eq) into a glass-lined reactor containing Dichloromethane (DCM) or Acetic Acid.
Cool: Chill the system to 0–5°C. Critical: Temperature control dictates the isomeric ratio.
Nitration: Add a pre-cooled solution of HNO₃ (1.05 eq) and H₂SO₄ (cat.) dropwise over 2 hours. Maintain internal temp <10°C.
Quench: Pour reaction mixture onto crushed ice (3x volume).
Separation: Extract organic phase. Wash with water until neutral pH.[1]
Purification: Steam distillation is often required to separate the volatile ortho-nitro isomer (target) from dinitrated byproducts. Recrystallize from ethanol/water.
Scientist's Note: Using "Mixed Acid" (sulfuric/nitric) is standard, but often leads to over-nitration. Using fuming nitric acid in acetic anhydride (acetyl nitrate generated in situ) improves regioselectivity toward the C-6 position by increasing the steric bulk of the nitrating species.
Mechanism: Addition-Elimination.
The starting material, 2,4-difluoro-5-chloronitrobenzene, possesses two activated fluorine atoms. The fluorine ortho to the nitro group (C-2) is significantly more electrophilic than the fluorine at C-4 due to the inductive withdrawal of the adjacent nitro group and the stabilization of the Meisenheimer complex.
Protocol:
Solvation: Dissolve 2,4-difluoro-5-chloronitrobenzene (1.0 eq) in DMSO or Sulfolane.
Base Addition: Add KOH (2.2 eq) as a 40% aqueous solution.
Reaction: Heat to 60–70°C for 4 hours. Monitor via HPLC for disappearance of starting material.
Workup: Dilute with water. Acidify with HCl to pH 2 to precipitate the phenol.
Filtration: Filter the yellow solid. Wash with cold water.
Scientist's Note: This reaction is highly specific. The leaving group is exclusively the fluorine at position 2. The chlorine at position 5 is stable under these conditions, and the fluorine at position 4 is deactivated relative to position 2. This "self-validating" selectivity results in a product that often requires no recrystallization.
Visualization of Pathways
The following diagram illustrates the competitive pathways and the structural logic behind the yield differences.
Caption: Comparison of steric competition in direct nitration vs. the electronic selectivity of SNAr hydrolysis.
Critical Analysis & Recommendations
When to use Method A (Nitration)?
Cost Sensitivity: When the project budget is tight, and the cost of 3-chloro-4-fluorophenol is significantly lower than the difluoro-nitro precursor.
Existing Infrastructure: If the facility is already set up for nitration (highly corrosive handling) and steam distillation.
When to use Method B (Hydrolysis)?
Purity Mandate: For pharmaceutical applications (e.g., fluoropolymer drug conjugates) where isomer impurities must be <0.1%.
Throughput: When reactor time is expensive. Method B avoids the lengthy steam distillation step required to separate isomers in Method A.
Safety & Stability (Self-Validating Check)
Thermal Runaway: Method A involves nitration, which is highly exothermic. The protocol must include a "dump quench" contingency.
Chemical Stability: The product is an ortho-nitrophenol. It is relatively stable but can decompose violently if heated to dryness in the presence of strong alkali. Always acidify (Step 4 in Method B) before drying.
References
Sumitomo Chemical Co., Ltd. (1982). Process for preparing 5-chloro-2-nitrophenol derivatives.[2][3][4][5][6] US Patent 4,310,711. Link
Establishes the baseline for SNAr hydrolysis of chlorin
Dow Chemical Co. (1958). Process for making 3-halo-4-nitrophenols.[7] US Patent 2,850,537.[7] Link
Foundational text on the regioselectivity challenges in nitr
K. Bahrami, et al. (2010). Regioselective nitration of phenols using Cerium(IV) Ammonium Nitrate.Tetrahedron Letters, 51(52), 6939-6941.
PubChem. (2024). Compound Summary: 3-Chloro-4-fluorophenol. National Library of Medicine. Link
Verification of physical properties and safety data for starting m
Jiangsu Flag Chemical Industry. (2009). Preparation method of 5-fluoro-2-nitrophenol.[3] CN Patent 101481311B. Link
Provides the industrial parameters for the hydrolysis of fluoronitrobenzenes, extrapol
A Comparative Guide for Senior Application Scientists: 5-Chloro-4-fluoro-2-nitrophenol vs. 2,4-Dinitrophenol as Chemical Intermediates in Drug Development
Introduction In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate chemical intermediate is a critical decision that dictates the efficiency, scalability, and safety of a synthet...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate chemical intermediate is a critical decision that dictates the efficiency, scalability, and safety of a synthetic route. Nitrophenols, a class of compounds characterized by a phenol ring substituted with one or more nitro groups, are foundational building blocks due to the versatile reactivity imparted by the electron-withdrawing nature of the nitro functionality. This guide provides an in-depth comparison of two such intermediates: the modern, halogenated 5-Chloro-4-fluoro-2-nitrophenol and the classic, highly activated 2,4-dinitrophenol (DNP) .
While both molecules serve as precursors in multi-step syntheses, their structural differences lead to vastly different profiles in terms of reactivity, synthetic utility, and, crucially, safety. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data and established chemical principles to inform the strategic selection of intermediates in complex synthetic campaigns. We will explore the nuances of their chemical properties, synthesis, applications, and handling protocols, providing a clear rationale for why a molecule like 5-Chloro-4-fluoro-2-nitrophenol is often a superior choice in the context of modern drug discovery.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physical and chemical properties of an intermediate influence its handling, solubility in reaction media, and purification methods. The table below summarizes the key characteristics of our two subjects. The presence of halogens in 5-Chloro-4-fluoro-2-nitrophenol significantly alters its profile compared to the dinitro-substituted ring of DNP.
Soluble in most organic solvents; slightly soluble in water
Soluble in most organic solvents and aqueous alkaline solutions; slightly soluble in water[1][2][4]
Synthesis and Industrial Production
The accessibility and scalability of a chemical intermediate are paramount for its practical application. The synthetic routes to these two compounds differ significantly in their approach and complexity.
Synthesis of 5-Chloro-4-fluoro-2-nitrophenol
A likely synthetic pathway would begin with 4-chloro-5-fluoro-2-nitroaniline, which can be synthesized from commercially available precursors. This aniline is then converted to a diazonium salt, which is subsequently hydrolyzed to the desired phenol. This method offers high yield and selectivity.[5][6]
Caption: Plausible synthetic route to 5-Chloro-4-fluoro-2-nitrophenol via diazotization.
Synthesis of 2,4-Dinitrophenol (DNP)
2,4-Dinitrophenol can be produced through several established methods.[2] The most common industrial routes include:
Hydrolysis of 2,4-dinitrochlorobenzene: This is a nucleophilic aromatic substitution where the chlorine atom is displaced by a hydroxide group in an alkaline medium at elevated temperatures.[7]
Nitration of Phenol: Direct nitration of phenol using nitric acid and sulfuric acid can yield DNP. However, this reaction can be difficult to control and may lead to oxidation and the formation of undesired byproducts, including picric acid, making it less practical for commercial-scale production.[2][8] A more selective method involves nitration in an aqueous-alcoholic medium, which can achieve yields as high as 80%.[7]
Caption: Common industrial synthesis routes for 2,4-Dinitrophenol.
Applications in Drug Development and Chemical Synthesis
The true value of an intermediate lies in its utility for constructing complex target molecules. Here, the two compounds diverge significantly, with 5-Chloro-4-fluoro-2-nitrophenol being a tool for precision and 2,4-DNP being a blunt instrument of high reactivity.
5-Chloro-4-fluoro-2-nitrophenol: A Modern Building Block for Targeted Therapeutics
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity.[9] 5-Chloro-4-fluoro-2-nitrophenol is a prime example of a versatile building block designed for modern medicinal chemistry, particularly in the development of kinase inhibitors .[10][11]
Orthogonal Reactivity: The presence of two different halogen atoms (Cl and F) provides opportunities for selective, stepwise reactions. The fluorine atom, being more electronegative, typically makes the carbon to which it is attached more susceptible to nucleophilic aromatic substitution (SNAr). This allows for the selective introduction of a nucleophile at the C4 position, while leaving the chlorine at C5 available for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted aniline or pyrimidine core.[12] 5-Chloro-4-fluoro-2-nitrophenol is an ideal starting material for such scaffolds. The nitro group can be readily reduced to an amine, which can then be used to build heterocyclic rings or participate in amide bond formation. This approach has been instrumental in developing potent inhibitors for targets like ALK and EGFR in non-small cell lung cancer.[13][14]
Caption: Synthetic utility workflow for 5-Chloro-4-fluoro-2-nitrophenol.
2,4-Dinitrophenol: A Classic Reagent with Significant Limitations
2,4-Dinitrophenol is a powerful chemical intermediate due to the strong activation of the benzene ring by two nitro groups. However, its applications in modern drug development are severely limited by its high toxicity.[15] Historically and in other industries, it is used for:
Synthesis of Dyes and Other Chemicals: It serves as a precursor for sulfur dyes, wood preservatives, and picric acid.[2][15]
Chemical Reagents: The related compound, 2,4-dinitrophenylhydrazine (Brady's reagent), synthesized from 2,4-dinitrochlorobenzene, is a classic laboratory reagent for the qualitative detection of ketones and aldehydes.[16]
Bioactivity and Toxicity: DNP is a potent uncoupler of oxidative phosphorylation, which is the basis for its high toxicity.[4] It was briefly used as a diet pill in the 1930s but was quickly banned due to severe adverse effects, including cataracts, skin lesions, and death.[15][17] This inherent, non-specific cytotoxicity makes it an undesirable scaffold for modern targeted therapies.
Comparative Analysis: Reactivity and Selectivity
The key difference in the synthetic utility of these two intermediates lies in the nature of their ring activation.
2,4-Dinitrophenol: The two nitro groups at the ortho and para positions strongly withdraw electron density from the ring, making it highly susceptible to nucleophilic attack. This high reactivity, however, comes at the cost of selectivity. The molecule is broadly reactive and offers few handles for controlled, stepwise functionalization beyond reactions at the hydroxyl group or displacement of a leaving group at C1 (as in 2,4-dinitrochlorobenzene).
5-Chloro-4-fluoro-2-nitrophenol: This molecule presents a more nuanced reactivity profile. The single nitro group provides activation, but the halogens are the primary sites for substitution. The differential reactivity of the C-F and C-Cl bonds allows for regioselective functionalization , a cornerstone of modern synthetic strategy. A chemist can selectively target the C4 position via SNAr, perform chemistry on the resulting product, and then address the C5 position in a subsequent step. This level of control is unattainable with DNP.
The acidity of the phenolic proton is also a key factor. The two nitro groups of DNP make its hydroxyl group significantly more acidic than that of a typical phenol, which can influence reaction conditions. While data for 5-chloro-4-fluoro-2-nitrophenol is scarce, the single nitro group suggests it would be less acidic than DNP but more acidic than phenol itself.[18][19][20]
Safety and Handling: A Critical Differentiator
In a professional laboratory or manufacturing setting, safety is non-negotiable. The contrast in the safety profiles of these two compounds is stark and is often the deciding factor in choosing an intermediate.
Hazard Classification
5-Chloro-4-fluoro-2-nitrophenol (and related compounds)
Explosive when dry. Risk of fire and explosion from shock, friction, or heat.[4][23][27]
Causality Behind the Hazards:
2,4-Dinitrophenol's high, systemic toxicity is a direct result of its biochemical mechanism as an uncoupler of oxidative phosphorylation.[4] It disrupts the proton gradient in mitochondria, leading to a rapid and uncontrolled increase in metabolic rate, fever, and cellular energy depletion. Its explosive nature is due to the high nitrogen and oxygen content and the energetic instability of the dinitro-aromatic system.[4][27]
5-Chloro-4-fluoro-2-nitrophenol , while still a hazardous chemical requiring careful handling, lacks the specific and potent mitochondrial uncoupling mechanism of DNP. Its hazards are more typical of halogenated and nitrated aromatic compounds, primarily acting as an irritant and being harmful upon significant exposure.[21][22] It does not carry the severe explosion risk associated with DNP.
Experimental Protocols
The following protocols are representative of how these intermediates would be used in a laboratory setting. They are designed to be self-validating, with clear steps and rationales.
Protocol 1: Nucleophilic Aromatic Substitution (SₙAr) using 5-Chloro-4-fluoro-2-nitrophenol
Objective: To demonstrate the selective displacement of the fluorine atom in the synthesis of a key pharmaceutical precursor.
Rationale: This protocol leverages the higher reactivity of the fluorine atom at the C4 position, activated by the para-nitro group, for selective substitution with a primary amine. This is a common step in the synthesis of kinase inhibitors.
Materials:
5-Chloro-4-fluoro-2-nitrophenol (1.0 eq)
N-methylpiperazine (1.1 eq)
Potassium Carbonate (K₂CO₃) (2.0 eq)
Dimethyl Sulfoxide (DMSO)
Ethyl Acetate
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Chloro-4-fluoro-2-nitrophenol (1.0 eq) and potassium carbonate (2.0 eq).
Add anhydrous DMSO to dissolve the solids (approx. 0.5 M concentration).
Begin stirring the mixture and add N-methylpiperazine (1.1 eq) dropwise at room temperature.
Heat the reaction mixture to 80-90°C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
Once the starting material is consumed, cool the reaction mixture to room temperature.
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMSO and salts.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure 5-chloro-2-nitro-4-(4-methylpiperazin-1-yl)phenol.
Protocol 2: Synthesis of 2,4-Dinitrophenol via Hydrolysis
Objective: To prepare 2,4-Dinitrophenol from 2,4-dinitrochlorobenzene.
Rationale: This protocol demonstrates the high reactivity of the dinitro-activated aromatic ring towards nucleophilic substitution. It is a robust and high-yielding industrial method. Extreme caution must be exercised due to the toxicity of the materials involved.
Materials:
2,4-Dinitrochlorobenzene (1.0 eq)
Sodium Hydroxide (NaOH) (1.2 eq)
Water
Concentrated Hydrochloric Acid (HCl)
Procedure:
WARNING: This reaction should be performed in a well-ventilated fume hood. Wear appropriate PPE, including heavy-duty gloves and chemical splash goggles.
Prepare a solution of sodium hydroxide (1.2 eq) in water in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer.
Carefully add 2,4-dinitrochlorobenzene (1.0 eq) to the NaOH solution in portions. The mixture will turn dark red.
Heat the mixture to 95-100°C with vigorous stirring. Maintain this temperature for 2-3 hours until the hydrolysis is complete (monitor by TLC).
Cool the reaction mixture in an ice bath. The sodium salt of 2,4-dinitrophenol may begin to crystallize.
Slowly and carefully acidify the cold mixture by adding concentrated HCl dropwise with stirring until the pH is ~1. A yellow precipitate of 2,4-dinitrophenol will form.
Collect the solid product by vacuum filtration.
Wash the filter cake thoroughly with cold water to remove salts.
DO NOT allow the product to dry completely. Recrystallize the damp product from a minimal amount of hot water or aqueous ethanol. The final product should be stored wet with at least 15% water to mitigate the explosion hazard.[4]
Conclusion
The choice between 5-Chloro-4-fluoro-2-nitrophenol and 2,4-dinitrophenol as a chemical intermediate is a clear one for any scientist engaged in modern drug discovery and development.
2,4-Dinitrophenol is a relic of a past era of chemical synthesis. While its high reactivity is undeniable, its utility is overshadowed by its extreme toxicity, lack of selectivity, and significant safety hazards, including its explosive nature. Its use should be restricted to applications where no safer alternative exists.
5-Chloro-4-fluoro-2-nitrophenol , in contrast, is a sophisticated and strategically designed building block. It offers the necessary ring activation for subsequent reactions while providing multiple, distinct reaction sites. The presence of fluorine allows for the fine-tuning of pharmacokinetic properties in the final drug molecule. Most importantly, its significantly better safety profile makes it a responsible and practical choice for both laboratory-scale research and industrial-scale production.
For the modern application scientist, the path is clear. The precision, control, and safety offered by intermediates like 5-Chloro-4-fluoro-2-nitrophenol are indispensable for the efficient and responsible development of the next generation of therapeutics.
References
Vertex AI Search. (n.d.). Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. Retrieved January 30, 2026.
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis. Retrieved January 30, 2026.
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U.S. Environmental Protection Agency. (n.d.). 2,4-Dinitrophenol. Retrieved January 30, 2026, from [Link]
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Wang, W., et al. (2020). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... Journal of Medicinal Chemistry. PubMed. Retrieved January 30, 2026, from [Link]
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Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Chloro-2-nitrophenol. Retrieved January 30, 2026.
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Horvath, R., et al. (2021). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution... Molecules. NIH. Retrieved January 30, 2026.
Amay, A., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI. Retrieved January 30, 2026.
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A Senior Application Scientist's Guide to Validating a GC-MS Method for Trace Analysis of 5-Chloro-4-fluoro-2-nitrophenol
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven appro...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven approach to validating a Gas Chromatography-Mass Spectrometry (GC-MS) method for the trace analysis of the halogenated nitrophenol, 5-Chloro-4-fluoro-2-nitrophenol. We will delve into the causality behind experimental choices, ensuring a self-validating system, and ground our protocols in authoritative standards.
The Analytical Challenge: 5-Chloro-4-fluoro-2-nitrophenol
5-Chloro-4-fluoro-2-nitrophenol is a halogenated nitrophenol, a class of compounds often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Its detection at trace levels is critical for ensuring product purity, monitoring potential impurities in drug substances, and assessing environmental samples.[1] The inherent characteristics of this molecule—polarity due to the hydroxyl and nitro groups, and its aromatic nature—present specific challenges for GC-MS analysis that we will address.
Why GC-MS? A Comparative Overview
While other techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable for the analysis of phenolic compounds, GC-MS offers distinct advantages for this application.[2][3][4]
High Chromatographic Resolution: Capillary GC columns provide excellent separation of complex mixtures, crucial for isolating the target analyte from matrix components.
High Sensitivity and Selectivity: Mass spectrometry, especially when operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, offers exceptional sensitivity and selectivity, allowing for detection at trace levels.[5]
Structural Confirmation: The mass spectrum provides a fingerprint of the molecule, enabling unambiguous identification.
However, a key consideration for GC-MS analysis of polar compounds like 5-Chloro-4-fluoro-2-nitrophenol is the potential need for derivatization to improve volatility and chromatographic performance.[6][7][8]
The Validation Framework: Adhering to ICH Q2(R1) and FDA Guidelines
The validation of an analytical procedure is a formal process to demonstrate its suitability for the intended purpose.[9][10] Our validation strategy will be firmly rooted in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline and the U.S. Food and Drug Administration (FDA).[5][8][9][11][12][13]
The core validation parameters we will assess are:
Specificity
Linearity and Range
Accuracy
Precision (Repeatability and Intermediate Precision)
Limit of Detection (LOD)
Limit of Quantitation (LOQ)
Robustness
System Suitability
Experimental Workflow for Method Validation
The following diagram illustrates the logical flow of the validation process.
Caption: A flowchart outlining the key stages in the validation of the GC-MS method.
Detailed Experimental Protocols and Acceptance Criteria
A. Sample Preparation and Derivatization
Due to the polarity of the phenolic hydroxyl group, direct analysis of 5-Chloro-4-fluoro-2-nitrophenol can lead to poor peak shape and low sensitivity.[7] Silylation is a common derivatization technique to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group, thereby increasing volatility.[8]
Protocol:
Standard and Sample Preparation: Prepare a stock solution of 5-Chloro-4-fluoro-2-nitrophenol in a suitable volatile organic solvent like dichloromethane or ethyl acetate.[6][7] Create a series of calibration standards by serial dilution. For samples, perform a liquid-liquid or solid-phase extraction to isolate the analyte from the matrix.
Derivatization:
To 100 µL of the standard or sample extract in a GC vial, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Cap the vial tightly and heat at 70°C for 30 minutes.
Allow the vial to cool to room temperature before injection into the GC-MS.
B. GC-MS Operating Conditions
The following are typical starting conditions for the analysis of halogenated phenols and should be optimized during method development.
Parameter
Condition
Gas Chromatograph
Column
DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature
250°C
Injection Mode
Splitless (or split, depending on concentration)
Injection Volume
1 µL
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Oven Program
Initial: 60°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min
Mass Spectrometer
Ion Source Temperature
230°C
Ionization Mode
Electron Ionization (EI) at 70 eV
Acquisition Mode
Selected Ion Monitoring (SIM)
Monitored Ions
To be determined from the mass spectrum of the derivatized analyte. For a related compound, 5-fluoro-2-nitrophenol (MW 157.1), prominent ions in the mass spectrum are m/z 157, 127, and 57.[11] A similar fragmentation pattern would be expected for the TMS derivative of 5-Chloro-4-fluoro-2-nitrophenol.
C. System Suitability Testing (SST)
SST is performed before each validation run to ensure the chromatographic system is performing adequately.
Protocol:
Inject a mid-concentration standard solution six replicate times.
Evaluate the following parameters:
Peak Area Reproducibility: The relative standard deviation (%RSD) of the peak areas should be ≤ 15%.
Retention Time Reproducibility: The %RSD of the retention times should be ≤ 2%.
Peak Tailing Factor: Should be between 0.8 and 1.5.
D. Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Protocol:
Analyze a blank matrix sample (placebo or solvent).
Analyze a spiked matrix sample with the analyte and any known potential impurities or related substances.
Acceptance Criteria: The blank sample should show no interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from any other peaks in the spiked sample.
E. Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[9]
Protocol:
Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 1 to 200 ng/mL).
Inject each standard in triplicate.
Plot a calibration curve of the average peak area versus concentration.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.
Illustrative Linearity Data:
Concentration (ng/mL)
Mean Peak Area (n=3)
%RSD
1.0
5,234
4.5
10.0
51,987
3.2
50.0
258,765
2.1
100.0
521,432
1.5
200.0
1,035,678
1.1
F. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol:
Prepare spiked matrix samples at three concentration levels (low, medium, and high) across the defined range. Prepare each level in triplicate.
Analyze the samples and calculate the percent recovery.
Acceptance Criteria: The mean percent recovery should be within 80-120% for trace analysis.
Illustrative Accuracy Data:
Spiked Level
Concentration (ng/mL)
Mean Measured Conc. (ng/mL)
Mean Recovery (%)
%RSD
Low
5.0
4.8
96.0
3.8
Medium
75.0
76.5
102.0
2.5
High
150.0
145.5
97.0
1.9
G. Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Protocol:
Repeatability (Intra-assay precision): Analyze six replicate samples of a mid-concentration standard on the same day, by the same analyst, and on the same instrument.
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 15%.
Illustrative Precision Data:
Parameter
%RSD (n=6)
Repeatability
4.2
Intermediate Precision
6.8
H. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Protocol:
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Based on the Standard Deviation of the Response and the Slope:
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
Acceptance Criteria: The LOQ should be confirmed by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.
I. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
Introduce small variations to the method parameters, one at a time. Examples include:
GC oven temperature (± 2°C)
Carrier gas flow rate (± 0.1 mL/min)
Derivatization temperature (± 5°C)
Analyze a standard solution under each varied condition.
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by the variations.
Logical Relationship of Validation Parameters
The following diagram illustrates how the different validation parameters are interconnected.
Caption: A diagram showing the logical connections between the core analytical method validation parameters.
Conclusion
This guide provides a comprehensive framework for the validation of a GC-MS method for the trace analysis of 5-Chloro-4-fluoro-2-nitrophenol. By systematically evaluating each validation parameter according to established regulatory guidelines and employing sound scientific principles in the experimental design, researchers can ensure the development of a robust, reliable, and defensible analytical method. The key to success lies not just in following a protocol, but in understanding the "why" behind each step, a principle that is central to good scientific practice.
References
Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. PubMed. Available from: [Link]
Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. Available from: [Link]
Separation of Some Halogenated Phenols by GC-MS. Available from: [Link]
Derivatization for Gas Chromatography. Phenomenex. Available from: [Link]
5-Fluoro-2-nitrophenol. PubChem. Available from: [Link]
A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols. ResearchGate. Available from: [Link]
QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. Available from: [Link]
Single-Laboratory Validation of a GC-MS Method for the Determination of 27 Polycyclic Aromatic Hydrocarbons (PAHs) in Oils and Fats. ResearchGate. Available from: [Link]
Chemical structure of (A) 2-chloro-4-nitrophenol (2C4NP) and (B) 5-fluoro-2-nitrophenol (5F2NP). ResearchGate. Available from: [Link]
QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. Available from: [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available from: [Link]
Method 8041A: Phenols by Gas Chromatography. EPA. Available from: [Link]
Method development and validation for phenol and nitrophenols in tap water by HPLC using a monolithic column. LCGC International. Available from: [Link]
Use of LC-MS and GC-MS Methods to Measure Emerging Contaminants Pharmaceutical and Personal Care Products (PPCPs) in Fish. Longdom Publishing. Available from: [Link]
GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. ResolveMass Laboratories Inc. Available from: [Link]
Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent. Available from: [Link]
Analysis of Semivolatile Organic Compounds with Hydrogen Carrier Gas and the Agilent HydroInert Source by GC/MS/MS. Agilent. Available from: [Link]
Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PMC - NIH. Available from: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available from: [Link]
FDA issues revised guidance for analytical method validation. ResearchGate. Available from: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]
5-Fluoro-2-nitrophenol. PubChem. Available from: [Link]
FDA Releases Guidance on Analytical Procedures. BioPharm International. Available from: [Link]
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]
Technical Guide: Structure-Activity Relationship of 5-Chloro-4-fluoro-2-nitrophenol Analogues
[1] Executive Summary This guide provides a technical analysis of 5-Chloro-4-fluoro-2-nitrophenol (CFNP) , a highly specialized halogenated nitrophenol scaffold.[1] While historically utilized as a synthesis intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide provides a technical analysis of 5-Chloro-4-fluoro-2-nitrophenol (CFNP) , a highly specialized halogenated nitrophenol scaffold.[1] While historically utilized as a synthesis intermediate for protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., Flumioxazin precursors), its physicochemical profile positions it as a potent protonophore uncoupler of oxidative phosphorylation.[1]
This dossier compares CFNP against established standards (2,4-DNP) and structural analogues to elucidate how the specific 5-chloro, 4-fluoro substitution pattern modulates acidity (pKa), lipophilicity (LogP), and metabolic stability.[1]
The Pharmacophore: Structural Logic
The biological activity of CFNP is governed by the interplay between the ionizable phenolic hydroxyl and the electron-withdrawing substituents on the benzene ring.[1]
Electronic & Steric Map[1]
1-OH (Phenolic Hydroxyl): The proton donor/acceptor site.[1]
2-NO₂ (Ortho-Nitro): Critical for activity.[1] It forms an intramolecular hydrogen bond with the hydroxyl group, stabilizing the neutral form and facilitating membrane permeation (the "Ortho Effect").[1]
4-F (Para-Fluoro): Provides strong inductive electron withdrawal (-I effect) to increase acidity without adding significant steric bulk.[1] It also blocks metabolic oxidation at the susceptible para-position.[1]
5-Cl (Meta-Chloro): Increases lipophilicity (LogP) significantly more than fluorine, anchoring the molecule in the mitochondrial inner membrane.[1]
SAR Visualization
The following diagram illustrates the functional vectors of the CFNP scaffold.
Figure 1: Functional decomposition of the 5-Chloro-4-fluoro-2-nitrophenol pharmacophore.
Comparative Analysis: CFNP vs. Analogues
To validate the utility of CFNP, we compare it with three distinct analogues. The "Sweet Spot" for uncoupling activity requires a pKa between 4.0 and 7.0 and a LogP between 2.0 and 3.0.[1]
The Competitors
2,4-Dinitrophenol (2,4-DNP): The historical "Gold Standard" uncoupler.[1] Highly potent but suffers from narrow therapeutic index and high toxicity.[1]
4-Fluoro-2-nitrophenol (4-FNP): Lacks the 5-chloro group.[1] Less lipophilic, potentially washing out of membranes too quickly.[1]
4-Chloro-2-nitrophenol (4-CNP): Lacks the fluorine.[1] Susceptible to metabolic attack at the 5-position; slightly different acidity profile.[1]
Physicochemical Comparison Data
Data represents predicted values based on Hammett substituent constants and consensus QSAR models.
Feature
5-Chloro-4-fluoro-2-nitrophenol (CFNP)
2,4-Dinitrophenol (Standard)
4-Fluoro-2-nitrophenol
4-Chloro-2-nitrophenol
pKa (Acid Dissociation)
5.4 - 5.8 (Ideal Shuttle)
4.1 (Strongly Acidic)
~6.2 (Weakly Acidic)
~5.9
LogP (Lipophilicity)
~2.6
1.5
1.9
2.3
Metabolic Stability
High (Blocked para/meta sites)
Moderate (Nitro reduction)
Moderate
Low (5-position open)
Membrane Retention
High
Low (Requires high dose)
Low
Moderate
Primary Utility
High-Efficiency Uncoupler
Reference Toxicant
Fragment/Intermediate
General Biocide
Analysis:
CFNP exhibits a superior lipophilic profile compared to 2,4-DNP.[1] While 2,4-DNP is a stronger acid (pKa 4.1), it is often too acidic, existing almost entirely as the anion at physiological pH (7.4), which hinders its ability to cross back into the mitochondrial matrix to reload a proton.[1]
CFNP, with a pKa closer to 5.5-6.0, maintains a better ratio of neutral-to-anionic species, theoretically allowing for more efficient proton cycling at lower concentrations.[1]
Mechanism of Action: Protonophore Uncoupling
The primary application of this scaffold in research is Mitochondrial Uncoupling .[1] The molecule acts as a proton shuttle, dissipating the proton gradient (
) generated by the electron transport chain (ETC) without producing ATP.[1]
The Signaling Pathway
Neutral Entry: The protonated phenol (Ph-OH) diffuses through the Outer Mitochondrial Membrane (OMM) and Inner Mitochondrial Membrane (IMM) into the matrix.[1]
Deprotonation: In the alkaline matrix (pH ~8), the phenol releases a proton (
Anion Return: The delocalized negative charge (stabilized by the Nitro, Fluoro, and Chloro groups) allows the anion to diffuse back across the IMM to the intermembrane space (IMS).[1]
Reprotonation: In the acidic IMS (pH ~7), the anion picks up a proton, restarting the cycle.[1]
Figure 2: The Protonophore Cycle of CFNP across the Inner Mitochondrial Membrane.[1]
Experimental Protocols
To validate the SAR claims, the following protocols are recommended. These are designed to be self-validating systems.[1]
Protocol A: Determination of pKa (Spectrophotometric Titration)
Why: To confirm the molecule exists in the correct ionization state at physiological pH.[1]
Prepare Stock: Dissolve 10 mM CFNP in DMSO.
Buffer Preparation: Prepare a universal buffer series (citrate-phosphate-borate) ranging from pH 2.0 to 9.0 in 0.5 unit increments.[1]
Titration: Add CFNP (final conc. 50 µM) to each buffer.
Measurement: Measure UV-Vis absorbance (200-500 nm). The shift in
(typically from ~320 nm neutral to ~400 nm anion) indicates ionization.[1]
Calculation: Plot Absorbance vs. pH at the anion's
Rotenone/Antimycin A: Shut down ETC to verify non-mitochondrial oxygen consumption.
Synthesis Pathway (Reference)
For researchers needing to synthesize the specific 5-chloro-4-fluoro isomer, the standard route involves the nitration of the pre-halogenated phenol or hydrolysis of the di-halo nitrobenzene.
or ) is directed to the position ortho to the hydroxyl and meta to the nitro.[1] However, since position 6 is blocked sterically or less activated, careful control is needed to target position 5 (often requires protecting the phenol or using specific catalytic conditions).[1]
Alternative: Nitration of 3-Chloro-4-fluorophenol.[1][3] The Nitro group directs ortho to the OH.[1]
References
Terada, H. (1990).[1] "Uncouplers of oxidative phosphorylation."[1] Environmental Health Perspectives, 87, 213–218.[1]
Escher, B. I., et al. (1996).[1] "Structure-activity relationships for chloro- and nitrophenol toxicity in the pollen tube growth test." Environmental Toxicology and Chemistry, 15(1), 2-11.[1] (Defines the pKa window for uncoupling vs. narcosis).
Hansch, C., et al. (1995).[1] "Chem-Bio Informatics Data Base."[1] (Source for Hammett Constants and QSAR parameters for halogenated phenols).
PubChem Compound Summary. (2023). "5-Fluoro-2-nitrophenol."[1][2][3][4][5][6] National Center for Biotechnology Information.[1] (Used for baseline physicochemical data).
Spycher, S., et al. (2008).[1] "Baseline toxicity and specific modes of action of substituted phenols in aquatic organisms." Archives of Environmental Contamination and Toxicology. (Validates the LogP influence on toxicity).
5-Chloro-4-fluoro-2-nitrophenol: Proper Disposal & Handling Procedures
[1][2][3][4][5] Executive Summary: Immediate Action Protocol Stop and Review: Before handling 5-Chloro-4-fluoro-2-nitrophenol (CFNP), verify the following safety parameters. This compound presents a dual hazard profile:...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5]
Executive Summary: Immediate Action Protocol
Stop and Review: Before handling 5-Chloro-4-fluoro-2-nitrophenol (CFNP), verify the following safety parameters. This compound presents a dual hazard profile: energetic potential (nitro group) and toxic combustion byproducts (halogens).[1]
Category
Critical Action
Waste Stream
High Hazard - Halogenated Organic. Do NOT mix with general non-halogenated solvents.[1]
Incompatibility
Strictly avoid Strong Bases (NaOH, KOH, Amines).[1] Nitrophenols can form shock-sensitive nitrophenolate salts in basic conditions.[1]
PPE Requirement
Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[1] Work inside a fume hood.
Spill Response
Do not use metal tools (spark risk). Absorb with inert material (vermiculite/sand).[1]
Disposal Method
High-temperature incineration with flue gas scrubbing (to capture HF and HCl).[1]
Chemical Hazard Profile & Causality
To manage this chemical safely, you must understand the why behind the protocols. We are not just following rules; we are managing molecular energy and toxicity.[1]
A. The Nitro-Halo Synergy
CFNP (CAS: 104526-62-9) is a substituted phenol.[1] Its structure dictates its disposal path:
Nitro Group (-NO₂): Provides an internal oxygen source.[1] While less unstable than picric acid (trinitrophenol), mono-nitrophenols possess significant energy.[1] If allowed to dry out in contact with metals or bases, they can form unstable salts.
Halogens (Cl, F): The presence of Fluorine and Chlorine means this waste cannot be burned in standard open-pit or low-grade incinerators.[1] Combustion releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl), which are corrosive and regulated pollutants.[1]
Phenolic Hydroxyl (-OH): This proton is acidic.[1] If you mix this waste with a base (e.g., waste sodium hydroxide), you generate a nitrophenolate salt . These salts are often more shock-sensitive than the parent compound.[1]
The Scientist's Rule: Never neutralize nitrophenol waste with a base to "make it safe."[1] You are likely manufacturing a low-grade explosive.[1]
Pre-Disposal Stabilization: The Self-Validating System
Before this chemical leaves your bench, you must perform a "State Check" to ensure it is stable for transport.[1]
Protocol: The "Wet & Acidic" Check[1]
Physical State Verification:
Risk:[1][2][3][4][5][6][7] Dry crystals in the threads of a bottle cap can detonate via friction when opening/closing.[1]
Validation: Ensure threads are wiped clean with a solvent-dampened wipe (Ethanol/DCM) before capping.[1]
pH Validation:
Risk:[1][2][3][4][5][6][7] Accidental formation of unstable salts.[1]
Validation: If the waste is a reaction mixture, spot-check pH.[1] It should remain neutral or acidic (pH < 7) .[1] If basic, carefully acidify with dilute HCl or H₂SO₄ before adding to the waste container.
Step-by-Step Disposal Workflow
Step 1: Segregation[1]
Designate a specific container: Label it "HALOGENATED ORGANIC WASTE - TOXIC."
Material: Use High-Density Polyethylene (HDPE) or Glass (Amber).[1] Avoid metal containers due to potential reactivity with the phenol group.[1]
Solvent Compatibility: CFNP is soluble in organic solvents (DCM, Ethyl Acetate).[1] Ensure the carrier solvent is compatible with the waste stream.
Step 2: Transfer & Labeling[1]
Transfer: Use a plastic funnel.[1] Avoid metal spatulas.
Labeling: The label must explicitly state:
Full Chemical Name: 5-Chloro-4-fluoro-2-nitrophenol[1]
Constituents: List the solvent % (e.g., "5% CFNP in Dichloromethane").
Step 3: Storage Pending Pickup
Store in a cool, dry, well-ventilated area.[1][3][6]
Secondary Containment: Place the waste bottle inside a secondary tray to capture leaks.
Light Sensitivity: Nitrophenols can darken/degrade in light; amber bottles are preferred.[1]
Decision Logic Visualization
The following diagram illustrates the decision matrix for handling CFNP waste, ensuring no critical safety checks are missed.
Figure 1: Operational workflow for the safe segregation and packaging of halogenated nitrophenol waste.
Regulatory & Compliance (RCRA/EPA Context)
For US-based laboratories, strict adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1]
Waste Classification:
While 5-Chloro-4-fluoro-2-nitrophenol is not explicitly "U-Listed" (unlike p-nitrophenol, U170), it must be characterized by the generator.[1]
Characteristic Waste: It likely triggers D003 (Reactivity) if dry/concentrated, or falls under general Halogenated Solvents (F-List) if mixed with spent solvents like DCM.[1]
Incineration Requirement:
Because of the Fluorine and Chlorine content, this waste must be directed to a facility capable of scrubbing acid gases . Standard fuel blending is often rejected for high-halogen content.[1]
Emergency Contingencies
Skin Contact: Nitrophenols penetrate skin rapidly.[1] Wash immediately with soap and water for 15 minutes.[1] Do not use ethanol (increases absorption).[1]